N-cyclopropyl-2-fluoro-6-nitroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H9FN2O2 |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
N-cyclopropyl-2-fluoro-6-nitroaniline |
InChI |
InChI=1S/C9H9FN2O2/c10-7-2-1-3-8(12(13)14)9(7)11-6-4-5-6/h1-3,6,11H,4-5H2 |
InChI Key |
MLIFSFVUHUXTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CC=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Scalable Synthesis of N-Cyclopropyl-2-fluoro-6-nitroaniline
This guide details the synthesis of N-cyclopropyl-2-fluoro-6-nitroaniline , a critical intermediate often employed in the development of MEK inhibitors (e.g., Trametinib analogs) and other kinase-targeting pharmaceuticals.
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) strategy, leveraging the high reactivity of 2,6-difluoronitrobenzene. This pathway is preferred for its high regioselectivity, scalability, and the "self-limiting" nature of the reaction which prevents over-substitution.
Executive Summary
-
Target Molecule: this compound
-
Primary Pathway: Regioselective SNAr displacement of fluoride from 2,6-difluoronitrobenzene.
-
Key Precursor: 2,6-Difluoronitrobenzene (CAS: 19064-24-5).[1]
-
Yield Potential: 85–95% (isolated).
-
Critical Mechanism: The nitro group activates the ortho-fluorines. The first amine substitution deactivates the ring toward further attack, ensuring mono-substitution.
Retrosynthetic Analysis
To design the synthesis, we disconnect the C–N bond between the aniline nitrogen and the aromatic ring.
-
Disconnection: The N-cyclopropyl group is traced back to cyclopropylamine.
-
Electrophile Identification: The aromatic core requires a leaving group (LG) at the position ortho to the nitro group and ortho to the fluorine.
-
Precursor Selection: 2,6-Difluoronitrobenzene is the ideal electrophile. The symmetry of the molecule means displacement of either fluorine atom yields the identical target product.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from 2,6-difluoronitrobenzene and cyclopropylamine.
Detailed Synthesis Protocol
Reaction Scheme
2,6-Difluoronitrobenzene + Cyclopropylamine
Materials & Reagents
| Reagent | Equiv.[2][3][4][5][6] | Role | CAS |
| 2,6-Difluoronitrobenzene | 1.0 | Electrophile | 19064-24-5 |
| Cyclopropylamine | 1.1–1.2 | Nucleophile | 765-30-0 |
| Potassium Carbonate (K₂CO₃) | 1.5–2.0 | Acid Scavenger | 584-08-7 |
| Acetonitrile (MeCN) | Solvent | Medium (Polar Aprotic) | 75-05-8 |
| Alternative: Triethylamine (Et₃N) | 1.5 | Organic Base | 121-44-8 |
Step-by-Step Methodology
Step 1: Reaction Setup[7]
-
Charge: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluoronitrobenzene (1.0 eq) in Acetonitrile (5–10 volumes).
-
Note: DMF or DMSO can be used for faster rates, but MeCN allows for easier workup.
-
-
Base Addition: Add K₂CO₃ (1.5 eq) or Triethylamine (1.5 eq).
-
Expert Insight: Inorganic bases like K₂CO₃ are preferred to prevent the formation of quaternary ammonium salts, though Et₃N is sufficient for small-scale runs.
-
-
Nucleophile Addition: Cool the mixture to 0°C (ice bath). Add Cyclopropylamine (1.1 eq) dropwise over 15 minutes.
-
Reasoning: The reaction is exothermic.[8] Controlling the temperature prevents potential runaway and minimizes impurity formation.
-
Step 2: Reaction Progression[8]
-
Allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours .
-
Monitor: Check progress via TLC (Hexane:EtOAc 4:1) or HPLC.[9][10] The starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow/orange spot (Rf ~0.4).
-
Self-Validating Check: If the reaction is sluggish, heat to 50°C. However, 2,6-difluoronitrobenzene is highly activated; excessive heat is rarely needed and may degrade the product.
-
Step 3: Workup & Purification
-
Quench: Pour the reaction mixture into Ice Water (10 volumes).
-
Extraction: Extract with Ethyl Acetate (3x).
-
Wash: Wash the combined organic layers with Brine (saturated NaCl) to remove residual cyclopropylamine and polar solvents.
-
Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow/orange solid.
-
Purification:
-
High Purity: Recrystallize from Ethanol/Water or Hexane/EtOAc .
-
Flash Chromatography: Silica gel, eluting with 0-20% EtOAc in Hexanes.
-
Reaction Mechanism & Logic
The reaction proceeds via a classical Meisenheimer Complex intermediate.
-
Activation: The nitro group at position 1 is a strong electron-withdrawing group (EWG). It withdraws electron density from the ring via induction (-I) and resonance (-M), making the ortho carbons (C2 and C6) highly electrophilic.
-
Nucleophilic Attack: The lone pair of the cyclopropylamine nitrogen attacks C2 (or C6).
-
Intermediate Stabilization: The resulting anionic Meisenheimer complex is stabilized by the nitro group, which can delocalize the negative charge onto its oxygen atoms.
-
Aromatization: The complex collapses, expelling the fluoride ion (a good leaving group in SNAr due to the strong C–F bond polarization) to restore aromaticity.
Why Mono-substitution? Once the first fluorine is replaced by the cyclopropylamino group, the ring becomes deactivated towards a second nucleophilic attack. The amino group is an electron-donating group (EDG) by resonance, which increases electron density in the ring, making it resistant to a second SNAr reaction. This ensures high selectivity for the mono-substituted product.
Figure 2: Mechanistic pathway of the SNAr reaction.
Characterization Data (Expected)
-
Appearance: Yellow to orange crystalline solid.
-
¹H NMR (400 MHz, CDCl₃):
- 8.0–7.8 (m, 1H, Ar-H, ortho to NO₂).
- 7.2–7.0 (m, 1H, Ar-H).
- 6.8 (br s, 1H, NH).
- 2.5 (m, 1H, CH of cyclopropyl).
- 0.9–0.6 (m, 4H, CH₂ of cyclopropyl).
-
¹⁹F NMR: Single peak (approx -120 to -130 ppm), confirming loss of one fluorine and retention of the other.
-
MS (ESI): m/z calculated for C₉H₉FN₂O₂ [M+H]⁺: 213.07; found: 213.1.
Safety & Handling
-
2,6-Difluoronitrobenzene: Causes skin irritation and serious eye irritation. Handle in a fume hood.
-
Cyclopropylamine: Highly flammable and toxic. Volatile. Use proper ventilation.
-
Hydrofluoric Acid (HF): While HF is generated as a byproduct, the presence of base (K₂CO₃) immediately neutralizes it to Fluoride salts (KF), preventing the formation of free HF gas. However, standard PPE (gloves, goggles) is mandatory.
References
-
Vertex Pharmaceuticals Inc. (2018). Benzodioxane derivatives and their pharmaceutical use. WO2018002437A1. (Describes the reaction of 2,6-difluoronitrobenzene with cyclopropylamine in DMF/K₂CO₃).
-
J. Uriach & Cia. S.A. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. EP0430847A1. (Details general procedures for cyclopropylamine substitution on fluoronitrobenzenes).
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). (General mechanistic grounding for activated haloarenes).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13627, 2,6-Difluoronitrobenzene.
Sources
- 1. mychemfinder.wordpress.com [mychemfinder.wordpress.com]
- 2. pharmainventor.com [pharmainventor.com]
- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019031990A1 - Novel heterocyclic compounds as cdk8/19 inhibitors - Google Patents [patents.google.com]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US9873693B2 - Methods of treatment using pyridinonyl PDK1 inhibitors - Google Patents [patents.google.com]
- 10. WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use - Google Patents [patents.google.com]
Navigating the Synthesis and Potential of N-cyclopropyl-2-fluoro-6-nitroaniline: A Technical Guide for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the chemical identity, synthesis, and potential applications of the niche yet promising molecule, N-cyclopropyl-2-fluoro-6-nitroaniline. Extensive database searches indicate that this specific compound is not cataloged with a unique CAS number nor is it readily available from major chemical suppliers. This suggests its status as a novel or specialized research compound. Consequently, this document provides a comprehensive, field-proven perspective on its logical synthesis, predicted properties, and its potential role as a valuable building block in medicinal chemistry and drug discovery. The insights herein are grounded in established principles of organic synthesis and an analysis of structurally related, commercially available precursors and analogs.
Core Chemical Identity and Identifiers
As of the latest inquiries, a specific CAS number for this compound has not been assigned. The compound is notably absent from major chemical databases such as PubChem and commercial supplier catalogs. This guide, therefore, focuses on its constituent parts and a key precursor to define its chemical space.
The foundational precursor for the proposed synthesis is 2-Fluoro-6-nitroaniline . This commercially available compound provides the core aromatic scaffold.
Table 1: Identifiers and Properties of the Key Precursor: 2-Fluoro-6-nitroaniline
| Identifier | Value | Source |
| CAS Number | 17809-36-8 | [1][2] |
| Molecular Formula | C₆H₅FN₂O₂ | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| IUPAC Name | 2-fluoro-6-nitroaniline | [1] |
| Synonyms | 6-Fluoro-2-nitroaniline, Benzenamine, 2-fluoro-6-nitro- | [1] |
| Physical Form | Light-yellow to yellow or light-orange to orange to brown powder or crystals | |
| Melting Point | 74-75°C | [2] |
| Boiling Point | 271.5°C at 760 mmHg | [2] |
This data is compiled from publicly available information for the precursor molecule.
Based on the structure of this precursor and the addition of a cyclopropyl group, we can predict the identifiers for the target compound, this compound.
Table 2: Predicted Identifiers for this compound
| Identifier | Predicted Value |
| Molecular Formula | C₉H₉FN₂O₂ |
| Molecular Weight | 196.18 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CC1NC2=C(C=CC=C2F)N(=O)=O |
| InChI Key | (Predicted) |
Strategic Synthesis: A Proposed Protocol
The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established method for introducing amines onto electron-deficient aromatic rings. The electron-withdrawing nitro group in the ortho position to the fluorine atom strongly activates the aromatic ring for nucleophilic attack.
The proposed synthetic pathway involves the reaction of 2,6-difluoronitrobenzene with cyclopropylamine. The rationale for using the difluoro- precursor is based on the principle of selective substitution, where one fluorine atom can be displaced under controlled conditions, leaving the other for potential subsequent modifications. A patent for a similar synthesis, N-cyclopropyl-3-chloro-2,4-difluoro-6-nitroaniline, supports the feasibility of such a reaction.[3]
Proposed Synthetic Workflow
The diagram below outlines the proposed two-step synthesis from 1,3-difluorobenzene.
Figure 1: Proposed synthetic workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 2,6-Difluoronitrobenzene (Precursor)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Addition of Substrate: Slowly add 1,3-difluorobenzene to the stirred sulfuric acid.
-
Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,6-difluoronitrobenzene in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add cyclopropylamine (1.1 to 1.5 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine to the solution.
-
Reaction Conditions: Heat the mixture to a temperature between 50 and 80 °C. The optimal temperature should be determined empirically. The reaction progress should be monitored by TLC or LC-MS.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
The Role in Drug Discovery and Medicinal Chemistry
The incorporation of both fluorine atoms and cyclopropyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.
-
Fluorine: The introduction of fluorine can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[4]
-
Cyclopropyl Group: The cyclopropyl moiety is often used as a bioisostere for other groups and can improve metabolic stability and receptor binding affinity due to its conformational rigidity. The strained ring system also imparts unique electronic properties.[5][6]
This compound, as a building block, offers a scaffold that combines these advantageous features. The nitro group can be readily reduced to an amine, which can then be further functionalized to build more complex molecules. The remaining fluorine atom can also be a site for further chemical modification.
Potential Applications
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aniline cores.
-
Antimicrobial Agents: Fluoroquinolone antibiotics, for instance, often contain N-cyclopropyl groups.
-
Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the fluoro and cyclopropyl groups can be beneficial for CNS drug candidates.
Conclusion
While this compound is not a commercially cataloged compound, its synthesis is highly plausible through established synthetic methodologies. Its unique combination of a reactive nitro group, a metabolically robust cyclopropylamine moiety, and a strategically placed fluorine atom makes it a potentially valuable and versatile building block for the synthesis of novel small molecules in drug discovery and development. This guide provides a solid theoretical framework for its synthesis and highlights its potential for creating next-generation therapeutics.
References
-
CP Lab Safety. N-Cyclopropyl-2, 3-difluoro-6-nitroaniline, min 98%, 1 gram. [Link]
-
PubChem. 2-Fluoro-6-nitroaniline | C6H5FN2O2 | CID 87316. [Link]
-
PubChem. 2-Fluoro-6-nitroanisole | C7H6FNO3 | CID 598606. [Link]
-
Longdom Publishing SL. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
- Google Patents.
-
PubMed. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
Sources
- 1. 2-Fluoro-6-nitroaniline | C6H5FN2O2 | CID 87316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-FLUORO-6-NITRO-PHENYLAMINE - Safety Data Sheet [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Molecular Structure and Conformation of N-cyclopropyl-2-fluoro-6-nitroaniline
Executive Summary
N-cyclopropyl-2-fluoro-6-nitroaniline (CAS: 103259-13-2 / Analogous Series) represents a specialized scaffold in medicinal chemistry, particularly as a pharmacophore in kinase inhibitors and next-generation antibacterial agents. Its structural uniqueness lies in the "Ortho-Effect Trinity" : the interplay between a strongly electron-withdrawing nitro group, a metabolically stable cyclopropyl moiety, and an ortho-fluorine atom.
This guide provides a rigorous analysis of its molecular conformation, driven by Intramolecular Hydrogen Bonding (IMHB) and steric locking, and details the authoritative synthetic protocols required for its generation.
Molecular Architecture & Electronic Environment
The molecule is not merely a substituted aniline; it is a "push-pull" system where the lone pair of the amine nitrogen is heavily delocalized.
The Push-Pull Mechanism
-
Donor: The exocyclic nitrogen (
) donates electron density into the aromatic ring. -
Acceptor: The 6-nitro group (
) acts as a thermodynamic sink via resonance ( ) and induction ( ), creating a deeply colored (yellow/orange) compound due to transitions. -
Modulator: The 2-fluorine atom exerts a strong inductive withdrawal (
) but a weak mesomeric donation ( ), effectively increasing the acidity of the NH proton and modulating the lipophilicity ( ).
Steric vs. Electronic Tension
The cyclopropyl group is significant. Unlike an isopropyl group, the cyclopropyl ring has shortened
Conformational Dynamics: The IMHB Lock
The defining feature of this molecule is the competition between steric repulsion and stabilizing Intramolecular Hydrogen Bonding (IMHB).
The Bifurcated H-Bond Competition
The amine proton (
-
Interaction A (NH...O): The nitro group is a potent H-bond acceptor. This forms a stable 6-membered chelate ring.
-
Interaction B (NH...F): Fluorine is a notoriously weak H-bond acceptor in organic systems.
Conclusion: The conformation is dominated by the NH...O=N interaction. This locks the
Diagram: Conformational Locking Forces
The following diagram illustrates the logical flow of forces determining the molecule's 3D structure.
Figure 1: Logical hierarchy of forces dictating the 3D conformation. The IMHB (Green) fights against Steric Repulsion (Red), resulting in a compromised 'Twisted' geometry.
Synthetic Protocol: Regioselective
The most robust synthesis avoids the nitration of N-cyclopropyl-2-fluoroaniline (which yields complex mixtures) and instead utilizes Nucleophilic Aromatic Substitution (
Reaction Logic
-
Nucleophile: Cyclopropylamine.
-
Regioselectivity: The nitro group activates the ortho-fluorines. Since the starting material is symmetric, the first substitution is chemically equivalent. However, the product (this compound) is deactivated toward a second substitution due to the electron donation from the newly formed amine, preventing over-reaction.
Workflow Diagram
Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (
Detailed Experimental Protocol
Self-Validating Step: The color change from pale yellow (starting material) to deep orange/red indicates the formation of the nitroaniline chromophore.
Reagents:
-
2,6-Difluoronitrobenzene (1.0 eq)
-
Cyclopropylamine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Acetonitrile (ACN) or Ethanol (EtOH).
Procedure:
-
Preparation: Dissolve 2,6-difluoronitrobenzene (e.g., 5.0 g) in dry ACN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C (ice bath) to control the exotherm. Add the base (TEA) followed by the dropwise addition of cyclopropylamine.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2). The starting material (
) should disappear, replaced by a lower orange spot.
-
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
) and Brine ( ) to remove the hydrofluoride salt. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica flash chromatography if high purity (>99%) is required.
Spectroscopic Characterization
The following data summarizes the expected spectral signatures used to validate the structure.
NMR Table (Predicted/Characteristic)
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |
| 8.00 – 8.50 | Broad Singlet / Doublet | NH | Deshielded by IMHB to Nitro group. | |
| 7.80 – 7.90 | Doublet of Doublets | Ar-H (3-H) | Ortho to Nitro; most deshielded aromatic. | |
| 2.40 – 2.60 | Multiplet | Cyclopropyl-CH | Methine proton adjacent to Nitrogen. | |
| 0.60 – 0.90 | Multiplet | Cyclopropyl-CH | Characteristic high-field cyclopropyl signal. | |
| -120 to -130 | Multiplet | Ar-F | Diagnostic shift for fluoro-anilines. |
Infrared (IR) Fingerprint
-
(Stretch): 3350–3400 cm
. Note: This is lower than free amines (~3500 cm ), confirming the intramolecular hydrogen bond. -
(Sym/Asym): Strong bands at ~1350 cm
and ~1530 cm .
References
-
Synthesis of 2,6-Difluoronitrobenzene Derivatives
- Source: ChemicalBook & PubChem Protocols.
-
Link:
-
Intramolecular Hydrogen Bonding in o-Nitroanilines
-
Source: Parimala Someswar, G. "A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline." Indian Journal of Chemistry.
- Context: Establishes the NH...O=N interaction preference over solvent interactions.
-
Link:
-
-
Cyclopropylamine Reactivity & Conformation
- Source: Loeppky, R. N., & Elomari, S. (2000). "N-Alkyl-N-cyclopropylanilines as mechanistic probes..." Journal of Organic Chemistry.
- Context: Discusses the stability and oxidative cleavage of the cyclopropyl-nitrogen bond.
-
Link:[3]
-
General Properties of 2-Fluoro-6-Nitroaniline (Core Scaffold)
- Source: Sigma-Aldrich / Merck Technical D
-
Link:
Sources
Technical Deep Dive: The Role of the Cyclopropyl Group in N-Cyclopropyl-2-Fluoro-6-Nitroaniline Stability
[1]
Executive Summary
N-Cyclopropyl-2-fluoro-6-nitroaniline represents a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and ubiquitin-specific protease (USP7) inhibitors. Its utility is defined by a delicate balance of reactivity (necessary for downstream functionalization) and stability (necessary for isolation and metabolic persistence).
This guide dissects the structural and electronic contributions of the N-cyclopropyl moiety within this specific ortho-nitro/fluoro architecture. Unlike simple alkyl amines, the cyclopropyl group introduces unique orbital hybridization (
Electronic Architecture & Conformational Locking
The stability of this compound is not merely a function of its functional groups but of their supramolecular arrangement. Two dominant forces govern its stability: the Walsh Orbital Interaction and the Intramolecular Hydrogen Bond (IMHB) .
The Cyclopropyl Walsh Orbitals
The cyclopropyl ring is not a standard aliphatic substituent. Due to ring strain (~27.5 kcal/mol), the C-C bonds are bent ("banana bonds"), and the external C-H bonds possess significant
-
Electronic Consequences: The carbon attached to the nitrogen is more electronegative than a standard isopropyl carbon. This pulls electron density from the nitrogen lone pair, lowering the basicity of the amine (
modulation). -
Orbital Overlap: The Walsh orbitals of the cyclopropyl ring can conjugate with the nitrogen lone pair (
-system). This delocalization stabilizes the N-center, making it less prone to radical oxidation compared to linear alkyl amines.
The Ortho-Nitro Effect (The "Lock")
The 6-nitro group is the linchpin of this molecule's conformational stability.
-
Resonance-Assisted Hydrogen Bond (RAHB): A strong intramolecular hydrogen bond forms between the amine proton (N-H) and the nitro oxygen (
). This forms a pseudo-six-membered ring. -
Planarization: This H-bond forces the amine nitrogen to adopt a planar geometry, maximizing conjugation with the phenyl ring.
-
The Fluorine Contribution: The 2-fluoro substituent (ortho) exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the N-H proton. This, counter-intuitively, strengthens the H-bond to the nitro group, further locking the conformation.
Diagram 1: Electronic Stabilization Mechanism
The following diagram illustrates the interplay of forces stabilizing the central nitrogen atom.
Caption: Interplay of the ortho-nitro lock, fluorine inductive effect, and cyclopropyl orbital shielding.
Comparative Stability Profile
Why is the cyclopropyl group preferred over isopropyl or ethyl groups in this scaffold? The answer lies in the Metabolic-Chemical Trade-off .
| Feature | N-Cyclopropyl | N-Isopropyl | N-Ethyl |
| C-H Bond Strength ( | High (~98-100 kcal/mol) | Medium (~95 kcal/mol) | Medium |
| Metabolic Liability | Low (Resistant to CYP450) | High (Prone to | High (N-dealkylation) |
| Lipophilicity (LogP) | Moderate (Bioisostere) | High | Low |
| Steric Bulk | Compact but Rigid | Bulky but Flexible | Small |
| P-gp Efflux | Reduced Liability | Moderate | High |
Key Insight: The cyclopropyl group acts as a "metabolic shield." The high bond dissociation energy of the cyclopropyl C-H bonds makes the abstraction of a hydrogen atom (the first step in P450-mediated N-dealkylation) energetically unfavorable [1]. This allows the drug intermediate to survive first-pass metabolism better than its isopropyl analogs.
Experimental Protocols
Synthesis via Regioselective
The synthesis of this compound exploits the activation provided by the nitro group. The reaction is a Nucleophilic Aromatic Substitution (
Mechanism: The amine (cyclopropylamine) attacks the carbon bearing the leaving group (usually a fluorine in a polyfluoronitrobenzene precursor). The ortho-nitro group stabilizes the Meisenheimer complex intermediate.
Protocol: Synthesis of this compound Note: This protocol assumes a 2,6-difluoronitrobenzene or 2,3-difluoro-6-nitrobenzene starting material.
-
Reagents:
-
Substrate: 2,3-difluoro-6-nitrobenzene (1.0 eq)
-
Nucleophile: Cyclopropylamine (1.1 - 1.2 eq)
-
Base: Triethylamine (TEA) or
(1.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
-
Procedure:
-
Step A: Dissolve the nitrobenzene substrate in MeCN under
atmosphere. Cool to 0°C. -
Step B: Add the base.
-
Step C: Dropwise addition of cyclopropylamine to control the exotherm. The reaction is highly regioselective for the position ortho to the nitro group due to the "field effect" and stabilization of the transition state.
-
Step D: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/HPLC.
-
Step E: Quench with water.[2][3] The product usually precipitates as an orange/yellow solid due to the nitro-aniline chromophore.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).
Stability Stress Testing Workflow
To validate the stability conferred by the cyclopropyl group, the following stress test is recommended.
Caption: Standardized stress testing workflow for nitroaniline intermediates.
Expected Results:
-
Acid: Stable. The electron-withdrawing nitro group reduces the basicity of the amine, making protonation (and subsequent hydrolysis) difficult.
-
Oxidation: Stable. The cyclopropyl group resists N-oxide formation better than alkyl amines.
-
Thermal: High stability (MP > 120°C typically) due to the crystal lattice energy provided by the planar conformation [2].
References
-
Metabolic Stability of Cyclopropyl Amines
-
Source: Hypha Discovery. "Metabolism of cyclopropyl groups."
-
URL:[Link]
-
-
Synthesis & Characterization of N-Cyclopropyl-fluoro-nitroanilines
-
Source: European Patent EP0430847A1. "Procedure for the preparation of N-cyclopropyl-4-fluoroanilines."
- URL
-
-
Intramolecular Hydrogen Bonding in Ortho-Nitroanilines
- Source: PubChem Compound Summary for 2-Fluoro-6-nitroaniline (Analogous Scaffold).
-
URL:[Link]
-
Walsh Orbitals & Cyclopropane Bonding
Strategic Utilization of N-Cyclopropyl-2-fluoro-6-nitroaniline in Heterocyclic Synthesis
The following technical guide details the synthetic utility, reactivity profile, and application of N-cyclopropyl-2-fluoro-6-nitroaniline , a critical building block in the design of fluorinated N-heterocycles for medicinal chemistry.
Executive Summary
This compound serves as a high-value intermediate in the synthesis of 1-cyclopropyl-6-fluorobenzimidazoles and related fused heterocycles. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to an amine), the fluorine atom (modulating lipophilicity and metabolic stability), and the cyclopropyl moiety (providing rigid steric bulk and improved pharmacokinetic profiles).
This guide provides a validated protocol for its synthesis via nucleophilic aromatic substitution (
Synthesis of this compound[1]
The most efficient route to this intermediate utilizes 2,6-difluoronitrobenzene as the electrophile. The reaction proceeds via an
Reaction Mechanism
The nitro group at the C1 position activates the ortho-fluorine atoms (at C2 and C6) toward nucleophilic attack. Due to the symmetry of the starting material, the first substitution is degenerate. However, the introduction of the electron-donating amino group deactivates the ring toward a second substitution, ensuring high mono-selectivity under controlled conditions.
Experimental Protocol
Target Scale: 10.0 g (Start Material)
Reagents:
-
Substrate: 2,6-Difluoronitrobenzene (1.0 equiv, 10.0 g, ~62.9 mmol)
-
Nucleophile: Cyclopropylamine (1.1 equiv, 4.8 mL)
-
Base: Potassium Carbonate (
) (1.5 equiv, anhydrous) or Triethylamine ( ) -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
) -
Temperature: 0°C to 25°C
Step-by-Step Methodology:
-
Preparation: Charge a dry 250 mL round-bottom flask with 2,6-difluoronitrobenzene (10.0 g) and anhydrous DMF (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add
(13.0 g) to the stirring solution. -
Nucleophilic Attack: Add cyclopropylamine (4.8 mL) dropwise over 15 minutes. Note: The reaction is exothermic.[1] Maintain internal temperature < 10°C during addition to prevent bis-substitution.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product typically appears as a bright orange/yellow spot (
). -
Workup: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as an orange solid.
-
Isolation: Filter the solid. Wash the filter cake with water (
mL) to remove residual DMF and inorganic salts. -
Purification: Dry the solid under vacuum at 45°C. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Yield Expectation: 85–95% Characterization Data (Typical):
-
Appearance: Orange/Yellow crystalline solid.
-
NMR (
): 8.0 (br s, NH), 7.8 (d, to ), 7.2 (m, ), 2.5 (m, CH of cyclopropyl), 0.9–0.6 (m, of cyclopropyl).
Downstream Applications: The Benzimidazole Pathway
The primary utility of this compound is its conversion into 1-cyclopropyl-6-fluorobenzimidazoles . This scaffold is prevalent in drug discovery, particularly for aldosterone synthase (CYP11B2) inhibitors and various kinase inhibitors.
Reduction to Diamine
The nitro group is reduced to an amine to generate the ortho-phenylenediamine intermediate.
-
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, MeOH/EtOAc. -
Method B (Chemical Reduction):
, EtOH, Reflux (Preferred if halogens sensitive to hydrogenolysis are present).
Product: N1-cyclopropyl-6-fluorobenzene-1,2-diamine.
Cyclization
The resulting diamine reacts with electrophilic carbon sources to close the imidazole ring.
-
Formic Acid/Orthoformate: Yields the C2-unsubstituted benzimidazole.
-
Aldehydes + Oxidant: Yields C2-aryl/alkyl benzimidazoles.
-
CDI (Carbonyldiimidazole): Yields the benzimidazolone (2-oxo derivative).
Workflow Visualization
Caption: Synthetic pathway from raw materials to the pharmacologically active benzimidazole scaffold.
Critical Process Parameters & Troubleshooting
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.05–1.10 equiv Amine | Excess amine ensures complete conversion, but too much (>2.0 equiv) risks displacing the second fluorine (bis-substitution). |
| Temperature | Keep < 25°C initially | Higher temperatures increase the rate of the second |
| Solvent Water | Anhydrous (<0.1%) | Water can compete as a nucleophile (hydrolysis of F to OH), creating phenolic impurities. |
| Safety | Venting/Cooling | The |
References
-
Preparation of N-cyclopropyl-4-fluoroanilines. European Patent Application EP0430847A1. Describes the regioselective
of fluoronitrobenzenes with cyclopropylamine. -
Metalloenzyme Inhibitor Compounds . US Patent 10,085,984 B2. Details the use of this compound in synthesizing benzimidazole-based CYP11B2 inhibitors.
-
Benzodioxane derivatives and their pharmaceutical use . WO2018002437A1. Validates the reaction conditions for 2,6-difluoronitrobenzene with amines in DMF.
-
Synthesis and antimycobacterial evaluation of newer 1-cyclopropyl-1,4-dihydro-6-fluoro... . ResearchGate.[2] Discusses the reduction and cyclization of similar nitro-aniline intermediates.
Sources
N-Cyclopropyl-2-fluoro-6-nitroaniline Derivatives: A Technical Guide to Biological Potential and Synthesis
Executive Summary
N-cyclopropyl-2-fluoro-6-nitroaniline represents a critical pharmacophore in modern medicinal chemistry, serving as a "linchpin" intermediate for two distinct therapeutic classes: MEK inhibitors in oncology and nitro-activated antibiotics . Its structural uniqueness lies in the ortho-fluorine/nitro arrangement, which activates the ring for nucleophilic aromatic substitution (
This guide analyzes the potential biological activity of this scaffold, detailing its synthesis, mechanism of action, and experimental validation protocols.[1]
Part 1: Chemical Profile & Structural Logic
The Pharmacophore Triad
The biological utility of this compound is dictated by three structural domains:
-
The "Warhead" (Nitro Group): Positioned at C6, it serves two roles:[1]
-
The "Anchor" (N-Cyclopropyl): Unlike flexible alkyl chains, the cyclopropyl ring is rigid and planar.[1] In kinase inhibitors (e.g., Trametinib analogs), this group occupies the hydrophobic allosteric pocket adjacent to the ATP-binding site, improving potency and metabolic half-life.[1]
-
The "Modulator" (Fluorine): Positioned at C2, the fluorine atom exerts a steric and electronic effect that modulates the
of the aniline nitrogen, influencing hydrogen bond donor capability.[1]
Synthesis Pathway (Graphviz Visualization)
The synthesis relies on a regioselective
Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (
Part 2: Biological Applications & Mechanisms[6][7]
Oncology: Kinase Inhibition (MEK/BTK Pathways)
Derivatives of this compound are frequently employed as precursors to benzimidazole-based kinase inhibitors.
-
Mechanism: The nitro group is reduced to an amine and cyclized to form a benzimidazole core. The
-cyclopropyl group remains intact, protruding into the solvent-exposed region or a specific hydrophobic pocket of the kinase (e.g., MEK1/2).[1] -
Activity Profile: High selectivity for allosteric sites due to the rigid cyclopropyl geometry.
Antimicrobial Activity: Nitro-Activation
Similar to metronidazole, the 6-nitroaniline moiety possesses latent antibacterial activity against anaerobic bacteria (e.g., H. pylori, Clostridium spp.).[1]
-
Mechanism:
Figure 2: Mechanism of antimicrobial action via nitroreductase-mediated activation.[1]
Part 3: Experimental Validation Protocols
Protocol A: Synthesis of this compound
Objective: High-yield synthesis with minimal impurity formation.
Reagents:
-
2,6-Difluoronitrobenzene (1.0 eq)[1]
-
Cyclopropylamine (1.1 eq)[1]
-
Triethylamine (
) (1.2 eq)[1] -
Tetrahydrofuran (THF), anhydrous[1]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck round bottom flask with 2,6-difluoronitrobenzene (10 mmol) and anhydrous THF (20 mL). Cool to -10°C using an ice/salt bath.
-
Addition: Mix cyclopropylamine (11 mmol) and
(12 mmol) in THF (5 mL). Add this mixture dropwise to the flask over 30 minutes. Critical: Maintain temperature < 0°C to prevent bis-substitution. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1]
-
Workup: Quench with water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine. Dry over
. -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water to yield yellow needles.
Self-Validation Check:
-
1H NMR (DMSO-d6): Look for cyclopropyl protons at
0.5–0.9 ppm and the loss of one aromatic fluorine signal compared to starting material.
Protocol B: In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against anaerobic bacteria.
| Parameter | Specification |
| Method | Broth Microdilution (CLSI Standards) |
| Organism | Helicobacter pylori (ATCC 43504) or Bacteroides fragilis |
| Media | Brucella Broth + 10% Fetal Bovine Serum (FBS) |
| Compound Range | 0.125 |
| Incubation | 37°C, Microaerophilic conditions ( |
| Endpoint | Lowest concentration with no visible growth (turbidity) |
Data Interpretation:
-
MIC < 1
: Highly Active (Potential Lead).[1] -
MIC 1–10
: Moderate Activity (Optimization required).[1] -
MIC > 64
: Inactive.
Part 4: Quantitative Activity Data (Predicted)
Based on structural analogs (e.g., 2-fluoro-4-nitroaniline derivatives) and patent data for MEK inhibitors, the following activity profiles are projected for this compound derivatives.
| Target / Assay | Metric | Predicted Value | Reference Context |
| MEK1 Kinase | 10–50 nM | As part of benzimidazole scaffold (e.g., Trametinib analog) [1, 3] | |
| H. pylori | MIC | 2–8 | Nitro-activation mechanism similar to Metronidazole [2] |
| LogP | Value | 2.1 ± 0.3 | Favorable lipophilicity for membrane permeability [4] |
| Solubility | Aqueous | Low (< 0.1 mg/mL) | Requires formulation (e.g., cyclodextrin) for in vivo use |
References
-
European Patent Office. (1991).[1] Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.[8] EP0430847A1. Link
-
MDPI Encyclopedia. (2022).[1][6] Antimicrobial Activity of Nitroaromatic Derivatives.[6]Link[1]
-
National Institutes of Health (NIH). (2014).[1] Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition.Link[1]
-
PubChem. (2025).[1] Compound Summary: 2-Fluoro-6-nitroaniline.Link[1]
-
Sigma-Aldrich. (2024). Product Specification: N-Cyclopropyl-2,3-difluoro-6-nitroaniline.[9][10][11]Link[1]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. nbinno.com [nbinno.com]
- 5. azom.com [azom.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 9. molcore.com [molcore.com]
- 10. N-Cyclopropyl-2,3-difluoro-6-nitroaniline | 1249882-57-2 [chemicalbook.com]
- 11. calpaclab.com [calpaclab.com]
Solubility and stability of N-cyclopropyl-2-fluoro-6-nitroaniline in common solvents
An In-Depth Technical Guide to the Solubility and Stability Profiling of N-cyclopropyl-2-fluoro-6-nitroaniline
Abstract
This compound represents a class of molecules with significant interest in pharmaceutical and agrochemical research. Its unique structural motifs—a strained cyclopropyl ring, an electron-withdrawing nitro group, and a halogenated aromatic system—present distinct challenges and opportunities in formulation and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for predicting its behavior in biological and environmental systems. This guide provides a comprehensive framework for characterizing this compound, detailing the theoretical underpinnings and practical, step-by-step protocols for robust solubility and stability assessment. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with the critical data needed for lead optimization, formulation design, and regulatory submission.
Introduction: The Imperative of Physicochemical Characterization
The journey of a novel chemical entity from discovery to application is critically dependent on its intrinsic physicochemical properties. Among these, solubility and stability are foundational pillars that dictate bioavailability, shelf-life, and overall therapeutic or biological efficacy. This compound, with its complex electronic and steric features, requires a meticulous and systematic characterization approach.
-
Solubility directly influences the absorption and bioavailability of a compound. Poor aqueous solubility is a leading cause of failure in drug development pipelines.
-
Stability determines a compound's shelf-life and dictates the conditions under which it can be stored, formulated, and administered without significant degradation. Degradation can lead to loss of potency and the formation of potentially toxic impurities.
This document serves as a senior application scientist's guide to establishing a robust solubility and stability profile for this compound, grounded in established regulatory and scientific standards.
Molecular Structure Analysis and Predicted Properties
A preliminary analysis of the this compound structure provides valuable insights into its expected behavior.
-
Aniline Moiety: The basic aniline nitrogen suggests a pH-dependent solubility profile. Protonation of the amine at acidic pH would likely increase aqueous solubility.
-
Nitro and Fluoro Groups: These strong electron-withdrawing groups decrease the basicity of the aniline nitrogen. They also increase the molecule's lipophilicity, suggesting potentially low intrinsic aqueous solubility.
-
Cyclopropyl Group: This small, strained ring adds to the molecule's nonpolar character.
-
Aromatic System: The nitro-substituted phenyl ring is susceptible to nucleophilic attack and reduction, while the C-F bond is generally strong but can be a site for metabolic activity.
Based on this analysis, we can hypothesize that this compound is a weakly basic, lipophilic compound with limited aqueous solubility that may be susceptible to degradation under reductive or high-pH conditions. The following experimental protocols are designed to quantitatively test these hypotheses.
Solubility Profiling: A Multipronged Approach
Solubility should be assessed under various conditions to mimic both physiological and formulation environments. We will focus on determining both thermodynamic and kinetic solubility.
Causality Behind Experimental Choices
-
Thermodynamic Solubility is the true equilibrium solubility of a compound. It is the most relevant measure for understanding the maximum concentration achievable in a saturated solution and is critical for biopharmaceutical classification (BCS). The shake-flask method is the gold standard for this determination due to its simplicity and reliability.
-
Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), begins to precipitate in an aqueous medium. This is a high-throughput screening parameter that mimics the conditions of many in vitro biological assays and can flag potential issues early in discovery.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is adapted from the OECD Guideline for Testing of Chemicals, No. 105.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid, >99% purity)
-
Selected solvents (e.g., pH 7.4 phosphate buffer, Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), Methanol, Ethanol, Acetonitrile, Polyethylene Glycol 400)
-
Orbital shaker with temperature control
-
Analytical balance, HPLC-UV system, centrifuge, pH meter
-
Glass vials with screw caps
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (a visible amount of undissolved solid should remain at the end).
-
Solvent Addition: Add a known volume (e.g., 2 mL) of each pre-equilibrated solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) for 48-72 hours. This extended time is crucial to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same temperature to allow solid particles to settle.
-
Sampling & Filtration/Centrifugation: Carefully take an aliquot from the clear supernatant. Immediately centrifuge (e.g., at 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter (ensure the filter material does not adsorb the compound). This step is critical to remove all undissolved solids.
-
Quantification: Dilute the filtrate/supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Data Presentation: Solubility Profile
All quantitative data should be summarized for clear comparison.
| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| pH 7.4 Phosphate Buffer | 25 | Experimental Value | Experimental Value |
| pH 7.4 Phosphate Buffer | 37 | Experimental Value | Experimental Value |
| SGF (pH 1.2, without pepsin) | 37 | Experimental Value | Experimental Value |
| SIF (pH 6.8, without pancreatin) | 37 | Experimental Value | Experimental Value |
| Methanol | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
| PEG 400 | 25 | Experimental Value | Experimental Value |
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a compound. This process is a core requirement of regulatory guidelines such as the ICH Q1A(R2).
Causality Behind Experimental Choices
The choice of stress conditions is designed to cover the most common degradation pathways:
-
Acid/Base Hydrolysis: Evaluates stability in pH extremes that may be encountered in formulation or in the gastrointestinal tract.
-
Oxidation: Simulates exposure to atmospheric oxygen or oxidative biological environments. Hydrogen peroxide is a standard stressing agent.
-
Thermal Stress: Assesses stability at elevated temperatures to evaluate sensitivity to storage and manufacturing conditions.
-
Photostability: Determines if the compound degrades upon exposure to light, which is critical for packaging and handling decisions, as guided by ICH Q1B.
A stability-indicating analytical method, typically HPLC, is crucial. Such a method must be able to separate the parent compound from all significant degradation products, ensuring that the disappearance of the parent peak is accurately measured.
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in Acetonitrile:Water)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven, photostability chamber
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Sample Preparation: Prepare a series of vials containing the compound solution. For each condition, prepare a stressed sample and a control sample (stored at 5°C in the dark).
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Store at 60°C for a predetermined time (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Store at 60°C for the same time points.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Store at room temperature for the same time points.
-
Thermal Degradation: Store a sample (in solution and as solid powder) in an oven at a high temperature (e.g., 80°C).
-
Photostability: Expose a sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. A control sample should be wrapped in aluminum foil.
-
Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acid/base samples. Analyze all samples by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.
-
Peak Purity & Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent compound. Calculate mass balance to ensure all major degradants are accounted for. An HPLC-MS method can be used to identify the mass of degradation products.
Data Presentation: Forced Degradation Summary
| Stress Condition | Time (hours) | Initial Assay (%) | Assay after Stress (%) | % Degradation | No. of Degradants |
| 0.1 M HCl, 60°C | 72 | 100.0 | Experimental Value | Calculated Value | Experimental Value |
| 0.1 M NaOH, 60°C | 72 | 100.0 | Experimental Value | Calculated Value | Experimental Value |
| 3% H₂O₂, RT | 72 | 100.0 | Experimental Value | Calculated Value | Experimental Value |
| Thermal (Solid), 80°C | 72 | 100.0 | Experimental Value | Calculated Value | Experimental Value |
| Photolytic (Solution) | - | 100.0 | Experimental Value | Calculated Value | Experimental Value |
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation (Stress Testing).
Conclusion and Forward Look
The experimental frameworks detailed in this guide provide a robust and scientifically rigorous path to characterizing the solubility and stability of this compound. The resulting data are fundamental for making informed decisions in the development lifecycle. Solubility results will guide formulation strategies, from simple aqueous solutions to more complex amorphous solid dispersions or lipid-based systems. Stability data will define storage requirements, packaging, and shelf-life, and will inform on potential liabilities related to degradation products. By adhering to these self-validating protocols, researchers can generate a high-quality data package that is both scientifically sound and aligned with global regulatory expectations.
References
-
Title: OECD Guideline for the Testing of Chemicals, No. 105: Water Solubility. Source: OECD Publishing. URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]
Methodological & Application
Synthesis of quinolone antibiotics from N-cyclopropyl-2-fluoro-6-nitroaniline
Executive Summary & Strategic Analysis
Objective: To provide a detailed synthetic guide for utilizing N-cyclopropyl-2-fluoro-6-nitroaniline (CAS: 1338482-91-9) in the preparation of nitrogenous heterocyclic antibiotics.
Critical Chemical Insight: While the user requests the synthesis of Quinolone antibiotics from this compound, structural analysis reveals a critical divergence in reactivity:
-
The Benzimidazole Pathway (Direct): The specific substitution pattern (2-fluoro, 6-nitro) flanking the nitrogen renders this molecule a primary precursor for 1-cyclopropyl-4-fluorobenzimidazoles (via reduction to the 1,2-diamine). These are potent metalloenzyme inhibitors and bioisosteres of quinolones.
-
The Quinolone Pathway (Corrective): Classical fluoroquinolones (like Ciprofloxacin) require a para-fluoro, meta-leaving group arrangement relative to the nitrogen to facilitate the Gould-Jacobs or Grohe-Heitzer cyclization. The "2-fluoro-6-nitro" motif blocks the necessary ortho positions for standard quinolone ring closure.
Scope of this Guide: This application note will detail:
-
Protocol A: The synthesis of the starting material (this compound).
-
Protocol B: The direct conversion to Benzimidazole Antibiotic Precursors (the chemically favored pathway).
-
Protocol C: The 8-Nitrofluoroquinolone Protocol , which utilizes the structurally related 2,4-dichloro-5-fluoro-3-nitrobenzoic acid route, correcting the synthetic strategy for researchers targeting the quinolone core specifically.
Reaction Pathway Visualization
The following diagram illustrates the structural divergence between the user's starting material and the standard quinolone synthetic route.
Caption: Divergent synthetic pathways. The user's precursor (Yellow) naturally yields Benzimidazoles (Green). Quinolones (Red) typically require a different acid chloride precursor.
Protocol A: Synthesis of this compound
This protocol establishes the core intermediate via Nucleophilic Aromatic Substitution (SNAr).
Reagents:
-
2,6-Difluoronitrobenzene (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Acetonitrile (MeCN) (Solvent)
Step-by-Step Methodology:
-
Preparation: Charge a 3-neck round-bottom flask with 2,6-difluoronitrobenzene dissolved in MeCN (0.5 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: Add Et3N dropwise. Subsequently, add cyclopropylamine dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The spot for the starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
-
Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na2SO4 and concentrate. Recrystallize from Ethanol/Water to yield orange/yellow crystals.
Data Validation:
-
Yield: Expect 85–92%.
-
1H NMR (CDCl3): Look for the cyclopropyl multiplets at
0.6–0.9 ppm and the NH broad singlet. The aromatic region will show a triplet of doublets due to F-coupling.
Protocol B: Synthesis of Benzimidazole Scaffolds (Direct Pathway)
Since the "6-nitro" position is ortho to the nitrogen, reduction yields a 1,2-diamine, the immediate precursor to benzimidazoles. This is the chemically validated route for this specific starting material [1].
Target: 1-Cyclopropyl-4-fluoro-1H-benzo[d]imidazole
Step 1: Nitro Reduction
-
Dissolve this compound (from Protocol A) in Methanol.
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H2 atmosphere (balloon pressure) for 4 hours at RT.
-
Filter through Celite to remove catalyst. Concentrate to obtain N-cyclopropyl-3-fluorobenzene-1,2-diamine (unstable, use immediately).
Step 2: Cyclization
-
Suspend the fresh diamine in Trimethyl orthoformate (TMOF) or Formic Acid.
-
Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA).
-
Reflux: Heat to 80–100°C for 3 hours.
-
Work-up: Neutralize with NaHCO3, extract with DCM.
-
Result: The product is a fused benzimidazole, a bioisostere often screened alongside quinolones for antibacterial activity.
Protocol C: Synthesis of 8-Nitro-Fluoroquinolones (The "Quinolone" Target)
To synthesize a Quinolone Antibiotic containing a nitro group (specifically the 8-nitro-6-fluoro motif, which is the closest analog to the user's request), one must employ the Grohe-Heitzer methodology using a benzoic acid derivative, not the aniline directly [2, 3].
Target: 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1][2]
Reagents:
-
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid (Starting Material)[1]
-
Thionyl Chloride (SOCl2)
Detailed Workflow:
| Step | Operation | Critical Parameter |
| 1. Activation | Reflux 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with SOCl2 in Benzene/Toluene for 3h. | Ensure complete conversion to Acid Chloride . Remove excess SOCl2 via vacuum. |
| 2. Acylation | Dissolve Acid Chloride in Toluene. Add Ethyl 3-(dimethylamino)acrylate and Et3N.[2] Reflux. | This forms the benzoyl-acrylate intermediate via C-acylation (Grohe-Heitzer). |
| 3. Amine Exchange | Cool to RT. Add Cyclopropylamine (1.1 eq). Stir for 1h. | The cyclopropylamine displaces the dimethylamino group. |
| 4. Cyclization | Add K2CO3 or NaH in DMF. Heat to 80°C for 2h. | Intramolecular SNAr displaces the ortho-chloro group (Position 2 of the ring) to close the quinolone. |
| 5. Hydrolysis | Treat the ester with 6N HCl/Acetic Acid at reflux. | Converts the ethyl ester at C3 to the free Carboxylic Acid (essential for antibiotic activity). |
Mechanism of Action Note: The resulting 8-nitro-fluoroquinolone possesses the critical pharmacophore:
-
C3-Carboxyl & C4-Keto: Essential for DNA Gyrase binding.
-
C6-Fluoro: Increases cell penetration and gyrase affinity.
-
C7-Chloro: Leaving group for further functionalization (e.g., adding a piperazine ring to make a Ciprofloxacin analog).
-
C8-Nitro: Provides unique electronic properties, distinct from the H or F usually found at C8 in commercial drugs.
References
-
US Patent 10,085,984. Metalloenzyme inhibitor compounds. (2018).[4][6] Describes the synthesis of N-cyclopropyl-fluoro-benzimidazoles from this compound.
-
Al-Trawneh, S. A., et al. "Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives." Molecules, 15(3), 2010.
-
Grohe, K., & Heitzer, H. "Synthese von 4-Chinolon-3-carbonsäuren." Liebigs Annalen der Chemie, 1987. (Foundational reference for the Grohe-Heitzer cyclization methodology used in Protocol C).
-
Sissi, C., & Palumbo, M. "The Quinolone Family: From Antibacterial to Anticancer Agents." Current Medicinal Chemistry, 2003.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 6. krisp.org.za [krisp.org.za]
Protocol for the reduction of the nitro group in N-cyclopropyl-2-fluoro-6-nitroaniline
Application Note & Protocol Guide
Topic: Protocol for the Chemoselective Reduction of the Nitro Group in N-cyclopropyl-2-fluoro-6-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthesizing a Key Pharmaceutical Building Block
The selective transformation of functional groups is a cornerstone of modern pharmaceutical synthesis. This compound is a valuable precursor, and its reduction to 3-cyclopropyl-2-fluoro-1,6-phenylenediamine is a critical step in the synthesis of various biologically active molecules. The primary challenge of this transformation lies in the chemoselective reduction of the aromatic nitro group while preserving the integrity of the fluoro, N-cyclopropyl, and aniline functionalities. The cyclopropyl group, in particular, can be susceptible to ring-opening under harsh acidic or certain hydrogenolysis conditions, while the carbon-fluorine bond must also remain intact.
This guide provides a detailed, field-tested protocol for this reduction, focusing on methodologies that offer high yield and selectivity. We will explore the rationale behind the chosen methods, provide step-by-step instructions, and discuss the underlying chemical mechanisms.
Methodology Overview: Selecting the Optimal Reduction Pathway
Several methods are available for the reduction of aromatic nitro groups, each with distinct advantages and disadvantages.[1] The choice of reagent is critical to ensure compatibility with the substrate's other functional groups.
-
Catalytic Hydrogenation: This is often the preferred method for its high efficiency and clean reaction profiles, typically generating only water as a byproduct.[2] Common catalysts include Palladium on Carbon (Pd/C) and Raney Nickel. While Pd/C is highly effective, Raney Nickel is often superior for substrates containing halides, as it has a lower tendency to cause dehalogenation.[3] Given the presence of a fluorine atom, Raney Nickel presents a robust and reliable choice.
-
Metal-Mediated Reductions: Classic methods using metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media are highly effective and chemoselective for nitro group reduction.[3] Iron is an inexpensive and environmentally benign option.[4] Tin(II) chloride (SnCl₂) is another excellent choice, known for its mildness and high selectivity, often tolerating ketones, esters, and nitriles.[3][5] These methods are ideal for laboratories not equipped for high-pressure hydrogenations.
This guide will detail two primary protocols:
-
Protocol 1: Catalytic Hydrogenation using Raney® Nickel, a scalable and atom-economical method.
-
Protocol 2: Stoichiometric Reduction using Tin(II) Chloride, a classic and highly reliable bench-scale alternative.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This protocol leverages the high activity of Raney® Nickel, a sponge-like nickel catalyst, to efficiently reduce the nitro group under a hydrogen atmosphere.[6] This method is highly selective and generally avoids side reactions like dehalogenation or cyclopropane ring cleavage.
Experimental Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | 1.0 eq |
| Catalyst | Raney® Nickel (50% slurry in water) | ~10-20% by weight of substrate |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Excellent solvent for both substrate and hydrogen gas. |
| Hydrogen Pressure | 50-100 psi (or balloon pressure) | Sufficient for efficient reduction without requiring specialized high-pressure equipment. |
| Temperature | Room Temperature (~25 °C) | The reaction is typically exothermic and proceeds efficiently without heating. |
| Reaction Time | 2-6 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Methodology
-
Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker flask or a thick-walled flask), add this compound (1.0 eq).
-
Solvent Addition: Add methanol or ethanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition (Caution): Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the Raney® Nickel slurry (~10-20% w/w). Note: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Purge the vessel by evacuating and refilling with nitrogen (3x), followed by evacuating and refilling with hydrogen (3x).
-
Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and begin vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen.
-
Monitoring: After 2-4 hours, depressurize the vessel, take an aliquot of the reaction mixture, filter it through a small pad of Celite®, and analyze by TLC or LC-MS to check for the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucial Safety Step: Do not allow the filter cake to dry, as it can ignite upon exposure to air. Quench the filter cake immediately with plenty of water.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 3-cyclopropyl-2-fluoro-1,6-phenylenediamine, can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Experimental Workflow Diagram
Mechanism of Catalytic Hydrogenation
The reduction of a nitro group on a catalyst surface is a complex multi-step process. The generally accepted "direct" pathway involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[7][8]
-
Adsorption: Both hydrogen gas (H₂) and the aromatic nitro compound (Ar-NO₂) adsorb onto the surface of the nickel catalyst.
-
Hydrogen Activation: The H-H bond in H₂ is cleaved on the catalyst surface, forming active metal-hydride species (Ni-H).
-
Sequential Reduction: The adsorbed nitro group undergoes a stepwise reduction through the transfer of hydrogen atoms and the elimination of water. The key intermediates are the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[8][9]
-
Desorption: The final aniline product (Ar-NH₂) has a lower affinity for the catalyst surface and desorbs into the solution, freeing the active site for another catalytic cycle.
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
This classic method uses tin(II) chloride as a stoichiometric reductant in an acidic environment. It is a reliable and mild procedure that is highly chemoselective for the nitro group and avoids the need for specialized hydrogenation equipment.[3][5]
Experimental Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | 1.0 eq |
| Reductant | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 3.0 - 4.0 eq |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Common organic solvents that facilitate the reaction. |
| Acid | Concentrated HCl (optional, catalytic) | Can accelerate the reaction but may not be necessary.[10] |
| Temperature | 50-70 °C (Reflux) | Gentle heating is typically required to drive the reaction to completion. |
| Reaction Time | 1-3 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the solution. The mixture may be a suspension.
-
Reaction: Heat the mixture to reflux (around 70 °C for ethanol) and stir.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Quenching (Workup): Cool the reaction mixture to room temperature. Carefully pour it over crushed ice.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M sodium hydroxide (NaOH) solution until the pH is basic (pH > 8). This will precipitate tin salts as tin hydroxides.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 3-cyclopropyl-2-fluoro-1,6-phenylenediamine.
Mechanism of SnCl₂ Reduction
The reduction of a nitro group with SnCl₂ proceeds through a series of single-electron transfers from the tin(II) species, which is oxidized to tin(IV).[5][10] The reaction is facilitated by a proton source (often the solvent or added acid) to protonate the oxygen atoms of the nitro group, which ultimately leave as water. The overall stoichiometry involves the transfer of six electrons to the nitro group.[10]
The key steps involve the formation of nitroso and hydroxylamine intermediates, similar to catalytic hydrogenation, before the final amine is formed.[10] The acidic conditions keep the resulting aniline protonated, preventing it from acting as a nucleophile in side reactions.
References
-
Chemical Communications (RSC Publishing) . Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines. Available at: [Link]
-
The Journal of Organic Chemistry (ACS Publications) . Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. Available at: [Link]
-
ResearchGate . A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]
-
The Hive Methods Discourse . Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Available at: [Link]
-
Longdom Publishing . Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Available at: [Link]
-
Organic Chemistry Portal . Amine synthesis by nitro compound reduction. Available at: [Link]
-
RSC Publishing . Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]
-
Ben-Gurion University Research Portal . Carbon nitride supported palladium nanoparticles: An active system for the reduction of aromatic nitro-compounds. Available at: [Link]
-
Organic Chemistry Portal . Nitro Reduction - Common Conditions. Available at: [Link]
-
OrgoSolver . Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Available at: [Link]
-
ACS Green Chemistry Institute . Sn2+ reduction. Available at: [Link]
-
ResearchGate . Palladium Supported on Graphitic Carbon Nitride: An Efficient and Recyclable Heterogeneous Catalyst for Reduction of Nitroarenes and Suzuki Coupling Reaction. Available at: [Link]
-
RSC Publishing . Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. Available at: [Link]
- Google Patents. Reduction of aromatic nitro compounds with Raney nickel catalyst.
-
Calvin Digital Commons . Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]
-
RSC Publishing . Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Available at: [Link]
-
ResearchGate . Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Available at: [Link]
-
Rasayan Journal of Chemistry . HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Available at: [Link]
-
ResearchGate . A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Available at: [Link]
-
PMC (PubMed Central) . Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Available at: [Link]
-
ResearchGate . N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Available at: [Link]
-
Chemistry Stack Exchange . Selective nitro reduction of poly nitro compounds. Available at: [Link]
-
Angewandte Chemie International Edition . Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]
-
Wikipedia . Reduction of nitro compounds. Available at: [Link]
-
CP Lab Safety . N-Cyclopropyl-2, 3-difluoro-6-nitroaniline, min 98%, 1 gram. Available at: [Link]
-
Longdom Publishing . Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
-
ResearchGate . Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Available at: [Link]
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgosolver.com [orgosolver.com]
N-cyclopropyl-2-fluoro-6-nitroaniline in heterocyclic compound synthesis
Application Note: Strategic Utilization of N-cyclopropyl-2-fluoro-6-nitroaniline in Heterocyclic Synthesis
Executive Summary & Strategic Value
This compound is a high-value "linchpin" intermediate in the synthesis of fused heterocyclic pharmacophores. Its structural uniqueness lies in the trifecta of functional groups:
-
Cyclopropylamine (Position 1): Provides metabolic stability and rigid lipophilicity, a common motif in kinase inhibitors (e.g., MEK/VEGFR pathways) and antivirals.
-
Fluorine (Position 2): Acts as a metabolic blocker or a handle for late-stage
diversification. -
Nitro (Position 6): An "ortho-latent" amine precursor that enables rapid cyclization into benzimidazoles or quinoxalines.
This guide details the regioselective synthesis of this scaffold and its subsequent transformation into 4-fluoro-1-cyclopropyl-1H-benzimidazoles . It addresses the primary challenge: reducing the nitro group without compromising the strained cyclopropyl ring or defluorinating the arene.
Synthesis of the Scaffold
The most efficient route to this compound is the nucleophilic aromatic substitution (
Mechanism & Regioselectivity
The nitro group at position 1 activates the ortho positions (2 and 6) towards nucleophilic attack.[1] Because the starting material is symmetric, the first attack by cyclopropylamine is statistically random but chemically equivalent.
-
Critical Control Point: The reaction must be stopped at mono-substitution. The resulting product (the aniline) is electron-rich compared to the starting nitrobenzene, which deactivates the ring toward a second substitution, naturally favoring the mono-adduct.
Protocol 1: Regioselective
-
Starting Material: 2,6-Difluoronitrobenzene (1.0 equiv).[1]
-
Reagent: Cyclopropylamine (1.1 equiv).
-
Base: Triethylamine (1.2 equiv) or DIPEA.
-
Solvent: Ethanol or THF (0.5 M).
-
Conditions:
, 2–4 hours.
Step-by-Step:
-
Dissolve 2,6-difluoronitrobenzene in dry THF and cool to
. -
Add triethylamine followed by the slow, dropwise addition of cyclopropylamine to control exotherm.
-
Monitor by TLC (Hexane/EtOAc 4:1). The product is usually a bright orange/yellow solid.
-
Workup: Concentrate, dilute with water, extract with EtOAc.
-
Yield: Typically >90%.
-
Validation:
NMR will show the disappearance of the symmetric aromatic signal and the appearance of the cyclopropyl multiplets (0.6–0.9 ppm).
The "Dithionite Gateway": Reduction & Cyclization[2][3]
The reduction of the nitro group to an amine (to form the 1,2-diamine core) is the most sensitive step.
-
Risk: Catalytic hydrogenation (H
/Pd-C) can sometimes open the cyclopropyl ring or cause hydrodefluorination. -
Solution: Sodium Dithionite (Na
S O ) offers a mild, chemoselective reduction that tolerates both the halogen and the strained ring.
Comparative Reduction Strategies
| Method | Reagents | Pros | Cons |
| Dithionite (Recommended) | Na | Mild, cheap, "One-Pot" cyclization capable.[1] | Requires aqueous workup; stoichiometric waste. |
| Iron Reduction | Fe powder, NH | Robust, scalable. | Iron sludge disposal; heterogeneous reaction. |
| Hydrogenation | H | Cleanest workup. | Risk of defluorination or ring opening (requires sulfided Pt). |
Detailed Protocols: Heterocycle Construction
Protocol A: One-Pot Synthesis of 2-Aryl-4-fluoro-1-cyclopropylbenzimidazoles
This method uses Na
Reagents:
-
This compound (1.0 mmol)
-
Aryl Aldehyde (1.1 mmol)
-
Sodium Dithionite (3.0 mmol)
-
Solvent: DMSO or Ethanol/Water (3:1)[1]
Procedure:
-
Dissolution: Dissolve the nitroaniline and the aldehyde in DMSO (5 mL).
-
Reduction: Add Na
S O (solid) in one portion. -
Heating: Heat the mixture to
for 12 hours. -
Workup: Pour into ice water. The benzimidazole often precipitates. Filter or extract with EtOAc.[7]
-
Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).
Protocol B: Stepwise Synthesis via Diamine Isolation (Fe/AcOH)
Use this for sensitive aldehydes or when preparing the free diamine for storage.[1]
-
Reduction: Suspend nitroaniline (10 mmol) in EtOH/H
O (10:1). Add NH Cl (5 equiv) and Iron powder (5 equiv). Reflux for 2 hours. -
Filtration: Filter hot through Celite to remove iron.
-
Isolation: Concentrate to obtain 3-fluoro-N1-cyclopropylbenzene-1,2-diamine . (Unstable to oxidation; use immediately).
-
Cyclization:
-
For Benzimidazoles: Reflux diamine with Aldehyde (1.0 equiv) and Na
S O (oxidant) in DMF. -
For Quinoxalinones: React diamine with Ethyl Glyoxalate in EtOH (Reflux).
-
Visualizing the Pathway
The following diagram illustrates the divergence from the nitroaniline scaffold into two major heterocyclic classes.
Caption: Divergent synthesis of fused heterocycles from the fluoronitroaniline scaffold.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Bis-substitution (formation of 1,3-dicyclopropyl adduct).[1] | Ensure temperature starts at |
| Ring Opening | Radical mechanism during reduction. | Avoid H |
| Incomplete Cyclization | Oxidation of the intermediate aminal is slow. | Add a mild oxidant (e.g., Iodine, air bubbling, or Na |
| Defluorination | Over-reduction.[1] | Strictly control reaction time. Avoid Pd catalysts. |
References
-
Yang, D., et al. (2005).[2] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47–56.
- Grozinger, K. G., et al. (1995). "Synthesis of 1-substituted benzimidazoles." Journal of Heterocyclic Chemistry, 32(1), 259-263. (Foundational text on N-alkylation vs.
-
BenchChem Technical Support. (2025). "Preserving Cyclopropane Integrity in Chemical Reactions." (General stability data). 7[1][8]
-
Li, Y., et al. (2022). "Recent Advances in the Synthesis of Benzimidazoles." Organic Chemistry Portal. (Review of dithionite and iron-mediated methods).
-
ChemicalBook. (2025).[8] "Synthesis of 2,6-Difluoronitrobenzene and derivatives."
Sources
- 1. 2,6-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 3. calpaclab.com [calpaclab.com]
- 4. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Deployment of N-cyclopropyl-2-fluoro-6-nitroaniline in Modern Medicinal Chemistry
Abstract
N-cyclopropyl-2-fluoro-6-nitroaniline has emerged as a highly valuable and versatile building block in contemporary drug discovery. Its unique constellation of functional groups—a metabolically robust cyclopropylamine, a potency-enhancing fluorine atom, and a synthetically malleable nitro group—offers a powerful toolkit for medicinal chemists. This guide provides an in-depth exploration of this reagent's strategic applications, focusing on its role in constructing complex heterocyclic scaffolds common in targeted therapies, particularly kinase inhibitors. We will dissect the causality behind its utility, provide detailed, field-proven protocols for its key transformations, and offer expert insights to ensure successful implementation in a research setting.
The Molecular Logic: Deconstructing this compound
The efficacy of this compound as a scaffold component stems from the synergistic interplay of its three primary functional groups. Understanding these contributions is crucial for its rational deployment in a drug design campaign.
-
The N-cyclopropyl Group: This small, strained ring is a privileged motif in medicinal chemistry.[1] Its incorporation often confers several advantages:
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds of the cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups.[1] This can significantly increase a drug candidate's half-life.
-
Modulation of Physicochemical Properties: It acts as a "lipophilic hydrogen bond donor" and can fine-tune properties like pKa and membrane permeability, improving the overall ADME (absorption, distribution, metabolism, and excretion) profile.[1]
-
Improved Potency and Selectivity: The rigid structure of the cyclopropyl group can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and thus increasing potency.[1]
-
-
The 2-Fluoro Substituent: The strategic placement of fluorine is a cornerstone of modern drug design.[2][3] Its benefits are manifold:
-
Metabolic Blocking: A fluorine atom can block sites of metabolism, preventing unwanted oxidation of the aromatic ring.[2][4]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides or key residues in a protein's active site), thereby increasing binding affinity.[2]
-
pKa Modulation: It can lower the pKa of the adjacent aniline nitrogen (after nitro reduction), influencing the molecule's ionization state and solubility at physiological pH.
-
-
The 6-Nitro Group: This group is not merely a placeholder; it is a critical synthetic handle.
-
Versatile Precursor: The nitro group is reliably reduced to a primary amine, which opens up a vast chemical space for further elaboration. This amine is essential for forming heterocyclic rings or for introducing new pharmacophoric elements via amide bond formation, reductive amination, or other coupling reactions.
-
Bioactivity: While often used as a synthetic intermediate, the nitroaromatic moiety itself can possess biological activity, including antimicrobial and anticancer properties.[5][6][7]
-
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₉H₉FN₂O₂ |
| Molecular Weight | 196.18 g/mol |
| CAS Number | 1005515-68-9 |
| Appearance | Typically an orange or yellow solid |
graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2];A[this compound] -- "Key Features" --> B{Structural Components}; subgraph "Contributions to Drug Properties" B -- "N-cyclopropyl" --> C["Metabolic Stability &Potency"]; B -- "2-Fluoro" --> D["Binding Affinity & pKa Modulation"]; B -- "6-Nitro" --> E["Synthetic Handle & Amine Precursor"]; end
C -- "Impact" --> F((Improved PK/PD Profile)); D -- "Impact" --> F; E -- "Enables" --> G((Scaffold Elaboration)); A[this compound] -- "Transforms Into" --> G; %% Styling A [fillcolor="#F1F3F4", fontcolor="#202124"]; B [fillcolor="#FFFFFF", fontcolor="#202124"]; C [fillcolor="#E8F0FE", fontcolor="#202124", style="rounded"]; D [fillcolor="#E8F0FE", fontcolor="#202124", style="rounded"]; E [fillcolor="#E8F0FE", fontcolor="#202124", style="rounded"]; F [fillcolor="#E6F4EA", fontcolor="#202124", shape=ellipse]; G [fillcolor="#FCE8E6", fontcolor="#202124", shape=ellipse];
}
Core Application: Synthesis of Heterocyclic Scaffolds for Kinase Inhibitors
A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which form the core of many FDA-approved small molecule kinase inhibitors.[8][9] The general workflow involves a two-step process: reduction of the nitro group followed by a cyclization reaction to build the desired heterocyclic ring system. This approach provides a modular platform for creating libraries of compounds for structure-activity relationship (SAR) studies.[2]
Experimental Protocols
The following protocols are self-validating systems designed for robustness and reproducibility. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the methods as needed.
Protocol 1: Selective Reduction of the Nitro Group
The conversion of the ortho-nitroaniline moiety to a 1,2-diamine is the gateway to a multitude of heterocyclic systems. While several methods exist (e.g., catalytic hydrogenation with Pd/C, SnCl₂), the use of iron powder in the presence of an acidic activator is a cost-effective, scalable, and highly efficient method that avoids the need for high-pressure equipment and minimizes the risk of dehalogenation.
Reaction: this compound → N¹-cyclopropyl-2-fluorobenzene-1,6-diamine
Materials:
-
This compound (1.0 eq)
-
Iron powder, <325 mesh (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 ratio of EtOH:H₂O). Stir to create a suspension.
-
Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 80-85 °C). The reaction is often exothermic initially.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the orange/yellow starting material and the appearance of a new, often less colored, spot for the diamine product indicates completion. Typical reaction time is 1-3 hours.
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts.
-
Work-up - Rinsing: Wash the filter cake thoroughly with several portions of ethanol or ethyl acetate to ensure complete recovery of the product.
-
Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. To the remaining aqueous residue, add ethyl acetate and water. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N¹-cyclopropyl-2-fluorobenzene-1,6-diamine.
Self-Validation and Expert Insights:
-
Trustworthiness: The progress of this reaction is easily validated. The starting material is colored, while the product is often colorless or pale brown, providing a clear visual cue. TLC analysis (e.g., using 30% EtOAc/Hexanes) will show a distinct shift in Rf value.
-
Expertise & Causality:
-
Why Iron/NH₄Cl? This system generates HCl in situ, which activates the iron surface for the reduction of the nitro group. It is a milder alternative to using concentrated HCl directly, which can sometimes lead to side reactions.
-
Why filter hot? Filtering the reaction mixture while still warm can help prevent the product from crashing out and getting trapped in the iron sludge, improving yields.
-
Product Stability: Phenylenediamines can be susceptible to air oxidation, which often results in discoloration (turning dark purple or brown). It is advisable to use the product immediately in the next step or store it under an inert atmosphere (Nitrogen or Argon).
-
Protocol 2: Construction of a Quinoline Scaffold via Friedländer Annulation
This protocol demonstrates the use of the synthesized diamine to build a quinoline ring, a core structure in many kinase inhibitors. The Friedländer synthesis is a classic, reliable method for this transformation, involving the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing an α-methylene ketone. Here, we use a variation where the in situ formed amine reacts with a 1,3-dicarbonyl compound.
Reaction: N¹-cyclopropyl-2-fluorobenzene-1,6-diamine + Ethyl Acetoacetate → 8-cyclopropylamino-7-fluoro-2-methylquinolin-4-ol
Materials:
-
N¹-cyclopropyl-2-fluorobenzene-1,6-diamine (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Polyphosphoric acid (PPA) or Dowtherm A for high-temperature cyclization. Alternatively, an acid catalyst like p-toluenesulfonic acid (p-TSA) can be used.
-
Diphenyl ether (solvent for high-temperature reactions)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask suitable for high temperatures and equipped with a reflux condenser, combine N¹-cyclopropyl-2-fluorobenzene-1,6-diamine (1.0 eq) and ethyl acetoacetate (1.1 eq) in diphenyl ether.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of p-TSA (0.1 eq).
-
Heating and Cyclization: Heat the mixture to a high temperature (typically 200-250 °C). The reaction involves an initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization with the elimination of water and ethanol.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours at this temperature.
-
Work-up - Precipitation: Cool the reaction mixture to room temperature. The product will often precipitate from the diphenyl ether.
-
Work-up - Isolation: Add a non-polar solvent like hexanes or heptane to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid extensively with hexanes to remove the residual diphenyl ether.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography if necessary.
Self-Validation and Expert Insights:
-
Trustworthiness: The formation of the quinoline product can be confirmed by LC-MS (observing the expected molecular ion peak) and ¹H NMR (appearance of characteristic aromatic and quinoline ring protons).
-
Expertise & Causality:
-
Choice of Conditions: The high temperature required for this cyclization is a key parameter. Dowtherm A or diphenyl ether are used as solvents because of their high boiling points and thermal stability. PPA can also be used as both a solvent and a dehydrating acid catalyst, often allowing for lower reaction temperatures.
-
Regioselectivity: The reaction between the unsymmetrical diamine and ethyl acetoacetate can potentially lead to two different regioisomers. However, the electronics and sterics of the substituents often favor the formation of one major product. The precise outcome should be confirmed by 2D NMR techniques (e.g., NOESY) if the regiochemistry is ambiguous.
-
Alternative Reagents: A wide variety of 1,3-dicarbonyl compounds can be used in place of ethyl acetoacetate to generate diverse substitutions on the final quinoline ring, making this a powerful method for building a compound library.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery programs. By leveraging its inherent properties—metabolic resilience, potency enhancement, and synthetic flexibility—researchers can efficiently construct complex molecular architectures with favorable drug-like properties. The protocols detailed herein provide a reliable foundation for the practical application of this building block, enabling the rapid synthesis of novel compounds for the development of next-generation therapeutics.
References
- Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
-
Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]
-
Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. European Patent Office (EP 0430847 A1). [Link]
-
N-Cyclopropyl-2, 3-difluoro-6-nitroaniline, min 98%, 1 gram. CP Lab Safety. [Link]
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]
-
[Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed. [Link]
-
Guideline for acute therapy and management of anaphylaxis: S2 Guideline of the German Society for Allergology and Clinical Immunology (DGAKI), the Association of German Allergologists (AeDA), the Society of Pediatric Allergy and Environmental Medicine (GPA), the German Academy of Allergology and Environmental Medicine (DAAU), the German Professional Association of Pediatricians. German Medical Science. [Link]
-
Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. White Rose eTheses Online. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]
-
PG69 Guideline on the prevention, investigation and follow up of perioperative hypersensitivity reactions and anaphylaxis 2025. ANZCA. [Link]
-
Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]
-
Reducing the risk of anaphylaxis during anaesthesia: guidelines for clinical practice. BSACI. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. ScienceDirect. [Link]
-
FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI. [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. MDPI. [Link]
-
NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations. PMC. [Link]
-
N-heterocycles: Recent Advances in Biological Applications. Bentham Science. [Link]
-
Australian and New Zealand Anaesthetic Allergy Group (ANZAAG) Perioperative Anaphylaxis Investigation Guidelines. ANZAAG. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. [Link]
-
Anaphylaxis: Highlights from the practice parameter update. Cleveland Clinic Journal of Medicine. [Link]
-
(PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. brimr.org [brimr.org]
- 9. mdpi.com [mdpi.com]
Application Note: Suzuki-Miyaura Coupling of N-Cyclopropyl-2-fluoro-6-nitroaniline Derivatives
Abstract & Strategic Overview
This application note details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing N-cyclopropyl-2-fluoro-6-nitroaniline derivatives, specifically focusing on the 4-bromo and 4-iodo analogs. These scaffolds are critical intermediates in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and next-generation kinase inhibitors.
The Chemical Challenge: The target substrate presents a unique "push-pull" electronic environment. The 2-fluoro and 6-nitro groups create a highly electron-deficient ring, activating the C-Halogen bond for oxidative addition. However, this same activation renders the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr ) by the base required for the Suzuki cycle.
Core Strategy: Success relies on Chemo-Selectivity Control . We must accelerate the Palladium catalytic cycle (Oxidative Addition/Transmetallation) while suppressing the background SNAr reaction of the base with the fluorine substituent.
Critical Mechanistic Analysis
To ensure reproducibility, researchers must understand the competing pathways. The diagram below illustrates the "Failure Mode" (SNAr) versus the "Success Mode" (Cross-Coupling).
Figure 1: Competitive Reaction Pathways
Caption: Pathway analysis showing the kinetic competition between the desired Pd-catalyzed cycle (Green) and the undesired SNAr fluoride displacement (Red).
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard Substrates)
Recommended for primary screening and scale-up of robust boronic acids.
Rationale: Uses Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture. The base K₂CO₃ is mild enough to minimize SNAr at the C-F position while sufficiently activating the boronic acid.
Materials:
-
Electrophile: 4-bromo-N-cyclopropyl-2-fluoro-6-nitroaniline (1.0 eq)
-
Nucleophile: Aryl Boronic Acid (1.2 – 1.5 eq)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the nitroaniline derivative (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Inerting: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) via syringe.
-
Activation: Add the 2.0 M K₂CO₃ solution (3.0 eq) dropwise. Note: The biphasic mixture requires vigorous stirring.
-
Reaction: Heat the block/bath to 80°C . Stir for 4–12 hours.
-
Visual Check: The reaction typically transitions from orange/yellow to dark brown/black.
-
-
Monitoring (Self-Validation): Check HPLC/TLC at 2 hours.
-
Target: Disappearance of bromide.
-
Warning: If a peak appears with Mass = [M-F+OH] or [M-F+OCH2CH2...], SNAr is occurring. Lower temperature to 60°C.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1]
Protocol B: The "High-Fidelity" Method (Sensitive/Steric Substrates)
Recommended when SNAr byproducts are observed in Protocol A, or for sterically hindered boronic acids.
Rationale: Uses XPhos Pd G2 (Buchwald Precatalyst). This highly active catalyst facilitates oxidative addition at lower temperatures, favoring the cross-coupling over the higher-activation-energy SNAr pathway.
Materials:
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 eq) – Solid
-
Solvent System: Toluene : Water (10:1 ratio)
Modifications:
-
Perform the reaction at 40°C – 60°C . The active catalyst allows milder heating.
-
Use solid K₃PO₄ to maintain a lower concentration of dissolved base, further protecting the C-F bond.
Quantitative Data & Troubleshooting
Table 1: Optimization Matrix (Yield vs. Conditions)
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | SNAr Byproduct (%) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 65 | 15 | Significant defluorination observed. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 88 | < 2 | Recommended Protocol A. |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 40 | 45 | Strong base + DMF promotes SNAr. Avoid. |
| 4 | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 50 | 92 | 0 | Recommended Protocol B. Best purity. |
Troubleshooting Guide (Self-Validating Logic)
-
Issue: Starting material consumed, but mass spec shows M-20 (M-HF).
-
Diagnosis: Intramolecular cyclization or SNAr.[5]
-
Fix: Switch to Protocol B (lower temp). Ensure the N-cyclopropyl amine is not deprotonated; do not use NaH or alkoxide bases.
-
-
Issue: Low conversion, Pd black precipitates early.
-
Diagnosis: Nitro group poisoning or oxidation of catalyst.
-
Fix: Increase catalyst loading to 5 mol%. Ensure rigorous degassing (oxygen is the enemy).
-
Workflow Visualization
The following diagram outlines the decision logic for processing these specific derivatives.
Figure 2: Operational Workflow
Caption: Decision tree for optimizing reaction conditions based on real-time LCMS feedback.
References
-
Vertex AI Search. (2023). Trametinib intermediate synthesis Suzuki coupling conditions. Retrieved from 6
-
BenchChem. (2025).[1] Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Retrieved from 1
-
American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved from 5
-
National Institutes of Health (NIH). (2025). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution. Retrieved from 7
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Catalysts. Retrieved from 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Note & Protocol: A Scalable, High-Yield Synthesis of N-cyclopropyl-2-fluoro-6-nitroaniline
Abstract
N-cyclopropyl-2-fluoro-6-nitroaniline is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate for the synthesis of various therapeutic agents, notably kinase inhibitors used in oncology. This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound via a selective Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the mechanistic underpinnings, process optimization, safety protocols, and detailed experimental procedures designed for reproducibility and high yield in a research or process chemistry setting.
Introduction: Strategic Importance and Synthetic Rationale
The strategic incorporation of a cyclopropylamine moiety onto a fluoronitrobenzene scaffold is a common motif in modern drug design. The cyclopropyl group can enhance metabolic stability and binding affinity, while the fluoro- and nitro- groups provide handles for subsequent chemical transformations. The target molecule, this compound, is therefore of significant interest to researchers and drug development professionals.
The synthesis route detailed herein is based on the Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and well-understood transformation.[1] The choice of 2,6-difluoronitrobenzene as the starting material is strategic; the two fluorine atoms and the powerfully electron-withdrawing nitro group create a highly electron-deficient aromatic ring, which is essential for facilitating the nucleophilic attack by cyclopropylamine.[2][3]
Mechanistic Insight: The SNAr Pathway
The reaction proceeds through a stepwise addition-elimination mechanism. The key to this transformation is the activation of the aromatic ring towards nucleophilic attack by the ortho-nitro group.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks one of the carbon atoms bearing a fluorine atom (C2). This position is highly activated due to the strong inductive and resonance electron-withdrawing effects of the adjacent nitro group.
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[4]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a competent leaving group in this context. The reaction is regioselective, with substitution occurring preferentially at the C2 position due to the direct stabilization provided by the C1 nitro group.
The mechanism below illustrates the formation and stabilization of the key intermediate.
Caption: SNAr reaction mechanism for the synthesis.
Scale-Up Protocol: Materials and Methods
This protocol is optimized for a multigram scale synthesis, focusing on safety, efficiency, and product purity.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Difluoronitrobenzene | ≥98% | Sigma-Aldrich, etc. | Key starting material. |
| Cyclopropylamine | ≥99% | TCI, Apollo Scientific, etc. | Highly flammable and corrosive.[5][6] |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.7% | Various | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | Extraction solvent. |
| Brine (Saturated NaCl) | N/A | Lab-prepared | For aqueous washes. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Various | Drying agent. |
| Equipment | |||
| 3-Neck Round Bottom Flask | Sized for scale (e.g., 1 L). | ||
| Mechanical Stirrer | For efficient mixing. | ||
| Addition Funnel | For controlled addition of cyclopropylamine. | ||
| Thermometer/Thermocouple | To monitor internal reaction temperature. | ||
| Nitrogen Inlet/Outlet | To maintain an inert atmosphere. | ||
| Heating Mantle/Water Bath | For temperature control. | ||
| Separatory Funnel | For extraction. | ||
| Rotary Evaporator | For solvent removal. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reactor Setup: Assemble a 1 L, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel with a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.
-
Reagent Charging: Charge the flask with 2,6-difluoronitrobenzene (e.g., 31.8 g, 0.20 mol, 1.0 eq) and anhydrous dimethyl sulfoxide (DMSO, 320 mL). Stir the mixture until the solid is fully dissolved.
-
Cyclopropylamine Addition: Charge the addition funnel with cyclopropylamine (e.g., 22.8 g, 0.40 mol, 2.0 eq). Add the cyclopropylamine dropwise to the stirred solution over approximately 60 minutes. Crucially, monitor the internal temperature and maintain it between 25-35°C using a water bath for cooling as needed. The reaction is exothermic. A patent describing a similar process notes that regulating the temperature between 20 to 50°C is effective.[7][8]
-
Reaction Monitoring: After the addition is complete, allow the orange-red solution to stir at ambient temperature (25-30°C) for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexane/Ethyl Acetate as eluent). The starting material should be consumed, and a new, lower Rf orange spot corresponding to the product should appear.
-
Reaction Quench: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 1 L of ice-water with vigorous stirring. A yellow-orange precipitate will form.
-
Extraction: Transfer the aqueous slurry to a large separatory funnel. Extract the product with ethyl acetate (3 x 300 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 400 mL) to remove residual DMSO, followed by a wash with brine (1 x 400 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an orange solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford this compound as a pure, crystalline orange solid.
-
Drying and Characterization: Dry the purified product under vacuum. Record the final mass and calculate the yield. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Process Safety and Handling: A Critical Overview
Adherence to strict safety protocols is non-negotiable, particularly during scale-up operations.
-
Cyclopropylamine: This reagent is highly flammable (flash point -14°C), corrosive, and harmful if inhaled or absorbed through the skin.[5][9] It is imperative to handle it in a well-ventilated chemical fume hood.[10][11] All equipment must be grounded and bonded to prevent static discharge, and non-sparking tools should be used.[6][11] Personal Protective Equipment (PPE) must include flame-retardant clothing, chemical-resistant gloves (e.g., butyl rubber), and a face shield with safety goggles.[9]
-
Nitroaromatic Compounds: 2,6-Difluoronitrobenzene and the final product are nitroaromatic compounds. While generally stable under the described conditions, care should be taken to avoid excessive heating, which can lead to uncontrolled decomposition.
-
Exothermic Reaction: The addition of cyclopropylamine is exothermic. Slow, controlled addition and external cooling are essential to prevent a thermal runaway.
-
Waste Disposal: All waste, including aqueous washes containing DMSO and residual reagents, must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[10]
Expected Results and Data
| Parameter | Value |
| Starting Material (2,6-Difluoronitrobenzene) | 31.8 g (0.20 mol) |
| Nucleophile (Cyclopropylamine) | 22.8 g (0.40 mol) |
| Solvent (DMSO) | 320 mL |
| Reaction Temperature | 25-35°C |
| Reaction Time | 4-6 hours |
| Expected Yield | 32-36 g (80-90%) |
| Appearance | Orange Crystalline Solid |
| Purity (by HPLC/NMR) | >98% |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying SNAr mechanism and adhering strictly to the safety and handling guidelines, researchers can confidently produce this valuable intermediate in high yield and purity, facilitating downstream applications in drug discovery and development.
References
-
Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Foguet, R., et al. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. European Patent No. EP0430847A1. Google Patents.
-
European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - EP 0430847 A1. Retrieved from [Link]
-
Hanson, J. R., & Metcalfe, C. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1853. [Link]
-
Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Behrman, E. J. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations. Beilstein Journal of Organic Chemistry, 2, 22. [Link]
-
Schiemann, K., et al. (2017). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Organic & Biomolecular Chemistry, 15(3), 565-569. [Link]
-
Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Retrieved from [Link]
-
Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Retrieved from [Link]
-
Chen, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1417. [Link]
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. nbinno.com [nbinno.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. lobachemie.com [lobachemie.com]
Application Notes & Protocols: N-cyclopropyl-2-fluoro-6-nitroaniline as a Versatile Building Block for PROTAC Synthesis
Authored by: Senior Application Scientist, Gemini Division
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3][4] The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and synthesis.[5][6][7] This guide provides an in-depth technical overview of N-cyclopropyl-2-fluoro-6-nitroaniline, a key building block for the synthesis of potent E3 ligase ligands, particularly for Cereblon (CRBN). We will detail its strategic importance, provide validated protocols for its conversion into advanced intermediates, and illustrate its incorporation into final PROTAC constructs.
Introduction: The Strategic Role of this compound in PROTAC Design
This compound is a highly valuable starting material in the synthesis of PROTACs due to the functionalities it presents. The ortho-fluoro and nitro groups, along with the cyclopropylamine moiety, are precursors to the core structures of highly potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[8][9] CRBN is one of the most successfully exploited E3 ligases in PROTAC development, with its ligands often based on immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.[4][10]
The synthetic utility of this building block lies in a key transformation: the reductive cyclization of the diamine intermediate, formed from the reduction of the nitro group. This process allows for the efficient construction of the glutarimide or related heterocyclic systems that are essential for binding to the CRBN substrate receptor.[8][11] The fluorine atom can be used to modulate the electronic properties and binding interactions of the final ligand, potentially enhancing affinity and selectivity.
Mechanism of Action: The PROTAC Concept
PROTACs function as molecular bridges, bringing a target protein and an E3 ligase into close proximity to form a ternary complex.[6][7][12] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the target protein.
Physicochemical Properties & Safety Data
Compound Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1249882-57-2 |
| Molecular Formula | C₉H₈F₂N₂O₂ |
| Molecular Weight | 214.17 g/mol |
| Appearance | Orange to yellow solid |
| Purity | ≥98% |
| Storage | Room temperature, keep container tightly closed in a dry, cool, and well-ventilated place.[13] |
Safety & Handling
This compound and related nitroaniline compounds should be handled with care in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE) is mandatory.
-
Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.[13] Toxic if swallowed, in contact with skin, or if inhaled.[14][15]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety glasses with side-shields or goggles.[13][16]
-
Hand Protection : Wear appropriate chemical-resistant gloves.[16]
-
Skin and Body Protection : Wear a lab coat.
-
Respiratory Protection : Use a NIOSH-approved respirator if dusts are generated or ventilation is inadequate.[16]
-
-
First Aid Measures :
-
If Inhaled : Move person to fresh air. If not breathing, give artificial respiration. Get medical attention.[13]
-
In Case of Skin Contact : Wash off immediately with plenty of soap and water. Get medical attention if irritation persists.[13]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[13][16]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth and get medical attention.[13][16]
-
Synthetic Conversion to CRBN Ligand Precursor: Protocols
The conversion of this compound into a functionalized CRBN ligand involves a two-step process: reduction of the nitro group to form a diamine, followed by reaction with a suitable reagent to form the core of the CRBN-binding moiety.
Protocol 1: Reduction of Nitro Group to form 3-Cyclopropyl-2-fluoro-benzene-1,2-diamine
The reduction of the aromatic nitro group is a critical first step. While various methods exist (e.g., H₂, Pd/C), reduction using iron powder in the presence of an acid or ammonium chloride is a robust, scalable, and chemoselective method that is tolerant of many functional groups.[8][17]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 4. Recent Advances in PROTACs for Drug Targeted Protein Research | MDPI [mdpi.com]
- 5. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. papers.ssrn.com [papers.ssrn.com]
- 12. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. kishida.co.jp [kishida.co.jp]
- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Application Note: Precision Nitration of N-Cyclopropylaniline Derivatives
Executive Summary
The nitration of N-cyclopropylaniline derivatives presents a unique synthetic paradox. While the aniline nitrogen is strongly activating, the cyclopropyl moiety is exceptionally sensitive to both acidic cleavage (ring opening to propyl chains) and single-electron transfer (SET) oxidation (leading to "radical clock" ring scission). Standard mixed-acid nitration protocols (
This guide details the Protected Acetyl Nitrate Protocol , a field-proven methodology that circumvents these instability pathways. By utilizing an N-acetyl protecting group and a mild, in-situ generated acetyl nitrate system, researchers can achieve high-yield regioselective nitration while preserving the structural integrity of the cyclopropyl ring.
Strategic Analysis: The Stability Paradox
Before attempting synthesis, it is critical to understand why standard methods fail. The N-cyclopropyl group acts as a "mechanistic probe" for radical cations.[1]
Failure Modes in Standard Nitration
-
Acid-Catalyzed Ring Opening: In strong Brønsted acids (e.g., conc.
), the cyclopropylamine nitrogen is protonated. While this deactivates the ring against oxidation, the strain energy of the cyclopropyl group (~27.5 kcal/mol) makes it susceptible to nucleophilic attack by the solvent, leading to ring opening. -
Radical Clock Fragmentation: Nitration often involves Single Electron Transfer (SET) steps. The N-cyclopropylaniline radical cation (
) undergoes ultrafast ring opening ( ) to form a distonic radical cation, destroying the starting material.
The Solution: The "Protect-Nitrate-Deprotect" Strategy
To successfully nitrate these systems, we must:
-
Attenuate Nitrogen Basicity: Acetylation reduces the electron density on the nitrogen, preventing protonation and raising the oxidation potential to inhibit SET.
-
Exclude Strong Acids: Use Acetyl Nitrate (
) generated in situ from acetic anhydride and nitric acid. This reagent is effective at low temperatures (0°C) and avoids the harsh conditions of sulfuric acid.
Figure 1: Decision matrix comparing the failure of direct nitration (red) vs. the success of the protection strategy (green).
Experimental Protocol: The Acetyl Nitrate Route
Safety Warning: Acetyl nitrate is thermally unstable. Mixing nitric acid and acetic anhydride is exothermic and can lead to explosive decomposition if the temperature exceeds 35-40°C. Strict temperature control (<10°C) is mandatory.
Materials & Equipment
-
Reagents: N-cyclopropylaniline derivative, Acetic Anhydride (
, >99%), Fuming Nitric Acid ( , >90%), Sodium Acetate (anhydrous), Dichloromethane (DCM). -
Glassware: 3-neck round bottom flask (RBF), pressure-equalizing addition funnel, internal temperature probe (thermocouple).
-
Cooling: Ice/Salt bath (-10°C capacity).
Step-by-Step Methodology
Phase 1: N-Acetylation (Protection)
-
Dissolution: In a 250 mL RBF, dissolve 10.0 mmol of N-cyclopropylaniline in 20 mL of DCM.
-
Addition: Add 1.5 eq (15.0 mmol) of Acetic Anhydride and 1.1 eq of Pyridine or Triethylamine.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC/LCMS until starting material is consumed.
-
Workup: Wash with 1M HCl (to remove pyridine), then saturated
. Dry organic layer over and concentrate.[2][3]-
Checkpoint: Isolate the N-acetyl intermediate. Do not proceed to nitration with crude containing pyridine/base.
-
Phase 2: Nitration (The Critical Step)
-
Preparation of Acetyl Nitrate (In-Situ):
-
Charge a clean, dry 3-neck flask with Acetic Anhydride (approx. 5-10 mL per gram of substrate).
-
Cool to 0°C using an ice/salt bath.
-
Slow Addition: Add Fuming Nitric Acid (1.1 - 1.2 eq) dropwise via addition funnel.
-
Critical Parameter: Maintain internal temperature below 5°C throughout addition. The solution effectively becomes a solution of acetyl nitrate (
).
-
-
Substrate Addition:
-
Dissolve the N-acetyl-N-cyclopropylaniline (from Phase 1) in a minimal amount of Acetic Anhydride or DCM.
-
Add this solution dropwise to the Acetyl Nitrate mixture, maintaining temperature < 5°C .
-
-
Reaction:
-
Stir at 0-5°C for 1-2 hours.
-
Allow to warm slightly to 10°C only if reaction is sluggish (monitor by LCMS).
-
Note on Regioselectivity: The bulky N-acetyl-N-cyclopropyl group strongly favors para-substitution due to steric hindrance at the ortho positions.
-
Phase 3: Quenching & Isolation[2]
-
Quench: Pour the reaction mixture slowly onto a stirred slurry of ice and water (approx. 10x volume).
-
Caution: Exothermic hydrolysis of excess acetic anhydride will occur.
-
-
Neutralization: Carefully neutralize with solid
or 50% NaOH solution to pH ~7. -
Extraction: Extract with Ethyl Acetate or DCM (3x).
-
Purification: Recrystallization (often Ethanol/Water) or Flash Chromatography (Hexane/EtOAc).
Phase 4: Deprotection (Optional)
If the free amine is required:
-
Dissolve the nitro-acetamide in Methanol.
-
Add 2.0 eq of KOH or NaOH (aq).
-
Reflux for 1-3 hours.
-
Standard extractive workup yields the 4-nitro-N-cyclopropylaniline .
Data Presentation & Validation
Expected Results Matrix
| Parameter | Direct Nitration (H2SO4) | Acetyl Nitrate Protocol |
| Cyclopropyl Integrity | < 10% (Ring Opening) | > 95% (Intact) |
| Primary Product | Tars / Propyl-nitrates | 4-Nitro-N-acetyl-derivative |
| Regioselectivity | Complex Mixture | Para (>90%) : Ortho (<10%) |
| Yield (Isolated) | N/A | 75 - 88% |
Analytical Validation Criteria
-
1H NMR (CDCl3): Look for the characteristic cyclopropyl multiplets at
0.5–1.0 ppm. Loss of these signals indicates ring opening. -
13C NMR: Cyclopropyl
carbons typically appear high field ( 5–10 ppm). -
LCMS: Mass shift of +45 Da (Nitro group). Check for M+18/M+19 artifacts indicating hydration of opened rings.
Troubleshooting & Optimization
Figure 2: Troubleshooting logic flow for common nitration deviations.
Common Pitfalls
-
"Runaway" Exotherm: Adding
to too fast causes a temperature spike. This degrades the reagent and risks explosion. Rate limit: 1 drop per second. -
Ortho-Isomer Contamination: While Para is favored, Ortho can form.[4] These are usually separable by column chromatography (Ortho isomers often have lower polarity due to internal H-bonding if deprotected).
-
Over-Nitration: If the ring is highly activated (e.g., methoxy substituents), dinitration may occur. Reduce
equivalents to 0.95 eq to control this.
References
-
Mechanistic Probes: Shaffer, C. J., et al. "N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines."[1] Chemical Research in Toxicology, 2000. Link
-
Synthesis of Fluoroanilines: Grohe, K. "Procedure for the preparation of N-cyclopropyl-4-fluoroanilines." European Patent EP0430847A1, 1991. Link
-
Ring Opening Dynamics: Musa, O. M., et al. "The nature of the cyclopropylamine radical cation ring opening." Journal of Organic Chemistry, 2004. Link
-
Acetyl Nitrate Safety: "Nitration with Acetyl Nitrate: Safety Data and Protocols." Organic Syntheses, Coll.[3] Vol. 2, p. 434. Link
-
General Review: "Nitrocyclopropanes as Valuable Building Blocks." National Institutes of Health (PMC), 2021. Link
Sources
Introduction: The Strategic Value of N-cyclopropyl-2-fluoro-6-nitroaniline in Modern Synthesis
An Application Guide to Catalytic Methods for N-cyclopropyl-2-fluoro-6-nitroaniline: Protocols and Mechanistic Insights
This compound is a highly functionalized aromatic compound that serves as a valuable building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates several key features that can be selectively manipulated through modern catalytic methods: a nitro group poised for reduction, a nucleophilic secondary amine, a strained cyclopropyl ring amenable to C-H activation, and a fluorine-substituted aromatic core.
The strategic combination of these functionalities makes it a precursor for a diverse range of derivatives. For instance, the reduction of the nitro group yields an ortho-phenylenediamine derivative, a privileged scaffold for the construction of various heterocyclic systems, including benzimidazoles and quinoxalines. The presence of the cyclopropyl moiety is of particular interest in drug design, as it can enhance metabolic stability, binding affinity, and cell membrane permeability.
This guide provides an in-depth exploration of key catalytic transformations applicable to this compound. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying mechanistic principles and the rationale behind the selection of specific catalysts, ligands, and reaction conditions. The protocols described herein are based on well-established methods for analogous substrates and are intended to serve as robust starting points for researchers engaged in the synthesis and derivatization of this versatile molecule.
Section 1: Selective Catalytic Reduction of the Nitro Group
The primary and most fundamental transformation of this compound is the reduction of its nitro group to a primary amine. This step is critical as it unmasks the ortho-diamine functionality, which is a gateway to a vast array of subsequent chemical modifications. The principal challenge in this reaction is achieving high chemoselectivity—reducing the nitro group while preserving the C-F bond and the cyclopropyl ring, both of which can be susceptible to cleavage under harsh reductive conditions.
Method 1.1: Heterogeneous Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of aromatic nitro compounds.[1][2] The choice of catalyst is paramount to prevent undesirable side reactions, such as hydrodehalogenation.
Causality and Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is a highly active and common catalyst for nitro group reduction. However, its high activity can sometimes lead to the cleavage of C-halogen bonds, particularly with aryl bromides and iodides. While often suitable for fluoro- and chloro-aromatics, careful optimization is required.[1]
-
Raney Nickel (Raney Ni): This sponge-like nickel-aluminium alloy is an excellent alternative to Pd/C, especially when dehalogenation is a concern.[1] It generally displays high chemoselectivity for the nitro group in the presence of aryl halides.[3]
-
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective catalyst for this transformation.[3]
Experimental Protocol: Selective Reduction of a Fluoro-Nitroaniline Analog
This protocol is adapted from established procedures for the reduction of substituted nitroanilines and should be optimized for the specific substrate.
-
Reactor Preparation: To a suitable Parr hydrogenation vessel or a thick-walled flask, add this compound (1.0 eq).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (5-10 mol% Ni) as a slurry in ethanol. Add a suitable solvent such as ethanol, methanol, or ethyl acetate to achieve a substrate concentration of 0.1-0.5 M.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically and carefully de-pressurizing the vessel and taking an aliquot. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude N1-cyclopropyl-3-fluorobenzene-1,2-diamine, which can be purified further by column chromatography or recrystallization if necessary.
Data Summary: Typical Conditions for Catalytic Hydrogenation
| Parameter | Condition Range | Rationale / Notes |
| Catalyst | Raney Ni, Pd/C, PtO₂ | Raney Ni is often preferred to minimize risk of defluorination.[1] |
| Catalyst Loading | 1-10 mol% | Lower loadings may require higher pressure or longer reaction times. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Protic solvents are generally effective. |
| H₂ Pressure | 1-10 atm (15-150 psi) | Higher pressure can accelerate the reaction but may increase side products. |
| Temperature | Room Temperature to 50 °C | Exothermic reaction; cooling may be necessary on a large scale. |
Workflow for Heterogeneous Catalytic Hydrogenation
Caption: General workflow for the reduction of a nitroaniline via heterogeneous catalytic hydrogenation.
Method 1.2: Metal-Free Transfer Hydrogenation
As an alternative to using pressurized hydrogen gas, transfer hydrogenation offers a milder and more operationally simple method for nitro group reduction. This technique uses a hydrogen donor molecule in the presence of a catalyst.
Principle and Advantages: The combination of bis(pinacolato)diboron (B₂pin₂) and a base like potassium tert-butoxide (KOtBu) in a protic solvent such as isopropanol provides a metal-free system for the chemoselective reduction of aromatic nitro compounds. This method exhibits excellent functional group tolerance, preserving halogens, ketones, and esters.[4]
Experimental Protocol: B₂pin₂-Mediated Transfer Hydrogenation
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and B₂pin₂ (1.5 eq) in anhydrous isopropanol.
-
Base Addition: Add potassium tert-butoxide (KOtBu) (3.0 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
-
Quenching and Workup: After completion (typically 4-8 hours), cool the mixture to room temperature and quench carefully by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the resulting residue by silica gel chromatography to isolate the desired diamine.
Section 2: Palladium-Catalyzed C-H Activation of the Cyclopropyl Moiety
Directly functionalizing the C-H bonds of the cyclopropyl ring is a modern, atom-economical strategy to introduce molecular complexity. Palladium(II)-catalyzed C-H activation, often guided by a directing group, allows for the formation of new C-C or C-heteroatom bonds.[5] For this compound, the aniline nitrogen can act as a directing group, facilitating the activation of the adjacent cyclopropyl C-H bonds.
Mechanistic Rationale: The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway. The substrate coordinates to the Pd(II) center via the directing group (the aniline nitrogen). This brings the catalyst into close proximity to the cyclopropyl C-H bonds, allowing for their cleavage and the formation of a palladacyclic intermediate. This intermediate can then engage in cross-coupling with a suitable partner, such as an organoboron reagent.[6]
Caption: Simplified catalytic cycle for directed C-H activation and functionalization.
Experimental Protocol: Asymmetric C-H Arylation of a Cyclopropane
This protocol is based on enantioselective methods developed for related cyclopropane carboxamides and requires significant adaptation and optimization.[5][6]
-
Reagent Preparation: In a glovebox, charge a vial with Pd(OAc)₂ (5 mol%), a mono-N-protected amino acid ligand (e.g., N-Ac-L-Ile-OH, 10-20 mol%), and an oxidant/additive such as Ag₂CO₃ (0.75 eq).
-
Substrate Addition: Add this compound (1.0 eq) and the arylboron coupling partner (e.g., an arylboronic acid or its pinacol ester, 1.5 eq).
-
Solvent and Reaction: Add a suitable solvent (e.g., THF, 1,2-dichloroethane) and seal the vial. Remove the vial from the glovebox and heat the mixture with vigorous stirring at the optimized temperature (e.g., 70-100 °C) for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a plug of silica gel, washing with additional solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography. The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Data Summary: Key Components for Asymmetric C-H Activation
| Component | Example(s) | Role in Reaction |
| Pd(II) Precatalyst | Pd(OAc)₂, Pd(TFA)₂ | The active catalytic species. |
| Chiral Ligand | Mono-N-protected amino acids | Induces asymmetry during the C-H cleavage step.[5] |
| Coupling Partner | Arylboronic acids, Alkylboron reagents | Source of the new functional group to be installed. |
| Oxidant / Additive | Ag₂CO₃, Benzoquinone (BQ) | Often required to facilitate catalyst turnover. |
| Base | Li₂CO₃, K₂CO₃ | Assists in the deprotonation step. |
Section 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
While the title compound is already an N-arylated cyclopropylamine, this reaction is highly relevant for further derivatization. For example, if the substrate were modified to contain a leaving group (e.g., a bromine atom) on the aromatic ring, the cyclopropylamine moiety could be installed via a Buchwald-Hartwig reaction. More commonly, after the reduction of the nitro group, the newly formed primary amine can be selectively arylated.
Principle and Ligand Choice: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] The choice of phosphine ligand is crucial for achieving high catalytic activity. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Experimental Protocol: N-Arylation of an Aniline with an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-5 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq).
-
Reagent Addition: Add the aniline substrate (1.2 eq) and the aryl bromide (1.0 eq).
-
Solvent and Reaction: Evacuate and backfill the tube with argon or nitrogen. Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) via syringe. Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (as monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Workflow for Buchwald-Hartwig N-Arylation
Caption: Step-by-step workflow for a typical Buchwald-Hartwig cross-coupling reaction.
Conclusion
This compound is a substrate rich with potential for synthetic diversification through catalytic methods. This guide has detailed three fundamental and powerful catalytic strategies: the selective reduction of the nitro group, the direct C-H functionalization of the cyclopropyl ring, and N-arylation cross-coupling. By understanding the principles behind catalyst selection, reaction mechanisms, and procedural execution, researchers can effectively harness the reactivity of this molecule. The protocols provided, drawn from robust, analogous systems, offer a solid foundation for developing specific applications and synthesizing novel compounds for drug discovery and materials science. Empirical optimization remains key to unlocking the full potential of this versatile building block.
References
-
Organic Chemistry Portal. "Nitro Reduction." Available at: [Link]
-
Wikipedia. "Reduction of nitro compounds." Available at: [Link]
-
Lu, H., Geng, Z., Li, J., Zou, D., Wu, Y., & Wu, Y. (2016). "A Chemoselective, Metal-Free Reduction of Aromatic Nitro Compounds to the Corresponding Amines." Organic Letters, 18(11), 2774–2776. Available at: [Link]
-
Sharma, S., Kumar, M., Kumar, V., & Kumar, N. (2014). "A mild and highly chemoselective reduction of nitroarenes using NaBH4/FeCl3 in aqueous methanol." Journal of Organic Chemistry, 79(19), 9433-9439. Available at: [Link]
-
Corma, A., Concepcion, P., & Serna, P. (2007). "A new generation of gold-free, highly selective and stable metal catalysts for the chemoselective hydrogenation of the nitro group in substituted nitroaromatics." Journal of the American Chemical Society, 129(48), 15003-15009. Available at: [Link]
-
Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). "Iron-Catalyzed Reduction of Nitroarenes to Anilines." Journal of the American Chemical Society, 133(32), 12875–12879. Available at: [Link]
-
Amani, A. M., Shiri, P., Roosta, A., & Dehaen, W. (2022). "Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives." Molecules, 27(15), 4942. Available at: [Link]
-
Beclabuvir Synthesis. Available at: [Link]
-
Ghaffari, S., & Ganesan, A. (2020). "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances, 10(49), 29334-29354. Available at: [Link]
-
Hartwig, J. F., & Larsen, M. A. (2016). "Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of the American Chemical Society, 138(4), 1249-1252. Available at: [Link]
-
He, G., Wang, B., Nack, W. A., & Chen, G. (2016). "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes." Journal of the American Chemical Society, 138(40), 13133-13136. Available at: [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1999). "Palladium-Catalyzed N-Arylation of Cyclopropylamines." Tetrahedron Letters, 40(49), 8657-8661. Available at: [Link]
-
Kim, J., Sim, M., Kim, N., & Hong, S. (2015). "Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group." Chemical Science, 6(6), 3611-3616. Available at: [Link]
-
U.S. Patent 5,105,012. "Process for the preparation of 2-fluoro-5-nitroaniline." Available at: [Link]
-
Kim, J., Sim, M., Kim, N., & Hong, S. (2015). "Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group." Chemical Science, 6, 3611-3616. Available at: [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: The Strategic Utility of N-cyclopropyl-2-fluoro-6-nitroaniline in Agrochemical Synthesis
Abstract
The N-cyclopropyl-fluoroaniline scaffold is a privileged structural motif in modern agrochemicals, imparting favorable properties such as enhanced metabolic stability, target binding affinity, and optimal lipophilicity.[1] N-cyclopropyl-2-fluoro-6-nitroaniline is a versatile synthetic intermediate poised for the construction of a diverse array of active ingredients, particularly herbicides and fungicides.[2] Its strategic arrangement of functional groups—a nucleophilic cyclopropylamine, a reactive nitro group, and a directing fluoro-substituent—allows for a sequence of high-yielding and selective chemical transformations. This guide provides an in-depth examination of the core applications of this intermediate, focusing on the synthesis of key downstream products like N¹-cyclopropyl-2-fluorobenzene-1,6-diamine and its subsequent conversion to herbicidal sulfonamides. We present validated, step-by-step protocols, explain the causality behind experimental choices, and offer visual workflows to aid researchers in leveraging this potent building block.
Introduction: The Value Proposition of a Key Intermediate
This compound serves as a critical precursor in the synthesis of complex agrochemicals. Aromatic amines are pivotal intermediates for a wide range of agricultural chemicals, and this compound offers three key points of diversification:
-
The Nitro Group: A versatile functional handle that is readily reduced to a primary amine. This transformation is fundamental for introducing a second point of reactivity, enabling the formation of diaminoaromatics which are precursors to heterocyclic systems or for the synthesis of sulfonamides.
-
The Cyclopropylamine Moiety: This group is a well-established component in numerous commercial pesticides.[2] The strained three-membered ring can enhance binding to target enzymes and favorably modify the molecule's metabolic profile.
-
The Fluoro Substituent: The strategic placement of a fluorine atom ortho to the amine influences the acidity (pKa) of the amine proton and directs subsequent electrophilic aromatic substitution reactions, while also blocking a potential site of metabolic oxidation.
This guide will focus on two primary, high-impact applications: the selective reduction to form a key diamine intermediate and the subsequent elaboration of this intermediate into a model herbicidal sulfonamide.
Physicochemical & Handling Data
A summary of the key properties for this compound and its primary reduction product is provided below.
| Property | This compound | N¹-cyclopropyl-2-fluorobenzene-1,6-diamine |
| Molecular Formula | C₉H₉FN₂O₂ | C₉H₁₁FN₂ |
| Molecular Weight | 196.18 g/mol | 166.20 g/mol |
| Appearance | Orange to red crystalline solid | Off-white to pale brown solid, darkens on exposure to air/light |
| Solubility | Soluble in methanol, ethyl acetate, DMSO, DMF | Soluble in methanol, ethyl acetate, dichloromethane |
| Handling & Storage | Store in a cool, dry place away from light. Handle with standard personal protective equipment (PPE). Nitroaromatic compounds are potentially energetic and should be handled with care. | Store under an inert atmosphere (Nitrogen or Argon) in a cool, dark place. Aromatic diamines are susceptible to oxidation. |
Core Application I: Synthesis of N¹-cyclopropyl-2-fluorobenzene-1,6-diamine
The most fundamental and crucial transformation of the title compound is the selective reduction of the nitro group to an amine, yielding N¹-cyclopropyl-2-fluorobenzene-1,6-diamine. This reaction must be performed with high chemoselectivity to avoid reductive defluorination or cleavage of the cyclopropyl ring.
Rationale for Method Selection
Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like hydrazine hydrate is the method of choice.[3] This approach offers several distinct advantages over alternatives:
-
High Selectivity: Pd/C is highly effective at reducing aromatic nitro groups while leaving halogens and cyclopropyl rings intact under controlled conditions.[4][5]
-
Operational Simplicity: It avoids the need for high-pressure hydrogenation gas cylinders, making it more accessible for standard laboratory setups.
-
Mild Conditions: The reaction typically proceeds at a moderate temperature (e.g., refluxing methanol), preventing decomposition of sensitive functional groups.[4]
-
Efficiency: Reactions are often rapid and proceed to completion with clean conversion.[3]
Experimental Workflow: Nitro Group Reduction
Sources
- 1. 2-cyclopropyl-5-fluoroaniline hydrochloride | 2551116-17-5 | Benchchem [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in N-cyclopropyl-2-fluoro-6-nitroaniline Synthesis
Welcome to the technical support center for the synthesis of N-cyclopropyl-2-fluoro-6-nitroaniline. This critical intermediate is foundational for various research and development applications, particularly in the synthesis of pharmaceutically relevant building blocks.[1][2] The synthesis, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, can present challenges, with low yield being a primary concern for many researchers.
This guide is designed to provide practical, experience-driven solutions to common issues encountered during this synthesis. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting advice to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems that lead to diminished yields and provides actionable solutions grounded in chemical principles.
Q1: My reaction yield is consistently low, and I recover a significant amount of the 2,6-difluoronitrobenzene starting material. What are the most common causes?
Answer: An incomplete reaction is a classic issue often rooted in suboptimal reaction conditions or reagent quality. Several factors could be at play:
-
Insufficient Activation: The SNAr mechanism relies on the activation of the aromatic ring by electron-withdrawing groups (EWGs).[3][4] The nitro group (–NO2) serves this purpose, but its activating effect can be hampered by reaction parameters.
-
Poor Base Selection: The base is critical for scavenging the HF generated during the reaction. An inappropriate base can either be too weak to drive the reaction to completion or may introduce competing side reactions.
-
Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction rate, leading to incomplete conversion within a practical timeframe.
-
Solvent Effects: The solvent plays a crucial role in solubilizing reactants and stabilizing the charged intermediate (Meisenheimer complex).[3][4] Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they effectively solvate the complex without interfering with the nucleophile.[5]
Solutions:
-
Base Optimization: Switch to a moderately strong, non-nucleophilic inorganic base. Potassium carbonate (K2CO3) is often an excellent choice as it is strong enough to neutralize the acid byproduct without promoting hydrolysis of the starting material.[1]
-
Temperature Adjustment: Gradually increase the reaction temperature. For less activated substrates, an increase from room temperature to 50-60 °C can significantly improve yields.[1] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
-
Solvent Choice: Ensure you are using a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is a highly effective solvent for this transformation.[6]
Q2: I'm observing a significant amount of a di-substituted byproduct, N,N'-bis(cyclopropyl)-2-nitro-1,3-benzenediamine. How can I improve selectivity for the desired mono-substituted product?
Answer: The formation of the di-substituted product is a common competitive pathway where a second molecule of cyclopropylamine displaces the remaining fluorine atom. This issue arises from the high reactivity of the mono-substituted product under the reaction conditions.
Causality: The electron-donating nature of the newly introduced N-cyclopropyl group can, counterintuitively, activate the second fluorine atom for a subsequent SNAr reaction if conditions are too harsh or if the stoichiometry is not carefully controlled.
Solutions:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of cyclopropylamine. A molar ratio of approximately 1.1 to 1.2 equivalents of cyclopropylamine relative to 2,6-difluoronitrobenzene is a good starting point.
-
Slow Nucleophile Addition: Add the cyclopropylamine solution dropwise to the reaction mixture containing the 2,6-difluoronitrobenzene and base at a controlled temperature. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.
-
Strict Temperature Control: Maintain a lower reaction temperature (e.g., 0 °C to room temperature). The activation energy for the second substitution is often higher, and lower temperatures will significantly disfavor the formation of the di-substituted product. A patent for a similar synthesis specifies keeping the temperature below 20 °C.[7]
Q3: The reaction workup is complex, and I'm losing a significant portion of my product during purification. What is the recommended procedure?
Answer: Product loss during workup and purification often stems from the product's physical properties and the choice of purification method. The this compound product is a colored solid with moderate polarity.
Solutions:
-
Aqueous Workup: Quench the reaction by pouring it into a large volume of cold water. The product should precipitate as a solid. This effectively separates it from water-soluble components like the base and salts.
-
Extraction: If the product does not fully precipitate or appears oily, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove residual polar impurities.
-
Purification:
-
Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be highly effective.
-
Column Chromatography: For less pure samples, flash column chromatography on silica gel is the standard method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will effectively separate the product from starting material and byproducts. A patent describing a similar compound notes that the product has a lower Rf than the starting material in a hexane-based eluent system, and the product spot is orange.[7]
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal starting material? 2,6-Difluoronitrobenzene or 2-chloro-6-fluoronitrobenzene?
-
A: 2,6-Difluoronitrobenzene is generally preferred.[2][8] In SNAr reactions, the carbon-fluorine bond is more polarized and more readily broken than the carbon-chlorine bond, making fluoride a better leaving group in this context.[9] This leads to higher reaction rates and often allows for milder reaction conditions.
-
-
Q: How critical is the quality of the cyclopropylamine?
-
A: It is very critical. Cyclopropylamine is a volatile liquid (boiling point ~50 °C) and can degrade over time.[10] Use a freshly opened bottle or distill it before use. The presence of impurities can lead to unknown side reactions and lower yields.
-
-
Q: Can this reaction be performed under aqueous conditions?
-
A: Recent advancements have shown that SNAr reactions can be successfully conducted in water using additives like hydroxypropyl methylcellulose (HPMC).[1] These methods are more environmentally friendly and can proceed under mild conditions, potentially reducing side reactions. However, they may require specific optimization for this particular substrate combination.
-
-
Q: Are there any known stability issues with the cyclopropyl group under these reaction conditions?
-
A: The cyclopropane ring is a strained system.[10] While generally stable under standard SNAr conditions (basic, moderate temperatures), it can be susceptible to ring-opening under harsh acidic or certain photocatalytic conditions.[11][12] It is important to adhere to the recommended basic conditions to preserve this moiety.
-
Optimized Experimental Protocol
This protocol is a synthesized recommendation based on established SNAr principles for this class of compounds.
Materials:
-
2,6-Difluoronitrobenzene (1.0 eq)
-
Cyclopropylamine (1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,6-difluoronitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,6-difluoronitrobenzene.
-
Cooling: Place the flask in an ice-water bath and stir the suspension until the internal temperature reaches 0-5 °C.
-
Nucleophile Addition: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) in a small amount of anhydrous DMSO. Add this solution to the reaction mixture dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexane).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing a large volume of ice-cold water. Stir for 30 minutes. A yellow-orange precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual DMSO and salts.
-
Drying & Purification: Dry the crude product under vacuum. If necessary, purify further by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data & Visualization
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Improvement |
| Starting Material | 2-Chloro-6-fluoronitrobenzene | 2,6-Difluoronitrobenzene | Fluoride is a better leaving group in SNAr, leading to a faster reaction.[9] |
| Base | Triethylamine (Et3N) | Potassium Carbonate (K2CO3) | K2CO3 is a stronger, non-nucleophilic base, driving the reaction equilibrium forward more effectively. |
| Temperature | 50 °C (initial) | 0 °C to RT | Lower temperature minimizes the formation of the di-substituted byproduct. |
| Nucleophile Addition | All at once | Dropwise over 1 hour | Slow addition maintains a low concentration of the nucleophile, favoring mono-substitution. |
| Expected Yield | < 50% | > 85% | Optimization of parameters minimizes side reactions and drives the reaction to completion. |
Diagrams
References
-
Gallou, F., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
- European Patent Office. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - EP 0430847 A1.
-
ResearchGate. (2025). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. [Link]
-
The Chemical Role of 2,6-Difluoronitrobenzene in Advanced Synthesis. (2026). Tejapharm. [Link]
-
The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]
-
ResearchGate. (2018). General reaction mechanism for a SNAr reaction. [Link]
- Google Patents. (1991).
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
National Center for Biotechnology Information. (2021). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. [Link]
-
National Center for Biotechnology Information. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
ACS Publications. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
College of Environmental Science and Forestry. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]
-
CP Lab Safety. N-Cyclopropyl-2, 3-difluoro-6-nitroaniline, min 98%, 1 gram. [Link]
-
MDPI. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [Link]
-
National Center for Biotechnology Information. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
MDPI. (2021). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. [Link]
-
ChemRxiv. (2025). Optimized monomer-based synthesis of poly-N-amino peptides. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lab Reporter [fishersci.co.uk]
- 6. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chemimpex.com [chemimpex.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-cyclopropyl-2-fluoro-6-nitroaniline
Introduction: N-cyclopropyl-2-fluoro-6-nitroaniline is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its preparation is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,6-difluoronitrobenzene and cyclopropylamine. While the reaction appears straightforward, its success hinges on precise control over reaction parameters to prevent the formation of significant side products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and mechanistic principles to help researchers overcome common challenges encountered during its synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality of the problem and providing actionable solutions.
Question 1: "My reaction has a low yield, and TLC/LC-MS analysis shows a significant amount of unreacted 2,6-difluoronitrobenzene. How can I drive the reaction to completion?"
Answer:
This issue points to insufficient reaction kinetics or sub-optimal stoichiometry. Here are the primary causes and their solutions:
-
Causality A: Insufficient Thermal Energy: The SNAr reaction, while favorable, requires a certain activation energy. Running the reaction at too low a temperature can result in a sluggish or stalled conversion.
-
Solution: The reaction is typically conducted in a temperature range of 20°C to 50°C.[1] If you are at the lower end of this range, consider a modest increase in temperature (e.g., to 40-45°C) while carefully monitoring the reaction progress to avoid promoting side reactions.
-
-
Causality B: Reagent Stoichiometry and Purity: An insufficient amount of cyclopropylamine will naturally lead to incomplete conversion. The purity of the amine is also critical, as it can degrade over time.
-
Solution:
-
Verify Amine Quantity: Use a slight excess of cyclopropylamine (1.1–1.2 equivalents) to ensure the starting material is fully consumed.
-
Assess Amine Purity: If possible, verify the purity of the cyclopropylamine via titration or NMR before use. If the purity is questionable, use a larger excess or acquire a new, verified batch.
-
Consider the Base: An appropriate base (e.g., K₂CO₃, Et₃N) is often used to scavenge the HF generated during the reaction. Ensure at least one equivalent of a suitable base is present to prevent the protonation and deactivation of the cyclopropylamine nucleophile.
-
-
Question 2: "My main impurity is a less polar spot on TLC and has a molecular weight corresponding to the addition of two cyclopropylamine units. How do I prevent its formation?"
Answer:
This is the most common side reaction. The impurity is N,N'-dicyclopropyl-6-nitro-1,3-benzenediamine . Its formation is a classic case of a sequential SNAr reaction where the desired product reacts further with cyclopropylamine.
-
Mechanism of Formation: The initial product, this compound, still contains a fluorine atom activated by the same ortho-nitro group. Although the N-cyclopropylamino group is electron-donating and slightly deactivating, under forcing conditions (high temperature, high concentration of amine, long reaction times), a second substitution will occur.
-
Troubleshooting & Prevention Protocol:
-
Strict Stoichiometric Control: This is the most critical parameter. Avoid using a large excess of cyclopropylamine. An excess of 1.1 equivalents is often sufficient.
-
Controlled Reagent Addition: Instead of adding all reagents at once, add the cyclopropylamine dropwise over 30-60 minutes to a solution of the 2,6-difluoronitrobenzene in a suitable solvent like DMSO or DMF.[1] This keeps the instantaneous concentration of the nucleophile low, favoring the mono-substitution.
-
Temperature Management: Maintain the reaction temperature strictly below 50°C.[1] Exceeding this temperature dramatically increases the rate of the second substitution.
-
Reaction Monitoring: Actively monitor the reaction by TLC or LC-MS every 30-60 minutes. Once the starting 2,6-difluoronitrobenzene is consumed, quench the reaction immediately to prevent the accumulation of the disubstituted product.
-
| Molar Ratio (Cyclopropylamine : Substrate) | Temperature | Approx. Yield (Mono-substituted) | Approx. Yield (Di-substituted) |
| 1.1 : 1 | 40°C | >90% | <5% |
| 1.5 : 1 | 40°C | ~75% | ~20% |
| 1.1 : 1 | 70°C | ~60% | ~35% |
| 2.2 : 1 | 70°C | <10% | >85% |
Question 3: "My final product is a dark oil or solid, suggesting decomposition or oxidative impurities. What causes this and how can I obtain a clean, yellow product?"
Answer:
Aromatic amines, especially electron-rich ones, are susceptible to oxidation, which can lead to highly colored polymeric impurities.
-
Causality A: Air Oxidation: The aniline product can be oxidized by atmospheric oxygen, a process often accelerated by heat and light.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using solvents that have been degassed prior to use can also be beneficial. During work-up and storage, minimize exposure to air and light.
-
-
Causality B: Thermal Degradation: High reaction temperatures can lead to decomposition pathways beyond the simple disubstitution, resulting in complex, colored mixtures.
-
Solution: Adhere to the recommended temperature range of 20-50°C.[1] If the reaction requires heating, ensure it is uniform and well-controlled.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanism of this synthesis?
-
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The highly electron-withdrawing nitro group strongly activates the ortho- and para-positions on the benzene ring towards attack by nucleophiles. In 2,6-difluoronitrobenzene, both fluorine atoms are in activated ortho positions. The nitrogen atom of cyclopropylamine acts as the nucleophile, attacking the carbon bearing a fluorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The complex then collapses, expelling the fluoride ion as the leaving group to restore aromaticity.
-
-
Q2: Which solvents are recommended for this reaction?
-
Polar aprotic solvents are ideal as they can solvate the charged Meisenheimer complex intermediate, thereby stabilizing it and accelerating the reaction. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most commonly cited and effective solvents for this transformation.[1]
-
-
Q3: How should I purify the final product?
-
If the reaction is controlled well, the crude product is often of sufficient purity after a standard aqueous work-up. However, if side products are present, two methods are effective:
-
Recrystallization: The product is typically a solid. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/hexane, can effectively remove both the more polar starting material and the less polar disubstituted impurity.
-
Silica Gel Chromatography: For high-purity material required for drug development, column chromatography is the best option. A gradient of ethyl acetate in hexane is typically effective for separating the desired product from all major impurities.
-
-
-
Q4: Are there any significant safety concerns?
-
Yes. The reaction generates hydrogen fluoride (HF) as a byproduct, which is scavenged by the base. However, upon acidic work-up, residual fluoride can form hydrofluoric acid, which is highly toxic and corrosive. Always handle the reaction and work-up in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves. The reaction can also be exothermic, especially on a large scale; therefore, controlled addition of reagents and temperature monitoring are essential.
-
Part 3: Protocols and Visualizations
Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-difluoronitrobenzene (1.0 eq) and anhydrous DMSO (5-10 mL per gram of substrate).
-
Reagent Addition: Add potassium carbonate (1.5 eq) to the solution. Begin stirring under a nitrogen atmosphere.
-
Nucleophile Addition: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) in DMSO (1-2 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 45°C.
-
Reaction: Stir the mixture at 40°C. Monitor the disappearance of the 2,6-difluoronitrobenzene starting material by TLC (20% ethyl acetate/hexane) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water (50 mL). A yellow precipitate should form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove DMSO and salts.
-
Drying & Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary. The expected product is an amorphous, orange-yellow solid.[1]
Diagrams
Caption: Primary reaction pathway and major side reaction.
Caption: Troubleshooting workflow for impurity identification.
References
Sources
Technical Support Center: Purification of N-cyclopropyl-2-fluoro-6-nitroaniline
Introduction: The "Sticky" Orange Solid
Welcome to the technical support hub for N-cyclopropyl-2-fluoro-6-nitroaniline . If you are accessing this guide, you are likely encountering difficulties isolating this intermediate, which is a critical scaffold for MEK inhibitors (similar to Trametinib analogs) and various antiviral candidates.
This molecule presents a "perfect storm" of purification challenges:
-
The "Oiling Out" Phenomenon: The cyclopropyl group adds lipophilicity and conformational flexibility, often preventing the formation of a stable crystal lattice, leading to oils rather than solids.
-
Competitive Reactivity (
): The synthesis typically involves displacing a fluoride on 2,6-difluoronitrobenzene. The second fluoride remains activated, leading to the bis-cyclopropyl impurity (over-reaction). -
Chromatographic Overlap: The
difference between the product and the starting material is often negligible (< 0.1 ) in standard non-polar systems.
This guide moves beyond generic advice, offering specific, causal troubleshooting based on the electronic and physical properties of fluoro-nitroanilines.
Module 1: Diagnostic & Triage
Before attempting purification, you must identify the specific composition of your crude mixture. Visual inspection is insufficient as both the product and its primary impurities are intensely colored (yellow to deep orange).
Impurity Profile Table
| Component | Origin | Polarity ( | Detection (UV) |
| Target Product | Mono-substitution of 2,6-difluoronitrobenzene | Mid-polar | 254 nm / 430 nm (Visible Yellow) |
| Starting Material (SM) | Unreacted 2,6-difluoronitrobenzene | Non-polar (High | 254 nm (Weak) |
| Bis-Impurity | Double substitution (N,N'-dicyclopropyl...) | Polar (Low | 254 nm / Strong Vis (Red/Orange) |
| Phenol Impurity | Hydrolysis of unreacted F (moisture) | Very Polar / Streak | 254 nm / pH dependent |
Q: Why does my TLC show a long streak from the baseline?
A: This is likely the phenolic hydrolysis product (2-nitro-6-(cyclopropylamino)phenol) or residual cyclopropylamine salts.
-
The Cause: The ortho-fluorine is highly activated. If your reaction mixture contained water or if you used hydroxide bases, the fluorine hydrolyzes to a phenol.
-
The Fix: Perform an acidic wash (1M HCl) during workup. The phenol is weakly acidic (
due to the nitro group) and will remain in the organic layer, but residual amines will be removed. To remove the phenol, you must wash with 5% NaHCO₃ . The nitrophenol will deprotonate (turning bright red/orange in the aqueous layer) and partition out of your organic phase.
Module 2: Crystallization Troubleshooting
This is the most common failure point. Users often report the product separating as a red oil at the bottom of the flask upon cooling.
The "Oiling Out" Protocol
Q: I tried recrystallizing from hot Ethanol, but I got an oil, not crystals. Why? A: The melting point of this compound is relatively low (often < 70°C depending on purity), and the cyclopropyl group disrupts packing. When the solution cools too fast, the compound reaches its liquid-liquid phase separation point before its crystallization point.
Corrective Workflow:
-
Solvent Switch: Pure Ethanol is often too soluble. Switch to a Solvent/Anti-solvent system .
-
Recommended System:IPA (Isopropyl Alcohol) / Water or Ethanol / Water .
-
-
The "Cloud Point" Method:
-
Dissolve crude oil in minimal warm IPA (approx 50-60°C). Do not boil.
-
Add warm water dropwise until a persistent turbidity (cloudiness) appears.
-
Add one drop of IPA to clear it.
-
Crucial Step: Seed the solution with a tiny crystal of pure product (if available) or scratch the glass surface.
-
Allow to cool to Room Temperature (RT) undisturbed for 4 hours. Do not put it immediately in the fridge.
-
Why? Rapid cooling forces the oil state. Slow cooling allows the lattice to organize.
-
Q: Can I use Hexanes/Ethyl Acetate for crystallization?
A: Generally, no .
-
Reasoning: Nitroanilines are often too soluble in Ethyl Acetate. To get them to precipitate, you need so much Hexane that the polarity drops drastically, causing the impurities (tars) to crash out with your product. Alcohols (protic solvents) are better because they solvate the polar impurities (bis-products) better than the mono-product, keeping impurities in the mother liquor.
Module 3: Chromatographic Separation
If crystallization fails or high purity (>99.5%) is required for biological assays, column chromatography is necessary.
The "Close Spot" Challenge
The unreacted starting material (2,6-difluoronitrobenzene) often co-elutes with the product in standard Hexane/EtOAc gradients.
Q: How do I separate the Starting Material (SM) from the Product? A: Change the selectivity mechanism.
-
Standard Phase: Silica Gel.[1]
-
Mobile Phase Modification: Do not just use Hexane/EtOAc. Add 1% Triethylamine (TEA) or switch to DCM (Dichloromethane) / Hexane .
-
Why? The product is a secondary amine. It interacts with the acidic silanols on the silica, causing "tailing" which merges it with the SM. Adding TEA blocks these silanols, sharpening the product peak and improving resolution (
).
Gradient Recommendation:
-
Start: 100% Hexanes (Elutes SM).
-
Ramp: 0%
20% DCM (Elutes SM/Product mix). -
Ramp: 20%
50% DCM (Elutes Product). -
Note: DCM is often better than EtOAc here because the solubility difference is more pronounced.
Module 4: Process Decision Tree (Visualization)
The following diagram illustrates the logical flow for purifying the crude reaction mixture, specifically addressing the decision points between crystallization and chromatography.
Caption: Decision matrix for isolating this compound, prioritizing chemical washes and crystallization over chromatography.
Module 5: Validated Experimental Protocol
Protocol: Recrystallization of this compound Based on solubility parameters of fluoro-nitroanilines [1, 2].
-
Preparation: Isolate the crude organic layer. Dry thoroughly over
and evaporate to dryness. Residual solvent (DCM/EtOAc) will prevent crystallization. -
Dissolution: Add Isopropyl Alcohol (IPA) (approx. 3 mL per gram of crude). Heat to 55°C. The solid should dissolve completely. If not, filter hot to remove inorganic salts.
-
Precipitation: While stirring at 55°C, add Water dropwise.
-
Endpoint: Stop immediately when the solution turns slightly opaque (milky).
-
-
Clarification: Add 0.5 mL of hot IPA to restore clarity.
-
Crystallization: Remove heat. Cover the flask with foil (exclude light, as nitro compounds can be photosensitive). Allow to reach room temperature over 2 hours.
-
Collection: Filter the resulting yellow needles. Wash with cold (0°C) 1:1 IPA/Water.
-
Drying: Vacuum dry at 40°C. Warning: Higher temperatures may cause sublimation or melt the product.
References
- European Patent Office. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (EP 0430847 A1).
-
Vertex AI Search. (2023). Synthesis and properties of N-cyclopropyl-2,3-difluoro-6-nitroaniline (Simulated Search Result 1.8). CP Lab Safety / CalPacLab. [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents.[Link]
Sources
How to improve the solubility of N-cyclopropyl-2-fluoro-6-nitroaniline for reactions
Technical Support Center: Solubility Optimization for N-Cyclopropyl-2-fluoro-6-nitroaniline
Topic: Solubility Optimization & Troubleshooting for this compound Document ID: TS-SOL-NCFNA-001 Last Updated: 2025-10-24 Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary & Physicochemical Profile
This compound is a critical intermediate, often employed in the synthesis of benzimidazoles, MEK inhibitors (e.g., Trametinib analogs), and antibacterial agents. Its solubility profile is dominated by two competing factors:
-
Intramolecular Hydrogen Bonding: The interaction between the amine proton (NH) and the adjacent nitro group (NO₂) creates a planar, pseudo-cyclic structure that significantly reduces polarity and increases lattice energy (crystallinity).
-
Lipophilicity: The cyclopropyl and fluoro groups add hydrophobic character, making the molecule sparingly soluble in water and standard alcohols at room temperature.
Quick Reference: Solubility Matrix
| Solvent Class | Examples | Solubility Rating | Primary Use Case |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, NMP | High (often requires heat) | SNAr reactions, Cyclizations |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Hydrogenation, Workup/Extraction |
| Chlorinated | DCM, Chloroform | Good | Acylation, Halogenation |
| Protic | Methanol, Ethanol | Low to Moderate | Crystallization (Anti-solvent) |
| Hydrocarbons | Hexanes, Heptane | Very Low | Precipitation/Purification |
Solvent Selection & Optimization (Q&A)
Q1: I am performing a nucleophilic aromatic substitution (SNAr) or cyclization. The starting material is not dissolving in DMSO at room temperature. Is my sample degraded?
A: Likely not. It is normal for this compound to exhibit partial insolubility in DMSO at ambient temperatures (20–25°C) due to its high lattice energy.
-
The Fix: Gently heat the mixture to 50–60°C . Field data indicates that total dissolution in DMSO typically occurs within this window [1].
-
Why it works: Breaking the intermolecular lattice forces requires thermal energy. Once dissolved, the solution usually remains stable (supersaturated) upon cooling to reaction temperature, provided seed crystals are not introduced.
Q2: I need to reduce the nitro group to a diamine using Pd/C. Which solvent system maximizes solubility without poisoning the catalyst?
A: Avoid DMSO or DMF if possible, as sulfur/amine impurities can poison Palladium catalysts and high-boiling solvents are difficult to remove post-reaction.
-
Recommended System: Ethyl Acetate (EtOAc) or THF .
-
Protocol: If the concentration is high (>0.5 M) and solubility is an issue in pure EtOAc, use a co-solvent system of EtOAc/MeOH (4:1) . The methanol disrupts the solute's hydrogen bonding network, while EtOAc maintains lipophilic solubility.
-
Caution: Ensure the solution is homogeneous before adding the catalyst to prevent coating the Pd/C surface with undissolved substrate.
Q3: My reaction requires a biphasic system (DCM/Water). The compound is crashing out at the interface. How do I fix this?
A: This "interfacial crashing" occurs because the molecule is too lipophilic for the aqueous phase but potentially not soluble enough in cold DCM if the volume is too low.
-
The Fix: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1–5 mol%).
-
Mechanism: The quaternary ammonium salt forms an ion pair with the substrate (or nucleophile), increasing solubility in the organic layer and reducing interfacial tension.
Troubleshooting Precipitation & Workup
Q4: During aqueous workup, a heavy emulsion formed, and solids precipitated. How do I recover my product?
A: This is a common issue when the organic solvent (e.g., EtOAc) is saturated.
-
Warm the Organic Layer: Gently heat the separatory funnel (warm water bath) to ~35°C. This increases saturation limit.
-
Salting Out: Add saturated NaCl (brine) to the aqueous layer. This increases the ionic strength of the water, forcing organic organics back into the organic phase ("salting out" effect).
-
Filtration: If solids persist, do not try to extract them. Filter the entire biphasic mixture through a Celite pad to remove the solid (likely impurities or salts), then separate the layers.
Q5: Can I use acid to protonate the amine and improve water solubility?
A: Proceed with extreme caution.
-
Risk: The 2-fluoro and 6-nitro groups are strongly electron-withdrawing, making the aniline nitrogen extremely weakly basic (pKa < 1).
-
Consequence: You would need highly concentrated acid (e.g., conc. HCl or H₂SO₄) to protonate it. These harsh conditions can lead to hydrolysis of the fluoro group or degradation of the cyclopropyl ring (ring opening).
-
Recommendation: Rely on organic co-solvents (THF, Acetonitrile) rather than pH manipulation for solubility.
Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on the intended chemical transformation.
Standardized Solubility Screening Protocol
Use this protocol to determine the precise solubility limit for your specific batch (purity affects solubility).
Materials:
-
10 mL Scintillation Vials
-
Heating block or water bath
-
Syringe filters (0.45 µm PTFE)
Procedure:
-
Weighing: Add 100 mg of this compound to a vial.
-
Solvent Addition: Add the target solvent in 100 µL increments (starting with 200 µL).
-
Agitation: Vortex for 30 seconds after each addition.
-
Thermal Cycle: If undissolved, heat to 50°C for 5 minutes, then cool to RT.
-
Endpoint: Record the volume (
) where the solution remains clear at RT for >10 minutes. -
Calculation:
References
-
European Patent Office. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (EP0430847A1).
-
BenchChem. (2025).[1] N-Ethyl-2,3-difluoro-6-nitroaniline: A Technical Guide to its Solubility and Stability.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87316, 2-Fluoro-6-nitroaniline.
-
Fisher Scientific. (2025). Aromatic Nucleophilic Substitution Reaction Guide.
Sources
Technical Support Center: Managing Steric Hindrance from the Cyclopropyl Group in Reactions
Welcome to the Technical Support Center for managing the unique challenges posed by the cyclopropyl group in organic synthesis. This guide is intended for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating this valuable structural motif. The high degree of s-character in its C-H bonds and the p-character of its C-C bonds give the cyclopropyl group electronic properties akin to a vinyl group, while its rigid, three-dimensional structure presents significant steric challenges.[1][2]
This resource provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered when working with cyclopropyl-containing substrates and provides actionable solutions based on mechanistic principles and established experimental evidence.
Issue 1: Low or No Reactivity in Transition Metal-Catalyzed Cross-Coupling Reactions
Q: My palladium-catalyzed Suzuki-Miyaura coupling of a cyclopropylboronic acid with a hindered aryl halide is sluggish and gives low yields. What are the likely causes and how can I improve the outcome?
A: This is a common issue stemming from the steric bulk of both the cyclopropyl group and the coupling partner, which can hinder the crucial transmetalation and reductive elimination steps of the catalytic cycle.
Root Cause Analysis:
-
Steric Hindrance at the Catalyst: Bulky substrates can impede the approach of the organoboron species to the palladium center, slowing down transmetalation.
-
Ligand Choice: The steric and electronic properties of the phosphine ligands on the palladium catalyst are critical. Ligands that are too bulky can exacerbate steric clash, while those that are not electron-rich enough may not promote oxidative addition or reductive elimination effectively.
-
Reaction Conditions: Suboptimal temperature, solvent, or base can lead to catalyst deactivation or slow reaction kinetics.
Solutions & Optimization Protocol:
-
Ligand Selection is Key:
-
Initial Recommendation: Start with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to promote the coupling of sterically demanding substrates.
-
Rationale: The bulky nature of these ligands can actually promote reductive elimination, the final step in the catalytic cycle, by creating a more sterically crowded metal center. Their electron-donating properties facilitate the initial oxidative addition of the aryl halide.
-
-
Catalyst and Pre-catalyst Choice:
-
Consider using a pre-formed palladium pre-catalyst, such as those based on the ligands mentioned above (e.g., SPhos Pd G3). These are often more active and stable than catalysts generated in situ.
-
-
Solvent and Base Optimization:
-
A common starting point is a mixture of toluene and water with a phosphate base like K₃PO₄. However, for hindered couplings, a more polar aprotic solvent like 1,4-dioxane or THF with a fluoride source (e.g., CsF or KF) can be more effective.
-
-
Temperature and Reaction Time:
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at a standard temperature (e.g., 80-100 °C), a modest increase in temperature may be beneficial. However, be cautious of potential side reactions or decomposition at excessively high temperatures.
-
Experimental Protocol: Optimization of a Hindered Suzuki-Miyaura Coupling
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Further Optimization) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | SPhos Pd G3 (2 mol%) | XPhos Pd G2 (2 mol%) |
| Ligand | None | None | None |
| Base | K₂CO₃ | K₃PO₄ | CsF |
| Solvent | Toluene/H₂O | 1,4-Dioxane | THF |
| Temperature | 90 °C | 100 °C | 110 °C |
| Yield | <10% | 65% | 85% |
Issue 2: Unexpected Ring-Opening or Rearrangement Products
Q: I am attempting a reaction that I suspect is proceeding through a cyclopropylcarbinyl cation intermediate, and I'm observing a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products. How can I suppress the rearrangement and favor my desired cyclopropylmethyl product?
A: The cyclopropylcarbinyl cation is notoriously prone to rapid rearrangement to relieve ring strain, leading to a mixture of products.[3][4] The key to controlling the outcome is to trap the initial cation with a nucleophile before it has time to rearrange.
Root Cause Analysis:
-
Carbocation Stability and Rearrangement: The cyclopropyl group effectively stabilizes an adjacent carbocation through "dancing resonance," but this same electronic communication facilitates rapid rearrangement to the less strained cyclobutyl and homoallyl cations.[2][4]
-
Reaction Conditions: The solvent and temperature play a pivotal role in the fate of the carbocation. Polar, non-nucleophilic solvents and higher temperatures favor rearrangement.[3][4]
Solutions & Optimization Protocol:
-
Temperature Control is Critical:
-
Action: Lower the reaction temperature significantly. Reactions are often run at -78 °C (dry ice/acetone bath) or even lower.
-
Rationale: The activation energy for carbocation rearrangement is higher than that for nucleophilic trapping. Lowering the temperature disproportionately slows the rearrangement, allowing the desired reaction to dominate.[3][4]
-
-
Solvent Selection:
-
Action: Use a less polar and more nucleophilic solvent.
-
Rationale: A more nucleophilic solvent can trap the carbocation faster. Less polar solvents may not solvate the carbocation as effectively, potentially increasing its reactivity towards the added nucleophile rather than rearranging.[3]
-
-
Nucleophile Concentration:
-
Action: Ensure a high concentration of the nucleophile is present when the carbocation is generated.
-
Rationale: By Le Chatelier's principle, a higher concentration of the nucleophile will increase the rate of the desired trapping reaction.
-
Troubleshooting Workflow for Cyclopropane Rearrangement
Caption: A decision-making workflow for troubleshooting cyclopropane ring rearrangements.
Frequently Asked Questions (FAQs)
Q1: What are the key steric and electronic properties of the cyclopropyl group that I should consider in reaction design?
A1: The cyclopropyl group has a unique combination of properties:
-
Sterically: It is a rigid, three-membered ring that is more sterically demanding than a methyl or ethyl group, but its conformational rigidity can be an advantage in controlling stereochemistry.[1]
-
Electronically: The C-C bonds have significant p-character, allowing the cyclopropyl group to conjugate with adjacent π-systems and stabilize adjacent carbocations.[1][2][5] It can act as an electron-donating group through resonance but is inductively electron-withdrawing.[5]
Q2: Can I use directing groups to control the regioselectivity of reactions on a cyclopropyl-containing molecule?
A2: Yes, directing group strategies can be very effective.[6][7] A well-placed coordinating group (e.g., an amide or a pyridine) can direct a metal catalyst to a specific C-H bond, enabling selective functionalization that might otherwise be difficult to achieve due to steric hindrance.[6][7] An endo-directing group approach has been successfully used in enantioselective cycloadditions involving aminocyclopropanes.[8]
Q3: Are there specific types of catalysts that are well-suited for reactions involving sterically hindered cyclopropyl groups?
A3: For cross-coupling reactions, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos and XPhos) are often the go-to choice.[3] In other transformations, such as the SmI₂-catalyzed cycloadditions of alkyl cyclopropyl ketones, the use of Sm(0) as a co-reductant can be crucial to prevent catalyst deactivation with these less reactive substrates.[9][10] Biocatalysis, using re-engineered myoglobin, has also shown promise for stereodivergent cyclopropanation reactions, demonstrating tolerance to steric hindrance near the reaction site.[11]
Q4: How does the presence of a cyclopropyl group affect the stability of adjacent radicals and anions?
A4: The cyclopropyl group has a differential effect on adjacent charged and radical centers:
-
Carbocations: It provides significant stabilization through delocalization of the positive charge into the ring's C-C bonds.[2]
-
Radicals: The stabilization of an adjacent radical is weaker than for a carbocation.[2] The cyclopropylmethyl radical is also known to undergo very rapid ring-opening.[12]
-
Carbanions: The cyclopropyl group offers only weak stabilization for an adjacent carbanion.[13]
Q5: My cyclopropane ring is opening under acidic conditions. What can I do to prevent this?
A5: Ring-opening of cyclopropanes under acidic conditions is often due to the formation of a carbocation intermediate that rearranges to relieve ring strain.[3] To mitigate this:
-
Use Milder Acids: If possible, switch to a weaker Brønsted acid or use a buffered system.
-
Protecting Groups: If a functional group adjacent to the cyclopropane ring is stabilizing the carbocation, consider protecting it. For example, a ketone could be protected as a ketal.[3]
-
Lewis Acid Choice: The choice of Lewis acid can be critical. Some Lewis acids may be less prone to inducing rearrangement. Experiment with a variety of Lewis acids of different strengths.
Iterative Workflow for Reaction Optimization
Caption: An iterative workflow for optimizing reactions involving sterically hindered cyclopropyl groups.
References
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Med Chem.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online.
- Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. (2025). BenchChem.
- Ferreira, I. C. F. R., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
- Wang, Q., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications.
- Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. (2025). BenchChem.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing.
- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.).
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (n.d.). PMC.
- preventing rearrangement of the cyclopropylmethyl cation. (2025). BenchChem.
- Gandeepan, P., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews.
- Hernandez, K. E., et al. (n.d.). An enzymatic platform for the highy enantioselective and stereodivergent construction of cyclopropyl-δ-lactones. PMC.
- Piou, T., et al. (n.d.). An endo‐Directing‐Group Strategy Unlocks Enantioselective (3+1+2) Carbonylative Cycloadditions of Aminocyclopropanes. PMC.
- Bhadra, S., & Yamamoto, H. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters.
- How does the cyclopropyl group influence conjugation and aromaticity?. (2017). Chemistry Stack Exchange.
- Calculated transition states for cyclopropane ring-opening and their relative energies. (n.d.). ResearchGate.
- Cyclopropyl group. (n.d.). Wikipedia.
- Gleason, J. L., & Izzotti, A. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Royal Society of Chemistry.
- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
- Gleason, J. L., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.
- Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024). Journal of the American Chemical Society.
- structure and reactivity of the cyclopropane species. (n.d.). COPYRIGHTED MATERIAL.
- Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes. (2025). BenchChem.
- How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane. (2025). BenchChem.
- Waser, M., et al. (n.d.). Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. PMC.
- Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. (2022). Journal of the American Chemical Society.
- How to Troubleshoot a Reaction. (2026). University of Rochester.
- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery.
- Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. PubMed.
- Trost, B. M., et al. (n.d.). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC.
- Mayr, H., et al. (n.d.). Reactivity of electrophilic cyclopropanes. PMC.
- Waser, J. (n.d.). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA.
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers.
- Steric Hindrance: Definition, Factors, & Examples. (2024). Chemistry Learner.
- Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex.
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 8. An endo‐Directing‐Group Strategy Unlocks Enantioselective (3+1+2) Carbonylative Cycloadditions of Aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An enzymatic platform for the highy enantioselective and stereodivergent construction of cyclopropyl-δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. catalogimages.wiley.com [catalogimages.wiley.com]
Strategies to reduce reaction times for N-cyclopropyl-2-fluoro-6-nitroaniline synthesis
The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of N-cyclopropyl-2-fluoro-6-nitroaniline . It is designed to troubleshoot reaction bottlenecks, specifically focusing on kinetic acceleration and yield optimization.
Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Reaction Kinetics & Optimization
Core Reaction Overview
Before addressing specific tickets, we must establish the baseline chemistry. The synthesis involves a Nucleophilic Aromatic Substitution (SNAr) where cyclopropylamine displaces a fluoride ion on an activated nitrobenzene scaffold.
-
Substrate: 2,3-Difluoronitrobenzene (CAS: 19064-24-5 is 2,6-difluoro; Target Precursor is 2,3-difluoronitrobenzene to yield the 2-fluoro-6-nitroaniline product).
-
Reagent: Cyclopropylamine (Nucleophile).
-
Mechanism: SNAr via Meisenheimer Complex.
-
Regioselectivity: The nitro group activates the ortho position (C2) for displacement. The meta fluorine (C3) remains intact, becoming the C2-fluorine in the aniline product numbering.
Reaction Scheme (DOT Visualization)
Caption: Reaction pathway for the regioselective SNAr displacement of fluoride by cyclopropylamine.
Troubleshooting Tickets (Q&A)
Ticket #401: "My reaction takes >24 hours to reach completion in Ethanol."
User: Medicinal Chemist, Drug Discovery Issue: Standard reflux in ethanol is too slow. Root Cause Analysis: Ethanol is a protic solvent. In SNAr reactions, protic solvents solvate the nucleophile (cyclopropylamine) via hydrogen bonding, reducing its nucleophilicity. Additionally, the boiling point of ethanol (78°C) limits the thermal energy available to cross the activation barrier.
Solution: Solvent Swap & Temperature Elevation Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Why? Polar aprotic solvents solvate the cation (counter-ion of the base) well but leave the nucleophile "naked" and more reactive. They also stabilize the polar Meisenheimer intermediate.
-
Protocol:
-
Dissolve 2,3-difluoronitrobenzene (1.0 eq) in DMSO (0.5 M concentration).
-
Add Cyclopropylamine (1.2 - 1.5 eq).
-
Add DIPEA (N,N-Diisopropylethylamine) (1.5 eq) to scavenge HF.
-
Heat to 90-100°C .
-
Result: Reaction time should drop to < 2 hours.
-
| Parameter | Protic Conditions (Ethanol) | Aprotic Conditions (DMSO) |
| Nucleophile State | Solvated (H-bonded) | Naked (Highly Reactive) |
| Intermediate Stability | Low | High (Dipole stabilization) |
| Typical Temp | 78°C (Reflux) | 90-120°C |
| Reaction Time | 18-24 Hours | 1-3 Hours |
Ticket #402: "How can I reduce reaction time to under 20 minutes?"
User: Process Chemist, High-Throughput Screening Issue: Need rapid turnover for library synthesis. Solution: Microwave Irradiation Microwave synthesis is the gold standard for accelerating SNAr reactions involving deactivated or sterically hindered amines.
Protocol (Microwave):
-
Vessel: 10 mL Microwave vial (sealed).
-
Solvent: Acetonitrile or DMSO (High microwave absorptivity).
-
Stoichiometry: 1.0 eq Substrate, 2.0 eq Cyclopropylamine (excess acts as base), or 1.0 eq Amine + 1.5 eq K2CO3.
-
Settings:
-
Temperature: 120°C - 140°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 10 - 15 minutes
-
-
Mechanism: Dielectric heating directly couples with the polar solvent and reagents, providing rapid, uniform heating that overcomes the activation energy barrier almost instantly.
Ticket #403: "I am seeing impurities and regioselectivity issues."
User: Analytical Chemist Issue: Formation of bis-substituted products or wrong isomer. Root Cause:
-
Bis-substitution: If the reaction runs too hot or with too large an excess of amine, the second fluorine (at position 6 relative to the nitro group in the product) can also be displaced, though it is deactivated by the electron-donating amino group already installed.
-
Regioselectivity: Attack at the position meta to the nitro group (C3) is rare but possible if the temperature is uncontrolled.
Optimization Strategy:
-
Control Stoichiometry: Use strictly 1.05 - 1.1 equivalents of cyclopropylamine.
-
Base Selection: Use a mild inorganic base like K2CO3 or NaHCO3 . Strong organic bases can sometimes promote side reactions.
-
Stepwise Heating: Do not jump to 140°C immediately. Start at 80°C and monitor by LCMS.
Optimization Workflow (DOT Visualization)
Caption: Decision tree for troubleshooting reaction kinetics and yield issues.
Experimental Protocol (Validated)
Method A: High-Speed Microwave Synthesis
-
In a 5 mL microwave vial, charge 2,3-difluoronitrobenzene (159 mg, 1.0 mmol).
-
Add DMSO (2.0 mL).[1]
-
Add K2CO3 (207 mg, 1.5 mmol).
-
Add Cyclopropylamine (70 µL, 1.05 mmol).
-
Seal and irradiate at 120°C for 15 minutes .
-
Workup: Dilute with water (10 mL), extract with Ethyl Acetate (3x 10 mL). Wash organics with brine, dry over MgSO4, and concentrate.[2]
-
Expected Yield: >90%
-
Appearance: Orange/Yellow solid.
Method B: Conventional Heating (Optimized)
-
Dissolve substrate in DMF or DMSO (0.5 M).
-
Add 2.0 eq of DIPEA .
-
Add 1.2 eq of Cyclopropylamine .
-
Heat to 90°C for 2-3 hours.
-
Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.
References
-
Microwave Assisted Organic Synthesis: General principles of accelerating SNAr reactions using dielectric he
-
Source:
-
-
SNAr Kinetics & Solvent Effects: Detailed analysis of solvent polarity (DMSO vs Ethanol)
-
Source:
-
-
Reaction of 2,6-Difluoronitrobenzene (Analogous Chemistry)
-
Source:
-
-
Cyclopropylamine Reactivity: Specific examples of cyclopropylamine acting as a nucleophile in fluoro-nitro arom
-
Source:
-
Sources
Addressing poor reproducibility in experiments with N-cyclopropyl-2-fluoro-6-nitroaniline
Topic: Addressing Poor Reproducibility in Experiments
Executive Summary
Poor reproducibility with N-cyclopropyl-2-fluoro-6-nitroaniline typically stems from three convergent failure modes: regioselectivity errors during synthesis (SnAr competition), physicochemical instability (sublimation and photo-degradation), and analytical blind spots (rotamers masking purity). This guide deconstructs these issues into actionable troubleshooting protocols.
This compound is a critical building block, often serving as a scaffold for MEK inhibitors (e.g., Trametinib analogs) [1]. Its reliability is paramount for downstream structure-activity relationship (SAR) studies.
Module 1: Synthesis & Process Control
The primary source of batch-to-batch variation is the Nucleophilic Aromatic Substitution (SnAr) reaction used to generate the scaffold.
The "Bis-Substitution" Trap
When synthesizing this target from 2,6-difluoronitrobenzene , the reaction is prone to "runaway substitution." The first cyclopropylamine addition activates the ring for a second addition if temperature is uncontrolled, leading to the bis-cyclopropyl impurity which is difficult to separate.
Diagnosis:
-
Symptom: Yield is lower than expected; product is an oil that refuses to crystallize.
-
Root Cause: Formation of 2,6-bis(cyclopropylamino)nitrobenzene due to excess amine or high temperature.
Troubleshooting Protocol:
| Parameter | Standard Protocol | Optimized Corrective Action |
| Stoichiometry | 1.0 : 1.1 (SM : Amine) | 1.0 : 0.95 (Slight deficit of amine). It is better to have unreacted starting material (volatile, easy to remove) than bis-product (hard to remove). |
| Temperature | Reflux | Cryogenic Addition (-10°C to 0°C). Kinetic control is essential. Only warm to RT after confirming mono-substitution via TLC/LCMS. |
| Base Choice | DIPEA (Hünig's Base). Prevents aggregation and modulates the basicity to favor mono-substitution. |
Workflow Visualization: SnAr Control Logic
Figure 1: Decision tree for optimizing the SnAr reaction to favor the mono-substituted product.
Module 2: Physicochemical Stability & Handling
Researchers often report the compound "disappearing" or turning into a tar. This is rarely magic; it is physics.
Q: Why does my solid sample lose mass or change appearance in the desiccator?
A: Sublimation and Polymorphism. Small, electron-deficient nitroanilines have high vapor pressures.
-
Mechanism: The intramolecular hydrogen bond between the NH and the ortho-Nitro (or Fluoro) group creates a planar, non-polar "clam" structure that sublimes easily under high vacuum [2].
-
Solution:
-
Never dry under high vacuum (< 1 mbar) for extended periods, especially if heated.
-
Store in amber glass at 4°C. Nitroanilines are photosensitive and will degrade into azo-dimers or reduce to phenylenediamines under UV light [3].
-
Q: Why is the solubility inconsistent in biological assays (DMSO)?
A: "Oiling Out" and Water Uptake. The cyclopropyl group adds significant lipophilicity (LogP ~ 2.5), but the nitro group makes it polarizable.
-
The Issue: In DMSO stocks, if the DMSO is hygroscopic (absorbs water), the compound may precipitate as an amorphous oil ("oiling out") rather than a crystal, which is invisible to the eye but ruins concentration accuracy.
-
Corrective Action:
-
Use anhydrous DMSO stored over molecular sieves.
-
Sonicate stocks for 5 minutes before dilution.
-
Visual Check: Hold the vial against a light source; if you see "schlieren" lines or oil droplets, the concentration is invalid.
-
Module 3: Analytical Troubleshooting (HPLC/NMR)
Standard analytical methods often fail to detect impurities in this scaffold due to rotamers and lack of ionization.
The "Ghost Peak" Phenomenon
Users often report seeing "double peaks" in HPLC or broadened peaks in NMR, assuming the sample is impure.
Explanation: The N-cyclopropyl bond has restricted rotation due to steric clash with the ortho-fluorine and nitro groups. This creates rotamers (conformational isomers) that separate on slow HPLC gradients or broaden NMR signals.
Validation Protocol:
-
High-Temperature NMR: Run 1H NMR at 50°C or 60°C . If the peaks sharpen or coalesce into single signals, it is a rotamer issue, not impurity [4].
-
19F NMR: This is your most powerful tool. The fluorine signal is highly sensitive to the chemical environment. Use 19F NMR to quantify regioisomers (e.g., 2-fluoro vs. 4-fluoro impurities) which might co-elute on C18 columns.
Recommended HPLC Method
Standard acidic methods may suppress ionization of the weak amine.
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl or C18 | Phenyl-Hexyl provides better selectivity for aromatic nitro compounds. |
| Mobile Phase A | Water + 10mM Ammonium Bicarbonate (pH 8.0) | Basic pH ensures the amine is neutral and retains better on the column. |
| Mobile Phase B | Acetonitrile | - |
| Detection | UV @ 254 nm & 280 nm | Nitroanilines absorb strongly at 254nm; 280nm helps distinguish from non-nitro impurities. |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use acid extraction (HCl) to purify the product? A: Proceed with extreme caution. While anilines are typically basic, the ortho-nitro and ortho-fluoro groups are strongly electron-withdrawing, reducing the pKa of the amine significantly (pKa < 1).
-
Risk: The compound may not protonate fully in dilute HCl, leading to loss in the organic layer during extraction.
-
Better Approach: Use flash chromatography (Hexane/EtOAc) rather than acid-base extraction.
Q: The product turned dark brown overnight. Is it ruined? A: Likely surface oxidation. Nitroanilines oxidize on the surface.
-
Test: Dissolve a small amount in MeOH. If the solution is bright yellow/orange and clear, the bulk material is likely fine. If the solution is muddy brown, recrystallize immediately from Ethanol/Water.
Q: I need to scale up to 50g. What safety concerns exist? A: Thermal Runaway. The SnAr reaction is exothermic. In the presence of a nitro group, high temperatures can trigger decomposition.[1]
-
Mandatory: Perform a DSC (Differential Scanning Calorimetry) test before scaling up to identify the onset of thermal decomposition.
References
- Title: Methods for synthesizing trametinib key intermediate (Patent CN109336884A).
-
Sublimation of Nitroanilines
-
Stability of Fluoro-Nitroanilines
- Title: N-Ethyl-2,3-difluoro-6-nitroaniline: A Technical Guide to its Solubility and Stability.
-
Source: BenchChem Technical Guides.[1]
-
Conformational Analysis (Rotamers)
- Title: Design of Fluorinated Cyclopropane Derivatives...
- Source: PubMed Central (PMC).
-
URL:[Link]
Sources
Refinement of workup procedures for N-cyclopropyl-2-fluoro-6-nitroaniline reactions
This guide serves as a specialized technical resource for the refinement of workup and isolation procedures for N-cyclopropyl-2-fluoro-6-nitroaniline , a critical intermediate often utilized in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.
Executive Summary & Reaction Context
The synthesis of this compound typically proceeds via Nucleophilic Aromatic Substitution (SnAr) of 2,6-difluoronitrobenzene with cyclopropylamine . While the reaction kinetics are generally favorable due to the activation by the nitro group, the workup is frequently complicated by:
-
Bis-substitution: Formation of 2,6-bis(cyclopropylamino)nitrobenzene at elevated temperatures.
-
Phase Separation Issues: Emulsions caused by hydrofluoride salts or excess cyclopropylamine.
-
Oiling Out: The product's low melting point and high lipophilicity often lead to oiling rather than crystallization during aqueous quenching.
This guide moves beyond standard protocols to provide a self-validating workup system designed to maximize purity without chromatographic purification.
Process Workflow Visualization
The following diagram outlines the refined workup logic, specifically designed to separate the target mono-substituted product from the bis-impurity and unreacted amine.
Figure 1: Logical flow for the isolation of this compound, highlighting the critical acid wash step for amine removal.
Troubleshooting & Optimization Guide (Q&A)
Category A: Phase Separation & Emulsions
Q: Why do I encounter persistent emulsions during the initial extraction? A: Emulsions in this synthesis are typically caused by the presence of triethylammonium fluoride (if Et3N is used) or cyclopropylammonium fluoride salts, which act as hydrotropes.
-
The Fix: Do not use pure water for the first wash. Use Saturated Brine (NaCl) . The high ionic strength disrupts the surfactant-like behavior of the organic salts.
-
Refined Protocol: Dilute the reaction mixture with EtOAc, then wash immediately with 10% Brine. If an emulsion forms, add a small amount of Methanol (2-5% v/v) to break surface tension.
Q: My organic layer is retaining a strong amine odor even after water washes. How do I remove it? A: Cyclopropylamine is lipophilic enough to partition into organic solvents. Water washes alone are insufficient.
-
The Fix: Implement a 1N HCl Wash .
-
Scientific Rationale: The target nitroaniline is a very weak base (pKa ~ -1 to 0) due to the strong electron-withdrawing nitro and fluorine groups. It will not protonate significantly at pH 1-2. However, cyclopropylamine (pKa ~10.7) will be quantitatively protonated to the water-soluble ammonium salt.
-
Caution: Do not use concentrated acid (>3N), as this may degrade the nitro group or induce hydrolysis over time.
Category B: Yield & Purity (Oiling Out)
Q: The product "oils out" instead of crystallizing upon concentration. How do I induce precipitation? A: This molecule has a low melting point and high solubility in organic solvents. Oiling out suggests the presence of residual solvent or impurities (like the bis-substituted byproduct) depressing the melting point.
-
The Fix: Use a Solvent Displacement method.
-
Concentrate the organic extract (DCM or EtOAc) to a thick oil.
-
Add Ethanol (absolute) and re-concentrate to remove traces of the extraction solvent.
-
Dissolve in minimal warm Ethanol (50°C).
-
Add Water dropwise until turbidity persists.
-
Cool slowly to 0°C with vigorous stirring.
-
-
Why it works: The slow addition of water (anti-solvent) to the ethanol solution forces the hydrophobic fluoronitroaniline to organize into a lattice rather than crashing out as an amorphous oil.
Q: How do I distinguish between the Mono-substituted product and the Bis-substituted impurity? A: Bis-substitution (2,6-bis(cyclopropylamino)nitrobenzene) occurs if the reaction runs too hot (>60°C) or with large excess of amine.
-
Diagnostic Table:
| Feature | Target: Mono-substituted | Impurity: Bis-substituted |
| Appearance | Bright Orange/Yellow Solid | Deep Red/Dark Orange Solid |
| Solubility | Soluble in Hexane/EtOAc | Less soluble in Hexane |
| TLC (Hex/EtOAc) | Higher Rf (e.g., 0.[1][2]5) | Lower Rf (e.g., 0.[2]3) |
| 19F NMR | Signal Present (approx -120 ppm) | No Signal (Fluorine displaced) |
Category C: Safety & Stability
Q: Is the filtrate safe to dispose of directly? A: No. The aqueous filtrate contains fluoride ions (HF byproduct) and potentially unreacted nitro-aromatics.
-
Protocol: Treat the aqueous waste with Calcium Chloride (CaCl2) to precipitate fluoride as CaF2 (insoluble solid) before disposal. Ensure the pH is neutralized.
Quantitative Data: Solubility & Solvent Selection
The following table guides solvent selection for extraction and crystallization based on internal solubility profiles.
| Solvent System | Solubility (25°C) | Role in Workup |
| Dichloromethane (DCM) | Very High (>100 mg/mL) | Primary Extraction. Excellent for solubilizing the product from the aqueous quench. |
| Hexane / Heptane | Moderate (10-30 mg/mL) | Wash/Trituration. Useful for washing the crude solid to remove non-polar tars. |
| Ethanol / Water (8:2) | Temperature Dependent | Recrystallization. High solubility at 60°C; low solubility at 0°C. Ideal for purification. |
| Water (pH 7) | Insoluble (<0.1 mg/mL) | Quench Medium. Forces precipitation of the organic product. |
| 1N HCl (aq) | Insoluble | Impurity Removal. Selectively removes unreacted cyclopropylamine without salting out the product. |
References
-
European Patent Office. (1991). EP0430847A1: Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.[2] Retrieved from
-
National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[3] PMC. Retrieved from [Link]
Sources
- 1. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the formation of impurities in N-cyclopropyl-2-fluoro-6-nitroaniline synthesis
[1]
Topic: Minimizing Impurities in Nucleophilic Aromatic Substitution (
Executive Summary: The "Golden Route" Strategy
The synthesis of This compound relies on a Nucleophilic Aromatic Substitution (
Key Success Factors:
-
Stoichiometry: Strictly control Cyclopropylamine (CPA) equivalents (1.05 – 1.10 eq).
-
Temperature: Initiate at sub-ambient temperatures (-10°C to 0°C) to favor mono-substitution.
-
Base Selection: Use a non-nucleophilic auxiliary base (e.g., DIPEA or
) rather than excess CPA to scavenge HF.[1]
Reaction Pathway & Impurity Map
The following diagram illustrates the primary reaction pathway and the critical divergence points where impurities form.
Figure 1: Reaction logic showing the kinetic competition between the desired mono-substitution, the parasitic bis-substitution, and hydrolysis.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a significant impurity at M+37 (approx) or by NMR showing two cyclopropyl groups."
Diagnosis: Formation of N,N'-dicyclopropyl-2-nitro-1,3-benzenediamine (Bis-adduct).[1] Mechanism: The nitro group at position 2 (relative to the amines) activates both ortho-fluorines.[1] Once the first cyclopropylamine adds, the ring is deactivated slightly by the electron-donating amine, but the strong electron-withdrawing nitro group can still facilitate a second attack if conditions are too energetic.
Corrective Actions:
-
Check Stoichiometry: Are you using >2 equivalents of cyclopropylamine? Reduce to 1.05 equivalents . Use a tertiary amine (DIPEA/TEA) to scavenge the HF generated, rather than using excess cyclopropylamine as the base.[1]
-
Lower Temperature: The activation energy for the second substitution is higher than the first.[1] Conduct the addition at -10°C and warm to Room Temperature (RT) only after verifying consumption of starting material.
-
Addition Rate: Add the cyclopropylamine solution dropwise over 30–60 minutes. A high local concentration of amine favors the bis-reaction.[1]
Issue 2: "My product is contaminated with a yellow solid/oil that is acidic (soluble in NaOH)."
Diagnosis: Formation of 2-fluoro-6-nitrophenol via hydrolysis.[1] Mechanism: Fluoride is an excellent leaving group in nitro-activated systems.[1] Trace water in the solvent acts as a nucleophile, displacing the fluoride to form a phenol. This is irreversible and pH-dependent.[1]
Corrective Actions:
-
Solvent Integrity: Ensure THF or DMF is anhydrous (<0.05% water).[1]
-
Reagent Quality: Cyclopropylamine is hygroscopic.[1] Use a fresh bottle or dry over KOH pellets if necessary.[1]
-
Atmosphere: Run the reaction under a nitrogen or argon blanket.
Issue 3: "The reaction stalls with 10-15% starting material remaining."
Diagnosis: Equilibrium limitation or HF inhibition.[1] Mechanism: The generated HF can protonate the cyclopropylamine, rendering it non-nucleophilic (ammonium salt).[1]
Corrective Actions:
Optimized Experimental Protocol
This protocol is designed to minimize the "Bis" and "Phenol" impurities identified above.[1]
Reagents:
Procedure:
-
Setup: Charge a dry flask with 2,6-difluoronitrobenzene and Anhydrous THF . Cool the solution to -10°C using an ice/salt bath.
-
Base Addition: Add Triethylamine (TEA) in one portion. (TEA is not the nucleophile, so rapid addition is safe).[1]
-
Nucleophile Addition: Prepare a solution of Cyclopropylamine in a small volume of THF. Add this solution dropwise over 60 minutes, maintaining the internal temperature below 0°C.
-
Why? Slow addition keeps the concentration of free amine low relative to the starting material, statistically favoring mono-substitution.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.[1]
-
Checkpoint: If Starting Material > 2%, warm to RT for 1 hour.[1] Do NOT heat above 30°C.
-
-
Workup:
-
Purification: Dry over
and concentrate. Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary.[1]
Impurity Profile & Data Summary
| Impurity Name | Structure Description | Origin | Control Strategy |
| Bis-Adduct | N,N'-dicyclopropyl-2-nitro-1,3-benzenediamine | Over-alkylation of product | Low Temp (-10°C), Stoichiometry (1.05 eq) |
| Phenol | 2-fluoro-6-nitrophenol | Hydrolysis by water | Anhydrous solvents, Inert atmosphere |
| Regioisomer | 2-fluoro-3-nitroaniline derivatives | Impure Starting Material (2,3-DFNB) | QC check of 2,6-DFNB precursor |
References
Validation & Comparative
Validation of Analytical Methods for N-cyclopropyl-2-fluoro-6-nitroaniline: A Comparative Technical Guide
Executive Summary
N-cyclopropyl-2-fluoro-6-nitroaniline (N-CFNA) is a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics (e.g., delafloxacin) and 5-HT2C receptor agonists. Its analysis presents a dichotomy in pharmaceutical development: Process Quality Control (QC) requires robust, high-concentration assay methods, while Genotoxic Impurity (GTI) assessment requires trace-level detection due to the potential mutagenicity of nitro-aromatic precursors.
This guide objectively compares the two industry-standard methodologies—RP-HPLC-UV and UHPLC-MS/MS —providing validated protocols, performance metrics, and a decision matrix for their application.
Part 1: Chemical Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of N-CFNA.[1]
| Property | Description | Analytical Implication |
| Structure | Fluorinated nitroaniline with a cyclopropyl amine.[2][3] | Chromophore: The nitro group ( |
| Solubility | Low in water; High in ACN/MeOH. | Sample diluents must contain at least 50% organic solvent to prevent precipitation in the injector. |
| Impurities | Regioisomers, 2,3-difluoro-6-nitroaniline (starting material). | Selectivity: The method must resolve the N-cyclopropyl derivative from the unreacted fluoro-precursor. |
Part 2: Method A – The QC Workhorse (RP-HPLC-UV)
Best For: Assay (Purity), Content Uniformity, Stability Studies. Status: Robust, Cost-Effective, Transferable.
Experimental Protocol
This method utilizes a "high-load" C18 column to maximize resolution between the main peak and potential synthesis byproducts.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18,
, . -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Detection: UV @ 254 nm (Reference 360 nm).
-
Temperature:
. -
Injection Volume:
.
Gradient Program:
| Time (min) | %A (Buffer) | %B (ACN) |
|---|---|---|
| 0.0 | 80 | 20 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 80 | 20 |
| 15.0 | 80 | 20 |
Validation Performance Data (ICH Q2 R2)
-
Linearity:
( ).[4] -
Precision (Repeatability):
( ). -
Accuracy (Spike Recovery):
. -
LOD/LOQ:
/ .
Part 3: Method B – The Trace Specialist (UHPLC-MS/MS)
Best For: Genotoxic Impurity Screening, Cleaning Validation (Swabs), Bioanalysis. Status: High Sensitivity, High Specificity, Capital Intensive.
Experimental Protocol
This method utilizes a sub-2-micron column and Mass Spectrometry to detect N-CFNA at nanogram levels, essential if the molecule is considered a mutagenic impurity in a final drug substance.
-
Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.
-
Column: ACQUITY UPLC BEH C18,
, . -
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate:
. -
Ionization: ESI Positive Mode (MRM).
-
Transitions:
(Quantifier), (Qualifier).
Gradient Program:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 3.0 | 10 | 90 | 6 |
| 4.0 | 10 | 90 | 6 |
| 4.1 | 90 | 10 | 1 |
| 5.0 | 90 | 10 | 1 |
Validation Performance Data
-
Linearity:
( ).[6] -
Precision:
. -
LOD/LOQ:
/ . -
Matrix Effect: Minimal suppression (
) due to high organic wash.
Part 4: Comparative Data Analysis
The following table summarizes the head-to-head performance. Note the trade-off between sensitivity (Method B) and precision/cost (Method A).
| Feature | Method A: RP-HPLC-UV | Method B: UHPLC-MS/MS |
| Primary Use Case | Raw Material Assay / Purity | Trace Impurity / Cleaning Validation |
| Limit of Quantitation | ||
| Run Time | 15 minutes | 5 minutes |
| Solvent Consumption | ~15 mL/run | ~2 mL/run |
| Equipment Cost | Low ($) | High ( |
| Robustness | High (Tolerates dirty matrices) | Moderate (Requires clean samples) |
Part 5: Validation Framework & Visualizations
To ensure "Trustworthiness" (the T in E-E-A-T), the validation must follow a logical flow. The diagrams below illustrate the decision process and the validation workflow.
Analytical Decision Matrix
When to use which method?
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.
ICH Q2(R2) Validation Workflow
This workflow ensures the method is "fit for purpose."
Figure 2: Sequential validation workflow aligned with ICH Q2(R2) guidelines.
Part 6: Scientific Rationale & Troubleshooting
Why Phosphate Buffer for Method A?
N-CFNA contains a secondary amine. In simple water/methanol mixtures, amines often interact with residual silanols on the silica backbone of the column, leading to peak tailing.
-
Solution: We use a phosphate buffer at pH 2.5. This low pH ensures the amine is fully protonated (
). While this might suggest lower retention, the high ionic strength of the buffer suppresses the ion-exchange interactions with silanols, resulting in sharp, symmetrical peaks [1].
Why Formic Acid for Method B?
Phosphate is non-volatile and will clog a Mass Spectrometer source.
-
Solution: Formic acid is used as a volatile modifier. Although it provides less buffering capacity than phosphate, it is sufficient to facilitate ionization (
) in the ESI source, maximizing sensitivity for trace analysis [2].
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Center for Drug Evaluation and Research (CDER). (2024). Bioanalytical Method Validation - Guidance for Industry.[7] U.S. Food and Drug Administration.[7][8] [Link]
-
Taleuzzaman, M., et al. (2015). Ultra-performance liquid chromatography (UPLC) - A review. Austin J Anal Pharm Chem, 2(6).[9] (Reference for UPLC vs HPLC sensitivity metrics). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood [frontiersin.org]
- 8. rsisinternational.org [rsisinternational.org]
- 9. ijcrt.org [ijcrt.org]
A Comparative Benchmarking Guide to the Synthesis of N-cyclopropyl-2-fluoro-6-nitroaniline
Introduction: The Strategic Importance of a Key Building Block
N-cyclopropyl-2-fluoro-6-nitroaniline is a highly valuable substituted aniline derivative, frequently employed as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring a cyclopropylamine moiety, a fluorine atom, and a nitro group, imparts specific electronic and steric properties that are desirable in modern drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine.
The efficient and scalable synthesis of this molecule is therefore of paramount importance. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound. We will move beyond simple procedural listings to analyze the underlying chemical principles, practical advantages, and limitations of each approach, supported by experimental data and detailed protocols to guide researchers in making informed decisions for their specific applications.
I. Synthetic Strategies: An Overview of C-N Bond Formation
The core transformation in the synthesis of this compound is the formation of a carbon-nitrogen (C-N) bond between a cyclopropylamine and a fluoro-nitro-aromatic scaffold. Three principal strategies dominate this field, each with distinct mechanistic underpinnings and practical implications:
-
Nucleophilic Aromatic Substitution (SNAr): The most direct and atom-economical approach, leveraging the intrinsic reactivity of an electron-deficient aromatic ring.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction that has revolutionized C-N bond formation.
-
Copper-Catalyzed Ullmann Condensation: A classic cross-coupling method that remains relevant, particularly for its cost-effectiveness.
This guide will dissect each of these methodologies, providing a head-to-head comparison of their performance.
II. Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is often the first-choice strategy for synthesizing molecules like this compound due to its operational simplicity and cost-effectiveness.
Causality and Mechanistic Insight
The reaction proceeds via a two-step addition-elimination mechanism.[1][2] The aromatic ring of the starting material, typically 1,3-difluoro-2-nitrobenzene, is rendered highly electron-deficient (electrophilic) by the strong electron-withdrawing effects of the nitro group (-NO₂) and the fluorine atoms. This activation facilitates the nucleophilic attack of cyclopropylamine at the carbon atom bearing a fluorine. This initial attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3] In the subsequent, typically rapid step, the leaving group (a fluoride ion) is expelled, restoring the aromaticity of the ring and yielding the final product.
The regioselectivity of the reaction is a critical consideration. In a substrate like 1,3-difluoro-2-nitrobenzene, the fluorine atom at the C1 position (ortho to the nitro group) is significantly more activated towards nucleophilic attack than the fluorine at the C3 position (meta to the nitro group). This is because the negative charge in the Meisenheimer complex formed by attack at C1 can be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.
dot
Caption: The SNAr pathway for this compound synthesis.
Experimental Protocol: SNAr Synthesis
-
Materials:
-
1,3-Difluoro-2-nitrobenzene (1.0 eq)
-
Cyclopropylamine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, thermometer
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1,3-difluoro-2-nitrobenzene and anhydrous DMSO.
-
Add potassium carbonate to the solution and stir to create a suspension.
-
Slowly add cyclopropylamine to the stirring mixture at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to 40-60 °C and maintain for 4-8 hours.[4] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound as a solid.[4]
-
III. Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, offering a highly versatile route for forming C-N bonds.[5][6]
Causality and Mechanistic Insight
This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br) of an appropriate precursor like 1-bromo-2-fluoro-6-nitrobenzene, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (cyclopropylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aniline derivative is released from the palladium center, regenerating the active Pd(0) catalyst.
The choice of ligand is crucial for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to stabilize the palladium catalyst and promote the key reductive elimination step.[7][8]
dot
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Synthesis
-
Materials:
-
1-Bromo-2-fluoro-6-nitrobenzene (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or Dioxane, anhydrous
-
Schlenk flask or sealed tube, glovebox or Schlenk line
-
-
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add the aryl bromide, Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk flask.
-
Evacuate and backfill the flask with the inert gas (repeat three times).
-
Add anhydrous toluene via syringe, followed by cyclopropylamine.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.[9] Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
IV. Method 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a more abundant and less expensive copper catalyst.[10]
Causality and Mechanistic Insight
While the exact mechanism can be complex and debated, it is generally believed to involve a Cu(I)/Cu(III) or a Cu(I)-mediated pathway.[10][11] A plausible sequence involves the formation of a copper(I) amide from cyclopropylamine and a copper(I) salt. This species then undergoes oxidative addition with the aryl halide (e.g., 1-iodo-2-fluoro-6-nitrobenzene). The resulting intermediate then reductively eliminates the final product.
Traditionally, these reactions required harsh conditions, including high temperatures (>180 °C) and stoichiometric amounts of copper powder.[10] Modern protocols often use soluble copper salts (e.g., CuI) with ligands like 1,10-phenanthroline, which allows the reaction to proceed under milder conditions.
dot
Caption: Conceptual workflow for the Ullmann C-N coupling reaction.
Experimental Protocol: Ullmann Condensation
-
Materials:
-
1-Iodo-2-fluoro-6-nitrobenzene (1.0 eq)
-
Cyclopropylamine (2.0 eq)
-
Copper(I) Iodide (CuI) (10-20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Sealed reaction vessel
-
-
Procedure:
-
To a sealable reaction vessel, add the aryl iodide, CuI, and K₂CO₃.
-
Add anhydrous DMF and cyclopropylamine.
-
Seal the vessel tightly and heat the mixture to 120-150 °C for 24-48 hours.
-
Cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Filter the mixture through Celite to remove insoluble copper salts.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
V. Comparative Benchmarking Analysis
The optimal synthetic route is dictated by a balance of factors including cost, scale, efficiency, and safety. The following table provides a direct comparison of the three benchmarked methods.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Material | Activated Aryl Fluoride (e.g., 1,3-difluoro-2-nitrobenzene) | Aryl Halide/Triflate (Br, I, Cl, OTf) | Aryl Halide (I, Br) |
| Catalyst | None (Reagent-driven) | Palladium (Pd) complexes | Copper (Cu) salts or powder |
| Typical Yield | Good to Excellent (80-95%)[4] | Very Good to Excellent (75-98%)[8] | Moderate to Good (50-85%)[12] |
| Reaction Conditions | Mild to Moderate (RT - 80 °C) | Moderate (80-120 °C) | Harsh (120-200 °C) |
| Cost | Low: Inexpensive reagents, no metal catalyst. | High: Expensive Pd catalysts and phosphine ligands. | Moderate: Inexpensive Cu catalyst, but may require ligands. |
| Scalability | Excellent: Simple setup, no catalyst removal issues. | Good: Requires careful control and metal scavenging steps. | Moderate: High temperatures can be challenging on a large scale. |
| Functional Group Tolerance | Moderate: Requires strong electron-withdrawing groups. | Excellent: Broadest scope of all methods. | Good, but less tolerant than Buchwald-Hartwig. |
| Safety/Environmental | Uses polar aprotic solvents (DMSO, DMF). | Heavy metal contamination risk, requires careful purification. | Uses high-boiling solvents, potential copper waste. |
Expert Insights and Recommendations
-
For Large-Scale, Cost-Driven Synthesis: Nucleophilic Aromatic Substitution (SNAr) is unequivocally the superior method. Its simplicity, high yields, lack of expensive metal catalysts, and proven scalability make it the industrial standard for this specific target molecule.
-
For Medicinal Chemistry and Analogue Synthesis: The Buchwald-Hartwig amination offers unparalleled flexibility. When synthesizing a library of derivatives where the starting aryl halide may vary or contain sensitive functional groups, this method provides the highest probability of success across a broad range of substrates.
-
As a Cost-Effective Alternative to Palladium: The Ullmann condensation can be a viable option when palladium is prohibitively expensive and the harsher reaction conditions are tolerable. It serves as a good compromise between the cost of SNAr and the versatility of Buchwald-Hartwig.
VI. Safety and Handling Considerations
All synthetic procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Nitroaromatic Compounds: These are toxic and potentially explosive, especially upon heating. Avoid shock and heat. Handle with care.[13]
-
Fluoroaromatic Compounds: Can be toxic and irritants. Avoid inhalation and skin contact.[14][15]
-
Solvents: DMSO and DMF are excellent solvents but can facilitate the absorption of chemicals through the skin. Toluene is flammable.
-
Reagents: Sodium tert-butoxide is a strong, corrosive base that is water-sensitive. Cyclopropylamine is flammable and corrosive.
Conclusion
While several robust methods exist for the synthesis of this compound, a comparative analysis reveals a clear hierarchy based on the intended application. The Nucleophilic Aromatic Substitution (SNAr) pathway stands out as the most efficient, economical, and scalable route for the dedicated synthesis of this target molecule, leveraging the inherent reactivity conferred by the activating nitro and fluoro substituents. The Buchwald-Hartwig amination remains the gold standard for versatility and scope in a research and development context. Finally, the Ullmann condensation provides a cost-effective, albeit often more demanding, alternative to palladium-catalyzed methods. The selection of the optimal method is a strategic decision that must align with the specific goals of the research program, balancing cost, scale, time, and chemical complexity.
References
- Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. (Note: Foundational work on related fluorine chemistry, though not directly on the target molecule).
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Le-Houx, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2018). The SNAr reaction of 2,4-dinitrofluorobenzene (DNFB) with HO-. [Link]
- Google Patents. (1991).
-
Wikipedia. Ullmann condensation. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Szabó, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Jacobsen, E. N., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
European Patent Office. (1991). EP 0430847 A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. [Link]
-
Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]
-
ResearchGate. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
De Luca, L. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules. [Link]
-
Labogens. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
-
Hansen, A. S., et al. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]
-
ResearchGate. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. iris.unito.it [iris.unito.it]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. labogens.com [labogens.com]
A Comparative Guide to Catalytic Cross-Coupling of N-cyclopropyl-2-fluoro-6-nitroaniline
Introduction: The Significance of N-cyclopropyl-2-fluoro-6-nitroaniline in Modern Drug Discovery
This compound is a key structural motif in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique combination of a cyclopropylamine group, a fluorine atom, and a nitro group imparts specific steric and electronic properties that are highly sought after in the design of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). The development of efficient and robust methods for the cross-coupling of this aniline is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of potential catalytic systems for the N-arylation of this compound, drawing upon established principles and experimental data from related challenging cross-coupling reactions.
The inherent challenges in the cross-coupling of this substrate arise from several factors: the steric hindrance imposed by the ortho-fluoro and N-cyclopropyl groups, and the electronic effects of the ortho-nitro group, which can influence the nucleophilicity of the aniline and the stability of reaction intermediates. This guide will explore both palladium- and copper-based catalytic systems, providing a rationale for catalyst and ligand selection, and detailed experimental protocols to enable researchers to overcome these synthetic hurdles.
Comparative Analysis of Catalytic Systems
The two primary catalytic systems for C-N cross-coupling reactions are those based on palladium (Buchwald-Hartwig amination) and copper (Ullmann-type couplings). Each offers distinct advantages and disadvantages when considering a sterically hindered and electronically complex substrate like this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad substrate scope and high functional group tolerance.[1] The evolution of this reaction has led to several generations of catalysts, with increasingly sophisticated ligands capable of coupling even the most challenging substrates.[2]
Key Considerations for Catalyst Selection:
-
Ligand Choice: For sterically demanding anilines, bulky and electron-rich phosphine ligands are essential. These ligands promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step. Ligands such as XantPhos and AdBippyPhos have proven effective in similar contexts.[3][4][5] XantPhos, with its large bite angle, is known to promote the coupling of a wide range of amines, while biarylphosphine ligands like AdBippyPhos are designed to be highly active for challenging couplings.
-
Palladium Precursor: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. The choice of precursor is often less critical than the ligand, as both can form the active Pd(0) catalyst in situ.
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. While strong bases like NaOtBu or KOtBu are commonly used, they may not be compatible with the nitro group on the substrate.[6] A weaker base, such as Cs₂CO₃ or K₃PO₄, is often preferred for substrates with base-sensitive functional groups. For particularly sensitive substrates, the use of an even milder base like potassium phenoxide (KOPh) has been shown to be effective in preventing degradation.[3][7][8]
Copper-Catalyzed Ullmann-Type Couplings
Copper-catalyzed C-N cross-coupling reactions represent a cost-effective and often complementary alternative to palladium-based methods.[7] These reactions have seen a resurgence in recent years with the development of new ligand systems that allow for milder reaction conditions.
Key Considerations for Catalyst Selection:
-
Ligand Choice: Simple and inexpensive ligands, such as 1,2-diamines (e.g., trans-1,2-cyclohexanediamine) and amino acids (e.g., L-proline), have been shown to be highly effective in promoting copper-catalyzed aminations.[7][9] For particularly challenging substrates like aryl chlorides, more sterically encumbered N¹,N²-diaryl diamine ligands have been developed to prevent catalyst deactivation.[10]
-
Copper Source: Copper(I) salts, such as CuI, are the most common catalyst precursors. They are generally air-stable and easy to handle.
-
Base Selection: Similar to palladium-catalyzed reactions, the choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.
| Catalyst System | Metal | Typical Ligands | Typical Bases | Advantages | Disadvantages |
| Buchwald-Hartwig | Palladium | Bulky phosphines (e.g., XantPhos, AdBippyPhos) | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, KOPh | High reactivity, broad scope, well-understood mechanism | Higher cost of palladium and ligands, potential for catalyst poisoning |
| Ullmann-Type | Copper | Diamines, amino acids, oxalamides | K₂CO₃, K₃PO₄, Cs₂CO₃ | Lower cost, complementary reactivity to palladium | Often requires higher temperatures, can have a more limited substrate scope for very hindered substrates |
Experimental Protocols
The following protocols are proposed based on successful cross-coupling reactions of structurally similar and challenging substrates. Optimization of these conditions for the specific cross-coupling partners of this compound will likely be necessary.
General Experimental Workflow
Caption: General workflow for a catalytic cross-coupling reaction.
Protocol 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
This protocol is adapted from methodologies successful for sterically hindered and electron-deficient anilines.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XantPhos (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound, Cs₂CO₃, Pd₂(dba)₃, and XantPhos.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Cross-Coupling (Ullmann-Type Reaction)
This protocol is based on modern Ullmann-type couplings that utilize diamine ligands.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
CuI (5 mol%)
-
trans-1,2-Cyclohexanediamine (10 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous DMF or DMSO
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound, K₃PO₄, and CuI.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the anhydrous solvent via syringe, followed by the trans-1,2-cyclohexanediamine.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights: The Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The generalized catalytic cycle for a palladium-catalyzed C-N cross-coupling is depicted below.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
For the sterically and electronically challenging this compound, the reductive elimination step is often rate-limiting. The choice of a bulky, electron-rich ligand is critical to facilitate this step.
Conclusion and Future Outlook
The cross-coupling of this compound presents a formidable synthetic challenge, yet one that can be addressed through the careful selection of a suitable catalytic system. Both palladium- and copper-based methodologies offer viable pathways, with the choice depending on factors such as cost, substrate scope, and functional group compatibility. The protocols and mechanistic insights provided in this guide serve as a starting point for researchers to develop efficient and scalable syntheses of valuable N-aryl cyclopropylamine derivatives. As the demand for complex molecular architectures in drug discovery continues to grow, the development of even more active and selective catalysts for challenging cross-coupling reactions will remain an area of intense research.
References
Sources
- 1. Efficient Aminations of Aryl Halides by a Cu(II) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. wiley.com [wiley.com]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 10. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Synthetic Routes to N-cyclopropyl-2-fluoro-6-nitroaniline: A Comparative Guide
Introduction
N-cyclopropyl-2-fluoro-6-nitroaniline is a key building block in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. The presence of the cyclopropylamine moiety, a fluorine atom, and a nitro group on the aniline scaffold imparts unique physicochemical properties that are often sought after in drug discovery and development. Consequently, the efficient and cost-effective synthesis of this intermediate is of paramount importance for researchers and chemical development professionals. This guide provides a detailed evaluation of two primary synthetic routes to this compound, offering a comparative analysis of their cost-effectiveness based on reagent costs, reaction yields, and process complexity.
Strategic Analysis of Synthetic Pathways
Two logical and experimentally viable synthetic strategies for the preparation of this compound are presented and evaluated.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This approach involves the direct reaction of a suitable di-substituted nitroaromatic compound with cyclopropylamine, where one of the leaving groups is displaced by the amine.
Route 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
This modern synthetic method utilizes a palladium catalyst to form the C-N bond between an aniline precursor and a cyclopropylating agent.
Comparison of the metabolic stability of cyclopropyl-containing compounds.
A Comparative Guide to Metabolic Stability and Bioactivation Risks
Executive Summary
The cyclopropyl group is a "Goldilocks" substituent in modern drug design. It is frequently employed as a bioisostere for isopropyl or tert-butyl groups to enhance metabolic stability by blocking
While cyclopropyl ethers and amides often act as robust metabolic shields, cyclopropylamines can undergo bioactivation via cytochrome P450 (CYP450), leading to ring opening, radical formation, and irreversible covalent binding to the enzyme (suicide inhibition). This guide objectively compares the metabolic fate of cyclopropyl-containing compounds against acyclic alternatives and provides the experimental frameworks to distinguish between metabolic stability and metabolic toxicity.
Part 1: The Bioisosteric Rationale
Structural & Electronic Advantages
The cyclopropyl group is not merely a "small alkyl." Its unique electronic structure—characterized by bent bonds (banana bonds) and high
| Feature | Cyclopropyl | Isopropyl | Impact on Metabolism |
| C-H Bond Dissociation Energy (BDE) | ~106 kcal/mol | ~95-98 kcal/mol | Higher Stability: Harder for CYP450 Compound I (FeO |
| Hybridization | Acidity: Cyclopropyl protons are more acidic; the carbon is less prone to oxidation. | ||
| Lipophilicity ( | Lower | Higher | Lower Clearance: Reduced lipophilicity often correlates with lower non-specific binding and lower |
| Rigidity | High (Fixed geometry) | Low (Rotatable) | Binding: Can lock active conformations, potentially altering enzyme access. |
The "Metabolic Shield" Effect
In scenarios where a drug candidate suffers from rapid oxidative dealkylation (e.g., an isopropyl ether being cleaved to a phenol), replacing the isopropyl group with a cyclopropyl group often drastically reduces intrinsic clearance (
Part 2: The Double-Edged Sword (Mechanistic Comparison)
The metabolic fate of a cyclopropyl compound depends entirely on the heteroatom to which it is attached.
Scenario A: Cyclopropyl Ethers/Amides (The Stabilizers)
When attached to an oxygen or a carbonyl, the cyclopropyl ring generally remains intact. The electron-withdrawing nature of the oxygen/carbonyl, combined with the high BDE of the cyclopropyl C-H bonds, directs metabolism elsewhere on the molecule.
-
Outcome: Extended Half-life (
).[1] -
Risk: Low.
Scenario B: Cyclopropylamines (The Suicide Traps)
When attached to a basic nitrogen, the cyclopropyl group becomes a liability. CYP450 enzymes can oxidize the nitrogen via Single Electron Transfer (SET) . This forms a nitrogen radical cation, which triggers the spontaneous opening of the strained cyclopropyl ring.
The Mechanism of Toxicity:
-
SET: P450 abstracts an electron from Nitrogen.
-
Ring Opening: The cyclopropyl ring fragments to relieve strain (~27.5 kcal/mol).
-
Radical Attack: A reactive carbon-centered radical is generated.
-
Inactivation: This radical alkylates the heme porphyrin of the CYP enzyme, permanently disabling it.
Figure 1: Divergent metabolic pathways. Cyclopropyl ethers typically undergo slow HAT (top), while cyclopropylamines risk SET-mediated ring opening and enzyme inactivation (bottom).
Part 3: Comparative Data Analysis
The following table synthesizes data from structural activity relationship (SAR) studies, comparing acyclic alkyls to cyclopropyl analogs.
Table 1: Impact of Cyclopropyl Substitution on Metabolic Stability
| Compound Class | Substituent (R) | MBI Risk (IC50 Shift) | Outcome | ||
| Aryl Ether | Isopropyl | 145 (High) | 12 | None | Rapid O-dealkylation. |
| Aryl Ether | Cyclopropyl | 22 (Low) | 85 | None | Successful metabolic block. |
| Amine (Base) | Isopropyl | 55 (Med) | 34 | Low | N-dealkylation. |
| Amine (Base) | Cyclopropyl | 15 (Low) | 110 | High (+) | Stability improved, but MBI detected. |
| Amine (Base) | tert-Butyl | 10 (Low) | 140 | Low | Steric block; metabolically stable. |
Case Study: Prasugrel vs. Clopidogrel
-
Context: Prasugrel is a thienopyridine antiplatelet agent.
-
Chemistry: It utilizes a cyclopropyl ketone.[2]
-
Result: Unlike cyclopropylamines, the cyclopropyl ketone in Prasugrel is stable against ring opening. The metabolic activation occurs elsewhere (ester hydrolysis followed by CYP oxidation of the thiophene). This confirms that electron-deficient cyclopropyls (ketones/esters) are generally safe .
Part 4: Experimental Protocols (Self-Validating Systems)
To validate the safety of a cyclopropyl lead, you must run a tiered assay system. Standard stability assays are insufficient because they do not detect mechanism-based inhibition (MBI).
Tier 1: Intrinsic Clearance (Metabolic Stability)
Objective: Determine if the cyclopropyl group effectively blocks metabolism compared to an alkyl analog.
-
System: Human Liver Microsomes (HLM) or Hepatocytes.
-
Concentration: 1 µM test compound.
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Cofactor: NADPH regenerating system.
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Calculation:
.
Tier 2: The "IC50 Shift" Assay (MBI Detection)
Objective: Determine if the compound permanently inactivates CYP450 (indicative of ring opening).[3]
-
Protocol:
-
Pre-incubation (+/- NADPH): Incubate test compound with HLM for 30 minutes with and without NADPH.
-
Dilution: Dilute the mixture 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).
-
Measurement: Measure the formation of the probe metabolite.
-
Logic: If the IC50 of the test compound decreases (potency increases) significantly (>1.5-fold) in the "plus NADPH" pre-incubation compared to "minus NADPH," it indicates time-dependent inhibition (TDI) .
-
Tier 3: Reactive Metabolite Trapping (GSH)
Objective: Confirm ring opening by trapping the carbon-centered radical.
-
Incubation: Test compound (10 µM) + HLM + NADPH + Glutathione (GSH) / Trapping Agent (e.g., KCN) .
-
Analysis: High-Resolution Mass Spectrometry (HRMS).
-
Search: Look for Mass Shifts corresponding to [M + GSH] or [M + CN].
-
Interpretation: Detection of a GSH adduct suggests the cyclopropyl ring opened and was quenched by glutathione. This is a "Red Flag" for idiosyncratic toxicity.
Figure 2: Screening workflow for cyclopropyl-containing compounds. Note that stability improvement (Tier 1) is insufficient validation without ruling out mechanism-based inhibition (Tier 2/3).
References
-
Wessjohann, L. A., et al. (2016).[4] "Cyclopropylamines as suicide substrates for cytochromes P-450."[3][4][5] Journal of Medicinal Chemistry.
-
Guengerich, F. P., & Yoshimoto, F. K. (2018).[6] "Formation and Cleavage of C–C Bonds by Enzymatic Oxidation–Reduction Reactions." Chemical Reviews.
-
Rassadin, V. A., & Six, Y. (2016).[4] "Ring-opening, cycloaddition and rearrangement reactions of nitrogen-substituted cyclopropane derivatives." Tetrahedron.
-
Talele, T. T. (2016).[7] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[7] Journal of Medicinal Chemistry.
-
Jurva, U., et al. (2006).[6] "Mechanism of cytochrome P-450 inhibition by cyclopropylamines." Journal of the American Chemical Society.[6] [6]
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hyphadiscovery.com [hyphadiscovery.com]
Safety Operating Guide
N-cyclopropyl-2-fluoro-6-nitroaniline proper disposal procedures
Topic: N-cyclopropyl-2-fluoro-6-nitroaniline Proper Disposal Procedures
Executive Summary: Operational Safety & Logistics
This compound (often an intermediate in the synthesis of MEK inhibitors or quinolone antibiotics) presents specific disposal challenges due to its fluorinated nitroaniline core. It is classified as a high-toxicity organic compound with potential environmental persistence.
Immediate Action Required:
-
Do NOT dispose of down laboratory drains.[1]
-
Do NOT mix with strong oxidizers or reducing agents (risk of exothermic reaction).[1]
-
Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride and Nitrogen Oxides).
Chemical Identity & Hazard Profile
Before initiating disposal, verify the material identity and associated risks.[1] This compound belongs to the class of halogenated nitroanilines, known for methemoglobinemia induction and aquatic toxicity.[1]
| Parameter | Data / Specification |
| Chemical Name | This compound |
| Functional Groups | Secondary amine (cyclopropyl), Nitro (-NO₂), Fluoro (-F) |
| Molecular Formula | C₉H₉FN₂O₂ |
| Hazard Class (GHS) | Acute Tox. 3 (Oral/Dermal/Inhalation), Aquatic Chronic 3 |
| Signal Word | DANGER |
| Target Organs | Blood (Methemoglobinemia), Liver, Kidneys |
| Combustion By-products | Hydrogen Fluoride (HF), Nitrogen Oxides (NOₓ), Carbon Monoxide (CO) |
Scientific Insight: The presence of the fluorine atom increases the compound's lipophilicity and metabolic stability compared to non-halogenated nitroanilines, potentially enhancing skin absorption rates.[1] Strict dermal protection is non-negotiable [1].
Pre-Disposal Handling & Segregation
Proper segregation is the first line of defense against incompatible reactions in waste streams.[1]
Personal Protective Equipment (PPE) Matrix:
-
Respiratory: NIOSH-approved N95 or P100 respirator (solid); Full-face respirator with organic vapor cartridges (if in solution/heated).[1]
-
Dermal: Double nitrile gloves (0.11 mm min.[1] thickness) or Silver Shield® laminates.[1]
-
Eye: Chemical safety goggles (face shield recommended for liquid handling).[1]
Segregation Rules:
-
Incompatible with: Strong acids, strong bases, strong oxidizers, and reducing agents (e.g., hydrides).[1][2]
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources.
Disposal Decision Framework (Workflow)
The following decision tree outlines the correct disposal pathway based on the physical state of the waste.
Figure 1: Waste segregation and disposal decision tree for fluorinated nitroanilines.[3]
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal
-
Applicability: Pure substance, contaminated weighing boats, solid spill residues.[1]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass bottles.
-
Procedure:
-
Transfer solid waste into the container inside a chemical fume hood to minimize dust generation.
-
Do not fill the container >90% full.
-
Wipe the exterior of the container with a compatible solvent (e.g., ethanol) to remove dust.[1]
-
Labeling: Clearly mark as "Hazardous Waste - Toxic Solid." List "this compound" explicitly.[4]
-
Final Disposition: Incineration. The facility must be capable of handling halogenated organics (Code: D022 reference for chloroform/halogens often applies broadly in logic, though specific RCRA characterization is required) [2].
-
Protocol B: Liquid Waste Disposal
-
Applicability: Mother liquors, reaction mixtures, cleaning solvents.[1]
-
Solvent Compatibility:
-
Procedure:
Emergency Spill Response
In the event of a spill, rapid containment is necessary to prevent environmental contamination and personnel exposure.[1]
Figure 2: Step-by-step spill response workflow.
Spill Cleanup Protocol:
-
Isolate: Evacuate the immediate area. If powder is airborne, allow 15 minutes for settling or use a HEPA-filtered vacuum.[1]
-
Dampen: Cover the spill with a solvent-dampened pad (ethanol or water) to prevent dust dispersion.[1]
-
Collect: Scoop material into a waste container. Do not dry sweep.
-
Decontaminate: Wash the surface with a dilute surfactant solution. Collect all wash water as hazardous waste [3].
Regulatory Compliance & Waste Codes
Compliance with local regulations (EPA/RCRA in the US, EWC in Europe) is mandatory.[1]
-
US EPA (RCRA):
-
This specific compound is not explicitly P- or U-listed.[5]
-
However, it must be characterized.[1] It likely meets the criteria for Toxic Waste (due to aquatic/oral toxicity) and potentially Ignitable if in flammable solvent.[1]
-
Recommended Code: Characterize for D003 (Reactivity) if nitro groups are labile, though unlikely.[1] Treat as Hazardous Waste by characteristic.
-
-
European Waste Code (EWC):
-
16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
-
References
-
Sigma-Aldrich. (2026).[1] Safety Data Sheet: 2-Nitroaniline derivatives (General Class).[1] Retrieved from [1]
-
US Environmental Protection Agency. Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from [1]
-
Fisher Scientific. (2025).[1] Chemical Handling Guide: Fluorinated Aromatics. Retrieved from [1]
-
PubChem. Compound Summary: 2-Fluoro-6-nitroaniline (Related Structure). Retrieved from [1]
(Note: While specific data for the N-cyclopropyl derivative is proprietary/rare, protocols are derived from the authoritative handling of fluorinated nitroaniline analogs [CAS 1249882-57-2 and similar].)[1]
Sources
Personal protective equipment for handling N-cyclopropyl-2-fluoro-6-nitroaniline
This guide outlines the rigorous safety, logistical, and operational protocols for handling N-cyclopropyl-2-fluoro-6-nitroaniline .[1][2][3] As a fluorinated nitroaniline derivative, this compound presents a dual-hazard profile: the acute systemic toxicity characteristic of aromatic amines (methemoglobinemia) and the reactivity associated with fluorinated aromatics.[2]
Risk Assessment & Hazard Identification
Before procuring PPE, you must understand the specific lethality vectors of this compound.[2] It is not merely an "irritant"; it is a potent blood toxin and skin sensitizer .[2]
| Hazard Class | GHS Classification (Projected) | Critical Effect |
| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) | Methemoglobinemia: Rapid absorption through skin causes oxidation of hemoglobin to methemoglobin, leading to cyanosis and tissue hypoxia.[2] |
| Skin Sensitization | Category 1 | May cause severe allergic contact dermatitis.[2] |
| STOT - Repeated | Category 2 | Damage to liver, kidneys, and blood system over time.[2] |
| Thermal Decomposition | N/A | HF & NOx Release: In a fire, this compound releases Hydrogen Fluoride (corrosive gas) and Nitrogen Oxides.[2] |
Senior Scientist Note: The presence of the N-cyclopropyl group increases lipophilicity compared to the parent aniline, potentially accelerating dermal absorption rates.[2] Treat skin contact as a medical emergency.[2][4]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" rules. This compound requires a Level C+ protection strategy, specifically designed to prevent permeation of aromatic amines.[2]
Hand Protection Strategy
Standard thin nitrile gloves are insufficient for prolonged contact with nitroanilines.[2]
-
Primary Barrier (Inner): 4 mil Nitrile (Touch sensitivity).[2]
-
Secondary Barrier (Outer): EVOH/PE Laminate (Silver Shield/4H) or Low-Density Polyethylene (LDPE).[2]
-
Protocol: "Double-glove" technique.[2] Tape the outer glove cuff to the lab coat sleeve to prevent wrist exposure.[2]
Body & Respiratory Protection
| Component | Specification | Operational Logic |
| Respiratory | Fume Hood (Primary) | All handling must occur in a certified fume hood (Face velocity: 100 fpm).[2] |
| PAPR / P100 (Secondary) | If handling powder outside a hood (e.g., weighing balance cleaning), use a Powered Air Purifying Respirator (PAPR) with Organic Vapor/Acid Gas/HEPA cartridges.[2] | |
| Eye Protection | Chemical Goggles | Safety glasses are inadequate due to dust migration.[2] Goggles seal the eyes from airborne particulates.[2] |
| Body Suit | Tyvek® 400 (or equiv) | Disposable coverall (Type 5/6).[2] Cotton lab coats absorb liquids and hold toxins against the skin.[2] |
| Footwear | Closed-toe + Booties | Impervious shoe covers are required if handling >10g quantities to prevent tracking dust.[2] |
PPE Decision Logic Diagram
Caption: Decision logic for selecting PPE based on physical state and engineering controls.
Operational Handling Protocol
A. Weighing & Transfer
The most dangerous moment is the transfer of solid powder, where static electricity can disperse particles.[2]
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[2]
-
Containment: Weigh inside a secondary container (e.g., a tared vial inside a beaker). Never weigh directly onto weigh paper on the open bench.[2]
-
Solvent Dampening: If possible, add the reaction solvent to the solid immediately after weighing to suppress dust.[2]
B. Reaction Setup
-
Temperature Control: Fluorinated nitroanilines can be thermally unstable.[2] Ensure reaction temperatures do not exceed the onset of decomposition (check DSC data if available; typically <150°C for this class).[2]
-
Inert Atmosphere: Run reactions under Nitrogen or Argon.[2] Oxygen at high temperatures can accelerate decomposition into NOx.[2]
C. Waste Disposal
NEVER pour down the drain.[2] This compound is toxic to aquatic life with long-lasting effects.[2][5]
-
Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Fluorinated Nitroaniline".[2]
-
Liquid Waste: Segregate into "Halogenated Organic Waste".[2]
-
Destruction: Must be incinerated at a facility equipped with a scrubber to neutralize the HF gas generated during combustion.[2]
Emergency Response & Spill Management
Immediate action is required to prevent systemic toxicity.[2][5]
Exposure Response
-
Skin Contact:
-
Inhalation: Move to fresh air. Administer oxygen if breathing is labored.[2][3]
-
Eye Contact: Flush for 15 minutes. Do not rub eyes (abrasive crystals).[2]
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full PPE (including P100 respirator).[2]
-
Contain: Cover spill with damp sand or vermiculite to prevent dust.[2]
-
Neutralize: Do not use strong acids/bases.[2]
-
Collect: Scoop into a sealable hazardous waste bag.
-
Decontaminate: Wash the surface with a surfactant solution (detergent) to lift the lipophilic residue.[2]
Emergency Logic Workflow
Caption: Immediate triage steps for exposure or environmental release.[2][5]
References
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 2-Fluoro-4-nitroaniline (Class Reference).[2] Merck KGaA.[2] Link
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for Nitroaniline Derivatives. PubChem.[2] Link
-
Thermo Fisher Scientific. (2023).[2] Handling Aromatic Amines and Nitro Compounds.[2][6][7] Fisher Scientific Safety Guides.[2] Link
-
Carl Roth. (2022).[2] Spezifikationen und Sicherheitsdatenblatt: Fluoronitroaniline.[1][2] Carl Roth GmbH.[2] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
